TTR stabilizer L6
描述
属性
CAS 编号 |
881290-53-5 |
|---|---|
分子式 |
C19H11NO4 |
分子量 |
317.3 g/mol |
IUPAC 名称 |
6-benzoyl-2-hydroxybenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C19H11NO4/c21-17(11-5-2-1-3-6-11)13-9-10-15-16-12(13)7-4-8-14(16)18(22)20(24)19(15)23/h1-10,24H |
InChI 键 |
AFGMHSZWGJYWFH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)O |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
L6Y; TTR stabilizer L6 |
产品来源 |
United States |
Foundational & Exploratory
TTR stabilizer L6 mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Acoramidis (B605222) (AG10): A Potent Transthyretin Stabilizer
Introduction
Transthyretin (TTR) amyloidosis (ATTR) is a progressive and often fatal disease characterized by the extracellular deposition of amyloid fibrils derived from misfolded transthyretin protein.[1][2][3] TTR, a protein primarily synthesized in the liver, functions as a transporter for thyroxine (T4) and retinol (B82714) (vitamin A) via retinol-binding protein.[2][4] In its native state, TTR exists as a homotetramer.[4] The dissociation of this tetramer into its constituent monomers is the critical, rate-limiting step in the amyloidogenic cascade.[1][5][6] These monomers can then misfold and aggregate into toxic amyloid fibrils that accumulate in various organs, predominantly the heart and nerves, leading to cardiomyopathy (ATTR-CM) and/or polyneuropathy (ATTR-PN).[1][7]
A key therapeutic strategy is the kinetic stabilization of the TTR tetramer to prevent its dissociation.[2][5][6] Acoramidis (formerly AG10) is a novel, orally bioavailable small molecule designed as a potent and selective kinetic stabilizer of TTR.[7][8][9] It is being developed for the treatment of ATTR by targeting the root cause of the disease—TTR tetramer dissociation.[7][9] This guide provides a detailed examination of the core mechanism of action of acoramidis, supported by quantitative data, experimental methodologies, and visual representations of key processes.
Core Mechanism of Action: Mimicking Natural Protection
Acoramidis exerts its therapeutic effect by binding to the two thyroxine-binding sites located at the dimer-dimer interface of the TTR tetramer.[1][10] This binding event significantly increases the kinetic barrier for tetramer dissociation, effectively locking the protein in its native, non-pathogenic quaternary structure.[1][5]
The unique potency of acoramidis stems from its ability to mimic the stabilizing interactions of a naturally occurring, disease-suppressing TTR variant, T119M.[1][11][12] X-ray crystallography studies have revealed that acoramidis forms critical hydrogen bonds with the Serine 117 (S117) residues on adjacent TTR monomers within the T4 binding pocket.[1][10][13] This creates an electrostatic bridge across the dimer-dimer interface, analogous to the stabilizing interactions observed in the protective T119M variant.[1][10] This interaction is a key contributor to the enthalpically driven, high-affinity binding of acoramidis to TTR.[1][10] In contrast, the binding of other stabilizers like tafamidis (B1682582) is driven by both enthalpic and entropic contributions and lacks these specific S117 interactions.[10][14]
Quantitative Data Summary
The efficacy and potency of acoramidis have been quantified through various preclinical and clinical studies. The following tables summarize key data points.
Table 1: Comparative Binding Affinities and Thermodynamics
| Compound | Binding Affinity (Kd) | Binding Enthalpy (ΔH) | Binding Entropy (TΔS) |
| Acoramidis (AG10) | 4.8 ± 1.9 nM [1] | -13.60 kcal/mol [1][10] | -2.26 kcal/mol [1][10] |
| Tafamidis | 4.4 ± 1.3 nM[1] | -5.00 kcal/mol[1][10] | 6.39 kcal/mol[1][10] |
| Tolcapone | 20.6 ± 3.7 nM[1] | -10.1 kcal/mol[1] | 0.4 kcal/mol[1] |
| Diflunisal | 407 ± 35 nM[1] | -8.38 kcal/mol[1] | 0.34 kcal/mol[1] |
Table 2: In Vitro and Ex Vivo TTR Stabilization
| Compound | Concentration | Assay Condition | % TTR Stabilization / Occupancy |
| Acoramidis (AG10) | 10 µM | Human Serum (Acid-mediated dissociation) | 97.6 ± 9.4% [8][15] |
| Acoramidis (AG10) | 10 µM | Human Serum (FPE Assay) | 96.6 ± 2.1% [1] |
| Tafamidis | 10 µM | Human Serum (Acid-mediated dissociation) | 49.4 ± 4.3%[8][15] |
| Tafamidis | 20 µM (Clinical Cmax) | Human Serum (FPE Assay) | ~65%[1] |
| Tolcapone | 20 µM (Clinical Cmax) | Human Serum (FPE Assay) | 86 ± 3.2%[1] |
| Diflunisal | 200 µM (Clinical Cmax) | Human Serum (FPE Assay) | ~65%[1] |
Table 3: Pharmacokinetic and Clinical Pharmacodynamic Data
| Parameter | Value / Observation | Study Population / Context |
| Oral Bioavailability | Good oral bioavailability observed in nonhuman mammals.[7] | Preclinical (mouse, rat, dog, monkey)[7][12] |
| Half-life (t½) | ~25 hours[7][16] | Healthy Adult Volunteers[7][16] |
| Time to Max Concentration (Tmax) | < 1 hour[7][16] | Healthy Adult Volunteers[7][16] |
| TTR Stabilization (Phase 2) | >90% average stabilization at Day 28[17] | Symptomatic ATTR-CM Patients[17] |
| Serum TTR Levels (Phase 2) | +50% increase from baseline (800 mg BID dose)[17] | Symptomatic ATTR-CM Patients[17] |
| TTR Stabilization (Phase 3 OLE) | Mean stabilization of 99% at Month 45[18] | ATTR-CM Patients (Open-Label Extension) |
Experimental Protocols and Methodologies
The characterization of acoramidis involved several key experimental techniques to determine its binding, stabilization efficacy, and pharmacokinetic/pharmacodynamic profile.
TTR Stabilization by Western Blot Assay
This assay directly measures the ability of a compound to prevent TTR tetramer dissociation under denaturing conditions.
-
Protocol:
-
Human serum is pre-incubated with the test compound (e.g., acoramidis) or a vehicle control (DMSO).
-
The serum is subjected to denaturing conditions, typically by lowering the pH to ~4.0-4.4, for an extended period (e.g., 72 hours) to induce tetramer dissociation.[15]
-
Aliquots are taken at time points (e.g., 0 and 72 hours).
-
The TTR in the aliquots is cross-linked using glutaraldehyde (B144438) to preserve the quaternary structure (tetramers vs. monomers).[15]
-
Samples are analyzed via non-denaturing polyacrylamide gel electrophoresis (PAGE) followed by Western blotting with an anti-TTR antibody.
-
The band intensity corresponding to the TTR tetramer is quantified to determine the percentage of stabilized TTR relative to the initial amount.[19]
-
Fluorescent Probe Exclusion (FPE) Assay
This is a competition-based assay used to assess the binding of a ligand to the T4 sites on TTR in a high-throughput manner, often directly in serum.[12]
-
Protocol:
-
A fluorescent probe that binds to the TTR T4 sites is added to human serum or a solution of purified TTR.
-
Binding of the probe results in a measurable fluorescence signal.
-
A test compound (acoramidis) is added to the mixture.
-
If the test compound binds to the T4 sites, it displaces the fluorescent probe, leading to a decrease in the fluorescence signal.[1]
-
The degree of fluorescence reduction is proportional to the binding affinity and occupancy of the T4 sites by the test compound.[1] This provides a measure of target engagement and can be correlated with TTR stabilization.[1]
-
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the heat changes that occur upon a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of binding (enthalpy ΔH and entropy ΔS).
-
Protocol:
-
A solution of purified TTR protein is placed in the sample cell of the calorimeter.
-
A highly concentrated solution of the ligand (acoramidis) is placed in a titration syringe.
-
The ligand is injected into the TTR solution in small, precise aliquots.
-
The instrument measures the minute amount of heat released (exothermic) or absorbed (endothermic) with each injection.
-
The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein.
-
This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters (Kd, ΔH, ΔS).[13]
-
Clinical Development and Efficacy
Acoramidis has progressed through a rigorous clinical development program, demonstrating safety, tolerability, and robust target engagement.
-
Phase 1: In healthy adult volunteers, acoramidis was well-tolerated with a favorable pharmacokinetic profile, including a half-life of approximately 25 hours.[7][16] Complete (>90%) TTR stabilization was achieved at the highest dose tested.[7][16]
-
Phase 2: In a study with symptomatic ATTR-CM patients, acoramidis was well-tolerated and demonstrated near-complete TTR stabilization (>90%) at day 28.[17] This high level of stabilization was correlated with a statistically significant and dose-dependent increase in serum TTR concentrations, a prognostic indicator of survival in ATTR-CM.[17]
-
Phase 3 (ATTRibute-CM): This large-scale, randomized, placebo-controlled trial evaluated the efficacy and safety of acoramidis in patients with ATTR-CM.[20] The study met its primary endpoints, demonstrating significant clinical benefits.[21] Long-term data from the open-label extension (OLE) study showed that early and continuous use of acoramidis was associated with sustained clinical benefits, including reduced risk of all-cause mortality and cardiovascular-related hospitalizations through 42 months.[21][22]
Conclusion
Acoramidis (AG10) is a highly potent and selective TTR kinetic stabilizer that functions by binding to the thyroxine-binding sites of the TTR tetramer. Its mechanism of action is distinguished by the formation of specific hydrogen bonds that mimic the naturally protective T119M TTR variant, resulting in a highly stable TTR-ligand complex and an enthalpically favorable binding profile.[1][10] Extensive preclinical and clinical data have demonstrated its ability to achieve near-complete stabilization of both wild-type and mutant TTR in vitro and in patients, translating to significant and sustained clinical benefits in individuals with transthyretin amyloid cardiomyopathy.[8][15][17][21] This targeted approach, which addresses the fundamental cause of TTR amyloidosis, establishes acoramidis as a promising therapeutic agent for this devastating disease.
References
- 1. Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are TTR modulators and how do they work? [synapse.patsnap.com]
- 3. Transthyretin Cardiac Amyloidosis: Current and Emerging Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transthyretin Stabilizers and Seeding Inhibitors as Therapies for Amyloid Transthyretin Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. First‐in‐Human Study of AG10, a Novel, Oral, Specific, Selective, and Potent Transthyretin Stabilizer for the Treatment of Transthyretin Amyloidosis: A Phase 1 Safety, Tolerability, Pharmacokinetic, and Pharmacodynamic Study in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. ahajournals.org [ahajournals.org]
- 13. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. AG10 inhibits amyloidogenesis and cellular toxicity of the familial amyloid cardiomyopathy-associated V122I transthyretin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. First-in-Human Study of AG10, a Novel, Oral, Specific, Selective, and Potent Transthyretin Stabilizer for the Treatment of Transthyretin Amyloidosis: A Phase 1 Safety, Tolerability, Pharmacokinetic, and Pharmacodynamic Study in Healthy Adult Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bridgebio.com [bridgebio.com]
- 18. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Long-Term Efficacy and Safety of Acoramidis in ATTR-CM: Initial Report From the Open-Label Extension of the ATTRibute-CM Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
L6 Compound: A Potent Stabilizer of Transthyretin for Amyloidosis Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Transthyretin (TTR) amyloidosis is a group of debilitating diseases characterized by the misfolding and aggregation of the TTR protein into amyloid fibrils. These fibrils deposit in various tissues, leading to organ dysfunction and significant morbidity and mortality. A key pathogenic step in TTR amyloidosis is the dissociation of the native TTR tetramer into its constituent monomers, which are prone to misfolding and aggregation.[1][2][3] Consequently, stabilizing the TTR tetramer is a primary therapeutic strategy. This technical guide focuses on the L6 compound, identified as 6-benzoyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione, a novel and potent stabilizer of the TTR tetramer.[4]
This document provides a comprehensive overview of the L6 compound, including its mechanism of action, quantitative binding and stabilization data, detailed experimental protocols for its characterization, and a crystallographic analysis of its interaction with TTR.
Mechanism of Action: Kinetic Stabilization of the TTR Tetramer
The therapeutic strategy behind TTR stabilization is to prevent the initial, rate-limiting step of amyloidogenesis: the dissociation of the TTR tetramer.[2][5] Small molecule stabilizers, such as the L6 compound, bind to the thyroxine (T4) binding sites located at the dimer-dimer interface of the TTR tetramer.[4][6] By occupying these sites, the L6 compound strengthens the interactions between the TTR monomers, thereby increasing the kinetic barrier for tetramer dissociation and preventing the formation of amyloidogenic monomers.[5]
The proposed mechanism of TTR aggregation and the stabilizing effect of the L6 compound are depicted in the following pathway diagram.
Quantitative Data on L6 Compound Activity
The efficacy of the L6 compound in stabilizing TTR has been quantified through various biochemical and biophysical assays. The following tables summarize the key quantitative data.
Table 1: Inhibition of TTR Fibril Formation by L6 Compound
| TTR Variant | L6 Concentration (μM) | Inhibition of Fibril Formation | Assay |
| Wild-Type (WT) | 10 | Significant Suppression | Thioflavin T (ThT) Assay[4] |
| Wild-Type (WT) | 30 | Strong Suppression | Thioflavin T (ThT) Assay[4] |
| V30M | 10 | Inhibition of Monomer Formation | SDS-PAGE and CBB Staining[7] |
Table 2: Binding Affinity and Competitive Inhibition of L6 Compound
| TTR Variant | Assay | Parameter | Value (μM) |
| Wild-Type (WT) | ANS Competitive Binding | IC50 | 1.3[7] |
| V30M | ANS Competitive Binding | IC50 | 1.6[7] |
| Wild-Type (WT) | ANS Binding | Kd | 3.2[7] |
| V30M | ANS Binding | Kd | 3.3[7] |
| Wild-Type (WT) | ANS Competitive Binding | Ki | - |
| V30M | ANS Competitive Binding | Ki | - |
| L55P | ANS Competitive Binding | Ki | Higher than WT and V30M[7] |
| Y116S | ANS Competitive Binding | Ki | - |
Note: The Ki values were reported to be higher for the L55P mutant compared to WT and V30M, indicating weaker binding, though the exact values were not provided in the source.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for the key experiments used to characterize the L6 compound.
Thioflavin T (ThT) Aggregation Assay
This assay is used to monitor the formation of amyloid fibrils in the presence and absence of the L6 compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Initiation of transthyretin aggregation at neutral pH by fluid agitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide: TTR Stabilizer L6 Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of the transthyretin (TTR) stabilizer L6. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of L6's interaction with TTR, including its binding affinity and the experimental methodologies used for its characterization. While specific kinetic data for L6 is not publicly available, this guide also details a standard protocol for determining binding kinetics of TTR stabilizers.
Core Concept: TTR Stabilization
Transthyretin (TTR) is a homotetrameric protein responsible for transporting thyroxine and retinol-binding protein in the blood.[1] Dissociation of the TTR tetramer into its constituent monomers is the rate-limiting step in the pathogenesis of TTR amyloidosis (ATTR), a progressive and often fatal disease.[2] TTR stabilizers are small molecules that bind to the thyroxine-binding sites of the TTR tetramer, stabilizing its native quaternary structure and preventing its dissociation into amyloidogenic monomers.[1] The compound L6 has been identified as a novel TTR stabilizer.[3]
Quantitative Data: Binding Affinity of L6
The binding affinity of L6 for TTR has been evaluated using competitive binding assays. The following table summarizes the available quantitative data for L6's interaction with wild-type and various mutant forms of TTR.
| TTR Variant | Ligand | Parameter | Value (μM) | Method |
| Wild-Type (WT) | L6 | IC50 | 1.3 | ANS Competitive Binding Assay |
| V30M | L6 | IC50 | 1.6 | ANS Competitive Binding Assay |
| L55P | L6 | Ki | High (exact value not specified) | ANS Competitive Binding Assay |
Table 1: Binding affinity data for TTR stabilizer L6.[3]
Binding Kinetics of L6
As of the latest available data, specific kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and residence time for the interaction of L6 with TTR have not been published. Determining these parameters is crucial for a complete understanding of the stabilizer's mechanism of action and for optimizing its therapeutic potential. Surface Plasmon Resonance (SPR) is a widely used technique for characterizing the binding kinetics of TTR stabilizers.[2]
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the binding of L6 and other TTR stabilizers are provided below.
Thioflavin T (ThT) Aggregation Assay
This assay is used to assess the ability of a compound to inhibit TTR amyloid fibril formation.
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. A reduction in ThT fluorescence in the presence of a test compound indicates inhibition of fibril formation.[4]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of ThT (e.g., 1 mM in dH₂O) and filter through a 0.2 μm syringe filter. Store protected from light.[5]
-
Prepare recombinant wild-type or mutant TTR protein.
-
Prepare an aggregation buffer (e.g., 200 mM acetate (B1210297) buffer, 100 mM KCl, 1 mM EDTA, with a pH that promotes amyloidogenesis, such as pH 4.4 for V30M TTR).[3]
-
-
Assay Procedure:
-
Fluorescence Measurement:
-
Data Analysis:
-
Compare the fluorescence intensity of samples containing the stabilizer to the control (TTR without stabilizer) to determine the percentage of inhibition of fibril formation.
-
ANS Competitive Binding Assay
This assay is used to determine the binding affinity (IC50 or Ki) of a compound that competes for the same binding site as 8-Anilino-1-naphthalenesulfonic acid (ANS).
Principle: ANS is a fluorescent probe that binds to the thyroxine-binding sites of TTR, resulting in an increase in fluorescence. A compound that also binds to these sites will displace ANS, leading to a decrease in fluorescence. The concentration of the competitor that reduces ANS binding by 50% is the IC50.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of ANS.
-
Prepare purified TTR protein in a suitable buffer.
-
-
Assay Procedure:
-
In a multi-well plate, add a fixed concentration of TTR (e.g., 1 μM) and ANS (e.g., 20 μM).[3]
-
Add a serial dilution of the competitor compound (L6).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths for ANS.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The inhibitory constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation, provided the dissociation constant (Kd) of ANS for TTR is known.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics (Generalized Protocol)
This protocol describes a general procedure for determining the on-rate (ka) and off-rate (kd) of a TTR stabilizer.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time and without labels. A ligand (TTR) is immobilized on the chip, and the analyte (stabilizer) is flowed over the surface. The binding and dissociation are recorded in a sensorgram.[2]
Protocol:
-
Immobilization of TTR:
-
Activate the surface of a sensor chip (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the TTR protein over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Kinetic Analysis:
-
Inject a series of increasing concentrations of the TTR stabilizer over the immobilized TTR surface.
-
Each injection cycle consists of:
-
Association phase: The stabilizer flows over the TTR surface, and binding is monitored over time.
-
Dissociation phase: Buffer is flowed over the surface, and the dissociation of the stabilizer from TTR is monitored.
-
-
Regeneration (if necessary): Inject a solution to remove any remaining bound stabilizer and prepare the surface for the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).[2]
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.
-
Visualizations
The following diagrams illustrate the mechanism of TTR stabilization and the workflows of the described experimental assays.
Caption: Mechanism of TTR stabilization by L6.
Caption: Workflow for the Thioflavin T aggregation assay.
Caption: Workflow for the ANS competitive binding assay.
References
- 1. Re-polarization of immunosuppressive macrophages to tumor-cytotoxic macrophages by repurposed metabolic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Binding Affinities and Kinetics of Transthyretin Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thioflavin T spectroscopic assay [assay-protocol.com]
- 5. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
A Deep Dive into the Structural Basis of L6 Binding to Transthyretin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural interactions between the small molecule L6 and transthyretin (TTR), a protein implicated in amyloid diseases. By stabilizing the native tetrameric form of TTR, ligands like L6 offer a promising therapeutic strategy to prevent the formation of amyloid fibrils. This document outlines the key structural features of the L6-TTR complex, presents quantitative binding data, and provides detailed experimental protocols for the characterization of this interaction.
Structural Insights into the L6-TTR Complex
X-ray crystallography has been instrumental in elucidating the precise binding mode of L6 to wild-type human TTR. The crystal structure of the TTR-L6 complex, available under the Protein Data Bank (PDB) accession code 5AYT , reveals that L6 binds within the two thyroxine (T4) binding sites of the TTR tetramer.[1] This binding mode is crucial for the stabilization of the TTR tetramer, preventing its dissociation into monomers, which is the rate-limiting step in TTR amyloidogenesis.
The key interactions between L6 and TTR are multifaceted, involving a combination of hydrogen bonds and hydrophobic interactions. Specifically, the hydroxyl group of L6 forms hydrogen bonds with the side chains of Lysine 15 (K15) residues in the TTR binding pocket.[1] Additionally, a network of hydrogen bonds is observed between the carbonyl group of L6, a water molecule, and the side chains of Serine 117 (S117) and Threonine 119 (T119).[1]
Furthermore, the benzene (B151609) ring of L6 engages in CH/π interactions with the side chains of Leucine 17 (L17) and Alanine 108 (A108).[1] These non-covalent interactions collectively contribute to the high-affinity binding of L6 and its ability to effectively stabilize the TTR tetramer.
Quantitative Analysis of L6-TTR Binding
The binding affinity of L6 for TTR has been quantified using various biophysical techniques. A key parameter to describe this interaction is the dissociation constant (Kd), which is a measure of the binding affinity. A lower Kd value indicates a stronger binding affinity.
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 305 nM | Fluorescence Polarization | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the binding of L6 to TTR. These protocols are intended to serve as a guide for researchers aiming to replicate or build upon these findings.
X-ray Crystallography of the TTR-L6 Complex
This protocol outlines the general steps for determining the crystal structure of TTR in complex with L6.
1. Protein Expression and Purification:
- Recombinant wild-type human TTR is expressed in an E. coli expression system.
- The protein is purified using a combination of ion-exchange and size-exclusion chromatography to ensure high purity.
2. Crystallization:
- Purified TTR is concentrated to approximately 10 mg/mL.
- The TTR-L6 complex is formed by incubating the protein with a 5-fold molar excess of L6 (dissolved in a suitable solvent like DMSO) for at least 2 hours on ice.
- Crystallization is typically achieved using the hanging drop vapor diffusion method. The reservoir solution may contain polyethylene (B3416737) glycol (PEG) as a precipitant, a buffer to maintain a specific pH (e.g., pH 4.0-5.0), and a salt (e.g., ammonium (B1175870) sulfate).
- Crystals of the TTR-L6 complex are grown by equilibrating a drop containing the protein-ligand mixture and the reservoir solution against the reservoir.
3. Data Collection and Processing:
- Crystals are cryo-protected using a suitable cryoprotectant (e.g., glycerol (B35011) or paratone-N) and flash-cooled in liquid nitrogen.
- X-ray diffraction data are collected at a synchrotron source. The data collection parameters for the 5AYT structure were a resolution of 1.40 Å.[1]
- The collected diffraction data are processed (indexed, integrated, and scaled) using software such as HKL2000 or XDS.
4. Structure Solution and Refinement:
- The structure is solved by molecular replacement using a previously determined structure of TTR as a search model.
- The initial model is refined using software like REFMAC5 or PHENIX. This process involves iterative cycles of manual model building in Coot and automated refinement.
- The R-work and R-free values are monitored throughout the refinement process to assess the quality of the model. For the 5AYT structure, the final R-work was 0.189 and R-free was 0.209.[1]
Fluorescence Polarization (FP) Assay for Binding Affinity
This competitive binding assay measures the ability of a test compound (L6) to displace a fluorescently labeled ligand from the TTR binding site.
1. Materials:
- Purified human TTR.
- A fluorescent probe known to bind to the TTR T4 binding site (e.g., a fluorescein-labeled T4 analog).
- L6 compound.
- Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
- A microplate reader capable of measuring fluorescence polarization.
2. Assay Procedure:
- A solution containing a fixed concentration of TTR and the fluorescent probe is prepared in the assay buffer. The concentrations should be optimized to give a stable and significant polarization signal.
- Serial dilutions of L6 are prepared in the same assay buffer.
- In a microplate, the TTR-probe solution is mixed with the different concentrations of L6. A control well containing only the TTR-probe solution (no L6) and a blank well containing only the buffer and probe are also included.
- The plate is incubated at room temperature for a sufficient time to reach binding equilibrium.
- Fluorescence polarization is measured using the microplate reader.
3. Data Analysis:
- The decrease in fluorescence polarization with increasing concentrations of L6 is plotted.
- The data are fitted to a suitable binding model (e.g., a one-site competitive binding model) to determine the IC50 value of L6.
- The Kd of L6 can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the fluorescent probe.
Visualizing the Process and Interactions
Diagrams are provided below to illustrate the experimental workflow for identifying TTR stabilizers and the key molecular interactions between L6 and TTR.
References
In Vitro Characterization of L6: A Novel Transthyretin Stabilizer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of L6, a novel small molecule identified as a potent stabilizer of the transthyretin (TTR) tetramer. Transthyretin amyloidosis (ATTR) is a progressive and often fatal disease caused by the dissociation of the TTR tetramer into monomers, which then misfold and aggregate into amyloid fibrils in various tissues, primarily the heart and nerves.[1][2][3] Kinetic stabilizers that bind to the native tetrameric form of TTR can prevent its dissociation, representing a promising therapeutic strategy.[1][4][5][6] This document details the experimental protocols and quantitative data from the initial characterization of L6, a compound with a novel skeletal structure, 6-benzoyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione.[7]
Mechanism of Transthyretin Amyloidosis and Stabilizer Action
Transthyretin is a homotetrameric protein responsible for transporting thyroxine and retinol (B82714) (vitamin A) in the blood.[8][9] The dissociation of this tetramer is the rate-limiting step in the amyloidogenic cascade.[1][2] Once dissociated, the monomers can misfold and self-assemble into soluble oligomers, protofibrils, and ultimately insoluble amyloid fibrils that deposit in tissues, leading to organ dysfunction.[8] TTR stabilizers are small molecules that bind to the thyroxine-binding sites of the TTR tetramer, increasing its stability and preventing its dissociation into pathogenic monomers.[4][6]
Quantitative Assessment of L6 Efficacy
The stabilizing effect of L6 on both wild-type (WT) and the common pathogenic mutant V30M TTR was evaluated through several biophysical and biochemical assays. The results are summarized below, with comparisons to the known TTR stabilizer, Diflunisal.
| Assay Type | TTR Variant | Compound | Concentration (µM) | Inhibition/Binding Metric | Value |
| Thioflavin T (ThT) Assay | WT | L6 | 10 | Amyloid Formation | Suppressed |
| 30 | Suppressed | ||||
| L6 + Diflunisal | 10 + 10 | Strongly Suppressed | |||
| V30M | L6 | 10 | Amyloid Formation | Suppressed | |
| 30 | Suppressed | ||||
| ANS Competition Assay | WT | L6 | - | IC50 (µM) | 1.3 |
| V30M | L6 | - | IC50 (µM) | 1.6 | |
| L55P | L6 | - | Ki (µM) | High (compared to WT) | |
| Y116S | L6 | - | Ki (µM) | - | |
| WT | Diflunisal | - | IC50 (µM) | - | |
| V30M | Diflunisal | - | IC50 (µM) | - | |
| L55P | Diflunisal | - | Ki (µM) | High (compared to WT) |
Table 1: Summary of quantitative data from in vitro assays for L6. Data extracted from reference[7].
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments performed to characterize the TTR stabilizer L6.
TTR Expression and Purification
Recombinant wild-type and V30M TTR were generated as previously described.[7] Briefly, the corresponding TTR cDNA is cloned into an expression vector and transformed into a suitable bacterial host (e.g., E. coli). Protein expression is induced, and the cells are harvested and lysed. The recombinant TTR is then purified from the cell lysate using a series of chromatography steps, such as ion exchange and size exclusion chromatography, to achieve high purity.
Thioflavin T (ThT) Amyloid Fibril Formation Assay
This assay quantifies the formation of amyloid fibrils, which bind to the fluorescent dye Thioflavin T, resulting in a measurable increase in fluorescence.
Protocol:
-
Prepare a solution of recombinant WT or V30M TTR at a final concentration of 0.2 mg/ml.
-
Incubate the TTR solution in 200 mM acetate buffer containing 100 mM KCl and 1 mM EDTA. The pH is adjusted to induce amyloidogenesis (e.g., pH 3.8 for WT TTR and pH 4.4 for V30M TTR).
-
Add the indicated concentrations of L6, Diflunisal, or a combination of both to the TTR solution. A vehicle control (e.g., DMSO) is used for comparison.
-
Incubate the samples at 37°C for 72 hours with gentle agitation to promote fibril formation.
-
After incubation, add Thioflavin T to each sample.
-
Measure the fluorescence intensity using a spectrofluorometer with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 480 nm.[7]
-
A reduction in fluorescence intensity in the presence of the compound compared to the control indicates inhibition of amyloid fibril formation.
ANS Competition Binding Assay
This assay is used to determine if a compound binds to the thyroxine-binding sites on TTR. 8-Anilino-1-naphthalenesulfonic acid (ANS) is a fluorescent probe that binds to these hydrophobic pockets. A stabilizer that also binds to these sites will displace ANS, leading to a decrease in its fluorescence.
Protocol:
-
Prepare a solution containing 1 µM of TTR (WT or mutant) and 20 µM of ANS.
-
Add varying concentrations of the test compound (L6 or Diflunisal).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Measure the fluorescence of ANS.
-
The data is plotted as the inhibition of ANS fluorescence versus the concentration of the test compound.
-
The IC50 value, which is the concentration of the compound that inhibits 50% of ANS binding, is calculated from the resulting curve. This indicates the binding affinity of the compound for the thyroxine-binding sites.[7]
Western Blotting for TTR Stabilization in Cell Culture
This method assesses the ability of a compound to stabilize TTR secreted from cells.
Protocol:
-
HEK293 cells stably expressing V30M TTR are cultured in DMEM with 10% fetal bovine serum and antibiotics at 37°C.
-
The cells are treated with 10 µM of L6 or other test compounds for 24 hours.
-
The culture media, containing secreted TTR, is collected.
-
Proteins in the media are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for TTR.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A chemiluminescent substrate is added, and the signal is detected. The presence of a band corresponding to the TTR dimer suggests that the compound has stabilized the tetramer in the cellular environment.[7]
Conclusion
The in vitro characterization of L6 demonstrates its potential as a novel TTR stabilizer. The Thioflavin T assay confirms its ability to inhibit the formation of amyloid fibrils for both wild-type and V30M TTR.[7] The ANS competition assay indicates that L6 binds to the thyroxine-binding sites, which is the established mechanism of action for TTR kinetic stabilizers.[7] Furthermore, cell-based assays show that L6 can stabilize secreted TTR.[7] These findings warrant further investigation of L6 in preclinical models of transthyretin amyloidosis.
References
- 1. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amyloidosis | Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits | springermedicine.com [springermedicine.com]
- 3. Transthyretin Cardiac Amyloidosis: Pathogenesis, Treatments, and Emerging Role in Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are TTR modulators and how do they work? [synapse.patsnap.com]
- 5. hcplive.com [hcplive.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. emedicine.medscape.com [emedicine.medscape.com]
TTR Stabilizer L6: A Technical Guide to Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transthyretin (TTR) amyloidosis (ATTR) is a progressive and often fatal disease characterized by the extracellular deposition of amyloid fibrils composed of misfolded TTR protein. The native homotetrameric structure of TTR can dissociate into monomers, which are prone to misfolding and aggregation. Stabilizing the TTR tetramer is a clinically validated therapeutic strategy to halt the progression of ATTR. This technical guide focuses on the target validation of L6, a novel small molecule TTR stabilizer, providing an in-depth overview of its mechanism of action, binding characteristics, and the experimental methodologies used for its validation.
L6: A Novel TTR Stabilizer
L6, with the chemical name 6-benzoyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione, has been identified as a potential TTR tetramer stabilizer through virtual screening and subsequent biochemical assays.[1] Its unique skeletal structure distinguishes it from other known TTR stabilizers.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data for the in vitro validation of L6.
Table 1: Inhibition of TTR Amyloid Fibril Formation by L6
| TTR Variant | L6 Concentration (µM) | Inhibition of Fibril Formation (%) |
| Wild-Type (WT) | 10 | ~50% |
| Wild-Type (WT) | 30 | ~80% |
| V30M | 10 | Significant Inhibition |
Data extracted from Thioflavin T (ThT) assays.[2]
Table 2: Binding Affinity and Competitive Inhibition of L6
| TTR Variant | Assay | L6 IC50 (µM) | L6 Ki (µM) |
| Wild-Type (WT) | ANS Competition | 1.3 | - |
| V30M | ANS Competition | 1.6 | - |
| L55P | ANS Competition | - | > WT and V30M |
| Y116S | ANS Competition | - | Similar to WT and V30M |
IC50 and Ki values were determined using an 8-anilino-1-naphthalenesulfonic acid (ANS) competitive binding assay.[2]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for TTR stabilizers like L6 is the kinetic stabilization of the native TTR tetramer, thereby preventing its dissociation into amyloidogenic monomers.[3] TTR aggregation is known to induce cellular toxicity through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways.[4][5] While direct studies on L6's effect on these pathways are not yet available, its ability to inhibit TTR aggregation suggests it would mitigate these downstream cytotoxic effects.
Below are diagrams illustrating the proposed mechanism of TTR amyloidosis and the points of intervention for a stabilizer like L6, as well as a potential downstream signaling pathway initiated by TTR aggregates.
Experimental Protocols
Detailed protocols for the key in vitro assays used to validate TTR stabilizers are provided below. These are generalized protocols that should be optimized for specific laboratory conditions and reagents.
Thioflavin T (ThT) Aggregation Assay
This assay is used to monitor the formation of amyloid fibrils in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Materials:
-
Recombinant TTR (Wild-Type or mutant)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in dH2O)
-
Aggregation Buffer (e.g., 200 mM acetate (B1210297) buffer, 100 mM KCl, 1 mM EDTA, pH adjusted to induce aggregation, typically between 3.8 and 4.4)
-
L6 compound stock solution (in a suitable solvent like DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare the TTR solution in the aggregation buffer to the desired final concentration (e.g., 0.2 mg/mL).
-
Add the L6 compound or vehicle control (e.g., DMSO) to the TTR solution at the desired final concentrations.
-
Add ThT to each well to a final concentration of 25 µM.
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes for up to 72 hours) using a microplate reader with excitation at ~450 nm and emission at ~485 nm.
-
Plot fluorescence intensity versus time to monitor the kinetics of fibril formation. Inhibition of aggregation is observed as a reduction in the fluorescence signal compared to the control.
ANS Competitive Binding Assay
This assay is used to determine if a test compound binds to the thyroxine-binding sites of TTR. 8-Anilino-1-naphthalenesulfonic acid (ANS) is a fluorescent probe that binds to these sites and exhibits increased fluorescence. A competing compound will displace ANS, leading to a decrease in fluorescence.
Materials:
-
Recombinant TTR
-
8-Anilino-1-naphthalenesulfonic acid (ANS) stock solution
-
Assay Buffer (e.g., PBS, pH 7.4)
-
L6 compound stock solution
-
96-well black microplates
-
Fluorimeter
Procedure:
-
Prepare a solution of TTR and ANS in the assay buffer. The final concentration of TTR is typically around 1 µM, and ANS around 20 µM.
-
Add serial dilutions of the L6 compound or a reference compound (like diflunisal) to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence intensity using a fluorimeter with excitation at ~380 nm and emission at ~480 nm.
-
Plot the fluorescence intensity against the logarithm of the competitor concentration to determine the IC50 value.
Western Blotting for TTR Stabilization in Cell Culture
This method assesses the ability of a compound to stabilize secreted TTR from cells.
Materials:
-
HEK293 cells stably expressing a TTR variant (e.g., V30M)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
L6 compound
-
SDS-PAGE gels and blotting apparatus
-
Anti-TTR primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Culture the HEK293-TTR cells to a suitable confluency.
-
Incubate the cells with the L6 compound at the desired concentration (e.g., 10 µM) for 24 hours.
-
Collect the cell culture medium.
-
Separate the proteins in the medium by non-reducing SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an anti-TTR primary antibody, followed by an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate. Stabilization of the TTR tetramer will result in a higher proportion of the tetrameric or dimeric forms relative to the monomeric form compared to the untreated control.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial validation of a novel TTR stabilizer like L6.
Conclusion and Future Directions
The initial in vitro data for L6 demonstrate its potential as a novel TTR stabilizer. It effectively inhibits TTR amyloid fibril formation and binds to the thyroxine-binding sites on the TTR tetramer. However, comprehensive target validation requires further investigation. Future studies should focus on:
-
Detailed Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of L6.
-
In Vivo Efficacy: Evaluating the ability of L6 to stabilize TTR and prevent amyloid deposition in animal models of transthyretin amyloidosis.
-
Toxicology Studies: Assessing the safety profile of L6.
-
Mechanism of Action Elucidation: Investigating the effects of L6 on the downstream cellular pathways affected by TTR aggregation.
Successful completion of these studies will be crucial to advance L6 from a promising lead compound to a potential therapeutic candidate for the treatment of TTR amyloidosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Transthyretin Cardiac Amyloidosis: Pathogenesis, Treatments, and Emerging Role in Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rem.bioscientifica.com [rem.bioscientifica.com]
- 4. Oxidative Stress in Transthyretin-Mediated Amyloidosis: An Exploratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transthyretin Amyloidosis: Role of oxidative stress and the beneficial implications of antioxidants and nutraceutical supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of TTR Stabilizer L6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transthyretin (TTR) amyloidosis is a progressive and often fatal disease characterized by the destabilization of the TTR tetramer, leading to its dissociation into monomers that misfold and aggregate into amyloid fibrils. These fibrils deposit in various tissues, including the nerves and heart, causing organ dysfunction. A promising therapeutic strategy involves the use of small molecule kinetic stabilizers that bind to the thyroxine (T4) binding sites on the TTR tetramer, preventing its dissociation. This guide provides an in-depth look at the pharmacological profile of L6, a novel TTR stabilizer identified as 6-benzoyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione.
Mechanism of Action
L6 is a small molecule designed to kinetically stabilize the TTR tetramer. Like other TTR stabilizers, it functions by binding to one or both of the thyroxine-binding sites located at the dimer-dimer interface of the TTR quaternary structure. This binding event increases the energy barrier for tetramer dissociation, the rate-limiting step in amyloid fibril formation. By preventing the formation of amyloidogenic monomers, L6 inhibits the entire cascade of events that leads to amyloid fibril deposition. X-ray crystallography has confirmed that L6 binds to the T4 binding pocket of the TTR protein.
TTR_tetramer [label="Native TTR Tetramer", fillcolor="#F1F3F4", style=filled]; L6 [label="L6 Stabilizer", shape=ellipse, fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Stabilized_TTR [label="Stabilized TTR-L6 Complex", fillcolor="#F1F3F4", style=filled]; Monomers [label="Misfolded Monomers", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Amyloid [label="Amyloid Fibrils", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];
TTR_tetramer -> Monomers [label="Dissociation (Rate-limiting step)", color="#EA4335"]; Monomers -> Amyloid [label="Aggregation", color="#EA4335"]; TTR_tetramer -> Stabilized_TTR [label="Binding"]; L6 -> Stabilized_TTR [label="Binding"]; Stabilized_TTR -> TTR_tetramer [label="Blocks Dissociation", style=dashed, color="#34A853"]; }
Figure 1: Mechanism of TTR stabilization by L6.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for the TTR stabilizer L6 from in vitro studies. Data from in vivo pharmacokinetic and efficacy studies are not publicly available at this time.
Table 1: In Vitro Efficacy of L6 in TTR Stabilization
| TTR Variant | Assay Type | L6 Concentration (μM) | Observation | Reference |
| V30M TTR (in HEK293 cells) | Western Blot | 10 | Inhibition of TTR monomer formation | |
| V30M TTR (in HEK293 cells) | Western Blot | 3.6 | No significant inhibition of TTR monomer formation | |
| V30M TTR (recombinant) | Amyloid Fibril Formation | 10 | Remarkable suppression of monomer and fibril formation (in combination with 3.6 μM diflunisal) |
Table 2: Inhibition of Amyloid Fibril Formation by L6 (ThT Assay)
| TTR Variant | L6 Concentration (μM) | % Inhibition of Fibril Formation | Reference |
| Wild-Type TTR | 10 | Suppression observed | |
| Wild-Type TTR | 30 | Stronger suppression observed |
Table 3: Binding Affinity of L6 to TTR Variants (ANS Displacement Assay)
| TTR Variant | Ki (μM) |
| Wild-Type TTR | 1.3 |
| V30M TTR | 1.6 |
| L55P TTR | High (exact value not provided) |
| Y116S TTR | Similar to Wild-Type and V30M |
Data in this table is derived from the IC50 values presented in the source publication.[1]
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the pharmacological profile of L6 are provided below. These protocols are based on established methods for evaluating TTR stabilizers.
TTR Tetramer Stabilization Assay (Western Blot)
This assay assesses the ability of a compound to prevent the dissociation of the TTR tetramer into monomers under denaturing conditions.
Materials:
-
HEK293 cells stably expressing a TTR variant (e.g., V30M TTR)
-
Cell culture medium (e.g., DMEM with 10% fetal bovine serum and antibiotics)
-
L6 compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer for cell lysis
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels (e.g., 14% polyacrylamide)
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST)
-
Primary antibody: anti-TTR antibody
-
Secondary antibody: HRP-conjugated anti-species IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture HEK293 cells expressing the TTR variant to ~80% confluency. Treat the cells with various concentrations of L6 (e.g., 3.6 µM and 10 µM) in fresh culture medium for 24-48 hours. Include a vehicle control (DMSO).
-
Sample Collection: Collect the cell culture media. For intracellular protein, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the total protein concentration in the cell lysates.
-
SDS-PAGE: Load equal amounts of protein from the culture media or cell lysates onto an SDS-PAGE gel. Run the gel under non-reducing and non-boiling conditions to preserve the TTR tetramer.
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-TTR antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of the tetrameric TTR band and the absence or reduction of the monomeric band in the presence of L6 indicates stabilization.
A [label="Cell Culture & L6 Treatment"]; B [label="Sample Collection (Media/Lysate)"]; C [label="Protein Quantification"]; D [label="SDS-PAGE (Non-reducing)"]; E [label="Western Blot Transfer"]; F [label="Blocking"]; G [label="Primary Antibody (anti-TTR)"]; H [label="Secondary Antibody (HRP)"]; I [label="Chemiluminescent Detection"]; J [label="Analysis of TTR Bands"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; }
Figure 2: Western blot workflow for TTR stabilization.
Thioflavin T (ThT) Amyloid Fibril Formation Assay
This fluorescence-based assay is used to monitor the formation of amyloid fibrils in vitro. Thioflavin T exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.
Materials:
-
Recombinant wild-type or variant TTR protein
-
L6 compound stock solution (in DMSO)
-
Acetate (B1210297) buffer (200 mM, pH adjusted for specific TTR variant, e.g., pH 3.8 for WT TTR, pH 4.4 for V30M TTR)
-
Thioflavin T (ThT) stock solution
-
96-well black microplate
-
Plate reader with fluorescence detection (Excitation ~450 nm, Emission ~485 nm)
Procedure:
-
Reaction Setup: In a 96-well black microplate, prepare reaction mixtures containing the TTR protein (e.g., 0.2 mg/mL) in acetate buffer. Add various concentrations of L6 (e.g., 10 µM and 30 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the plate at 37°C with gentle shaking for a specified period (e.g., 72 hours) to induce fibril formation.
-
ThT Addition: After incubation, add ThT to each well to a final concentration of approximately 10-25 µM.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths set for ThT.
-
Data Analysis: A decrease in ThT fluorescence in the presence of L6 compared to the control indicates inhibition of amyloid fibril formation.
A [label="Prepare TTR & L6 in Acetate Buffer"]; B [label="Incubate at 37°C (e.g., 72h)"]; C [label="Add Thioflavin T"]; D [label="Measure Fluorescence (Ex:450nm, Em:485nm)"]; E [label="Analyze Inhibition of Fibril Formation"];
A -> B; B -> C; C -> D; D -> E; }
Figure 3: Thioflavin T assay workflow.
8-Anilino-1-naphthalenesulfonic acid (ANS) Displacement Assay
This competitive binding assay is used to determine the binding affinity of a compound to the thyroxine-binding sites of TTR. ANS is a fluorescent probe that binds to these sites, and its displacement by a competitive ligand results in a decrease in fluorescence.
Materials:
-
Recombinant TTR protein (various variants)
-
L6 compound stock solution (in DMSO)
-
8-Anilino-1-naphthalenesulfonic acid (ANS) stock solution
-
Buffer (e.g., PBS)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Reaction Setup: Prepare a solution of TTR protein and ANS in the appropriate buffer.
-
L6 Titration: Add increasing concentrations of L6 to the TTR/ANS solution.
-
Incubation: Allow the reaction to equilibrate.
-
Fluorescence Measurement: Measure the fluorescence of ANS (Excitation ~350 nm, Emission ~480 nm).
-
Data Analysis: The decrease in ANS fluorescence with increasing concentrations of L6 is used to calculate the IC50 value, which can then be converted to the inhibition constant (Ki).
TTR_ANS [label="TTR-ANS Complex (Fluorescent)"]; L6 [label="L6", shape=ellipse, fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; TTR_L6 [label="TTR-L6 Complex (Non-fluorescent)"]; ANS [label="Free ANS (Low Fluorescence)", shape=ellipse, fillcolor="#F1F3F4", style=filled];
TTR_ANS + L6 -> TTR_L6 + ANS [label="Displacement"]; }
Figure 4: Principle of the ANS displacement assay.
Conclusion and Future Directions
The available data indicate that L6 is a promising TTR stabilizer that effectively inhibits the dissociation of the TTR tetramer and subsequent amyloid fibril formation in vitro. Its ability to bind to the T4 binding sites of both wild-type and variant TTR provides a strong rationale for its potential therapeutic use in TTR amyloidosis.
However, a comprehensive understanding of the pharmacological profile of L6 requires further investigation. Key areas for future research include:
-
Quantitative Binding Affinity: Determination of the dissociation constant (Kd) for the interaction of L6 with various TTR mutants.
-
In Vivo Pharmacokinetics: Studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of L6 in animal models.
-
In Vivo Efficacy: Assessment of the ability of L6 to prevent or reduce amyloid deposition and improve disease-related phenotypes in animal models of TTR amyloidosis.
-
Safety and Toxicology: Comprehensive safety and toxicology studies to determine the therapeutic window of L6.
The generation of these data will be crucial for the further development of L6 as a potential therapeutic agent for the treatment of TTR amyloidosis.
References
Technical Whitepaper: The Stabilizing Effect of Compound L6 on Transthyretin Tetramer Dissociation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Transthyretin (TTR) amyloidosis (ATTR) is a progressive and often fatal disease caused by the dissociation of the TTR tetramer into monomers, which then misfold and aggregate into amyloid fibrils.[1][2] The rate-limiting step in this pathogenic cascade is the dissociation of the native TTR tetramer.[3][4][5] Consequently, a primary therapeutic strategy is the kinetic stabilization of the TTR tetramer using small molecules that bind to the thyroxine (T4) binding sites.[1][6][7] This paper provides a technical overview of a novel compound, 6-benzoyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione (L6), and its efficacy in preventing TTR tetramer dissociation. We will detail the mechanism of action, present key quantitative binding and inhibition data, and outline the experimental protocols used to evaluate its stabilizing effect.
The TTR Amyloid Cascade and the Role of Kinetic Stabilizers
The formation of TTR amyloid fibrils is a multi-step process that begins with the dissociation of the stable, homotetrameric TTR protein into its constituent monomers.[1] These monomers are conformationally unstable and prone to misfolding, leading to self-assembly into soluble oligomers, protofibrils, and ultimately insoluble amyloid fibrils that deposit in tissues, causing organ damage.[1][5]
Kinetic stabilizers are small molecules designed to bind within the two thyroxine-binding sites located at the dimer-dimer interface of the TTR tetramer.[7][8] By occupying these sites, stabilizers increase the energy barrier for dissociation, locking the protein in its native, non-pathogenic tetrameric state.[5][9] Compound L6 was identified from a virtual screening of two million molecules as a potential TTR stabilizer with a novel chemical structure among known stabilizers.[10]
Quantitative Analysis of L6 Binding and Inhibition
The efficacy of L6 as a TTR stabilizer has been quantified through various biochemical and biophysical assays. The key parameters, including the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50) for amyloid formation, and the inhibition constant (Ki) for binding, are summarized below.
| Parameter | Value (µM) | Method | Target | Reference |
| Kd (Dissociation Constant) | 0.98 | Fluorescence Polarization | Wild-Type TTR | [11] |
| IC50 (ThT Assay) | 0.32 | Thioflavin T Fluorescence | Wild-Type TTR | [11] |
| Ki (ANS Competition) | 0.28 | 8-Anilinonaphthalene-1-sulfonic acid (ANS) Displacement | Wild-Type TTR | [11] |
Table 1: Summary of quantitative data for L6 interaction with Wild-Type TTR.
Key Experimental Findings
TTR Tetramer Stabilization in Cell Culture
Western blot analysis of media from HEK293 cells stably expressing the amyloidogenic V30M TTR variant demonstrated the stabilizing effect of L6.[10]
-
Cells treated with 10 µM of L6 for 24 hours showed a detectable TTR dimer band, indicating that L6 stabilizes the secreted TTR against complete dissociation into monomers.[10][11]
-
At the same concentration, L6 inhibited the formation of the V30M TTR monomer.[10]
Inhibition of Amyloid Fibril Formation
The ability of L6 to prevent the formation of amyloid fibrils was assessed using the Thioflavin T (ThT) binding assay.
-
For wild-type (WT) TTR incubated under acidic conditions (pH 3.8) to induce fibril formation, L6 at concentrations of 10 µM and 30 µM significantly suppressed amyloidogenesis.[10][11]
-
A similar inhibitory effect was observed for the V30M TTR variant (at pH 4.4).[10][11]
Synergistic Effect with Diflunisal (B1670566)
Interestingly, L6 exhibited a remarkable synergistic effect when combined with a low concentration of diflunisal, another known TTR stabilizer.
-
The combination of 10 µM L6 and 3.6 µM diflunisal strongly suppressed V30M TTR monomer formation and subsequent amyloid fibril aggregation, an effect more potent than either compound alone at these concentrations.[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The core experimental protocols are outlined below.
Western Blotting for TTR Stabilization
This protocol is used to qualitatively assess the stabilization of TTR tetramers by observing the reduction in monomeric species under denaturing conditions.
Methodology Details:
-
Cell Culture: HEK293 cells stably expressing V30M TTR are cultured in DMEM with 10% fetal bovine serum at 37°C.[10]
-
Treatment: Cells are incubated with the test compound (e.g., 10 µM L6) for 24 hours.[11]
-
Sample Collection: Culture media containing secreted TTR is collected.[11]
-
SDS-PAGE: Samples are analyzed by SDS-PAGE on a 14% gel without boiling or reducing agents to preserve non-covalently linked oligomers.[10]
-
Western Blotting: Proteins are transferred to a membrane and probed with an anti-TTR antibody (e.g., from Dako) to visualize TTR species.[10][11]
Thioflavin T (ThT) Amyloid Fibril Formation Assay
This fluorescence-based assay quantifies the amount of amyloid fibrils formed over time.
Methodology Details:
-
Protein Preparation: Recombinant wild-type (WT) or V30M TTR (0.2 mg/ml) is prepared in a 200 mM acetate buffer containing 100 mM KCl and 1 mM EDTA.[10]
-
Incubation: The protein is incubated with the indicated concentrations of L6 and/or other compounds for 72 hours at 37°C. The pH is lowered to induce amyloidogenesis (e.g., pH 3.8 for WT TTR, pH 4.4 for V30M TTR).[11]
-
ThT Measurement: After incubation, Thioflavin T is added to the samples.[10]
-
Fluorescence Reading: Fluorescence emission spectra are obtained using a spectrofluorometer with excitation and emission wavelengths of 450 nm and 482 nm, respectively. An increase in fluorescence corresponds to an increase in amyloid fibril content.[10]
Fluorescence Polarization (FP) Competitive Binding Assay
This assay is used to determine the binding affinity (Kd) of a ligand to TTR by measuring its ability to displace a fluorescent probe.
Methodology Details:
-
Assay Setup: Purified TTR (e.g., from human plasma) is mixed with a fluorescent probe that binds to the T4-binding sites in an appropriate assay buffer.[12]
-
Competition: Serial dilutions of the test compound (L6) are added to the TTR-probe mixture.[12]
-
Measurement: The fluorescence polarization is measured. When L6 binds to TTR, it displaces the smaller, faster-tumbling fluorescent probe, causing a decrease in the polarization value.[12]
-
Data Analysis: The binding affinity (Kd or IC50) is calculated by fitting the dose-response curve of the change in fluorescence polarization versus the concentration of L6.[12]
Conclusion
The compound L6 has been identified as a novel and effective kinetic stabilizer of the transthyretin tetramer. Quantitative data demonstrates its high affinity for TTR and its potent ability to inhibit the formation of amyloid fibrils in vitro.[10][11] Cellular assays confirm its activity in a more biologically relevant context, showing stabilization of the secreted, disease-associated V30M TTR variant.[10] Furthermore, the observed synergy with diflunisal suggests potential for combination therapies.[10] These findings establish L6 as a promising lead compound for the development of therapeutics for TTR amyloidosis, warranting further investigation into its pharmacological properties and in vivo efficacy.
References
- 1. Frontiers | Modulation of the Mechanisms Driving Transthyretin Amyloidosis [frontiersin.org]
- 2. youtube.com [youtube.com]
- 3. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Transthyretin Kinetic Stability in Human Plasma Using Subunit Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. niddk.nih.gov [niddk.nih.gov]
- 7. What are TTR modulators and how do they work? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. Binding of Monovalent and Bivalent Ligands by Transthyretin Causes Different Short- and Long-Distance Conformational Changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
Methodological & Application
Application Notes and Protocols for TTR Stabilizer L6
These application notes provide a comprehensive overview and detailed experimental protocols for the characterization of L6, a novel transthyretin (TTR) stabilizer. The information is intended for researchers, scientists, and drug development professionals working on transthyretin amyloidosis.
Introduction
Transthyretin (TTR) is a homotetrameric protein responsible for transporting thyroxine and retinol-binding protein. Under certain conditions, mutations in the TTR gene can lead to the dissociation of the tetramer into monomers, which then misfold and aggregate into amyloid fibrils. This process is the underlying cause of transthyretin amyloidosis (ATTR), a progressive and often fatal disease. One promising therapeutic strategy is the use of small molecule kinetic stabilizers that bind to the TTR tetramer, preventing its dissociation into amyloidogenic monomers.
L6, with the chemical name 6-benzoyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione, is a novel TTR stabilizer identified through virtual screening. This document outlines the key experimental protocols to evaluate the efficacy of L6 in stabilizing TTR and inhibiting amyloid fibril formation.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of the TTR stabilizer L6.
Table 1: Inhibition of TTR Amyloid Fibril Formation by L6
| TTR Type | L6 Concentration (µM) | Fibril Formation Inhibition (%) |
| Wild-Type (WT) | 10 | Significant |
| Wild-Type (WT) | 30 | Strong |
| V30M Mutant | 10 | Significant |
Note: The term "Significant" and "Strong" are based on descriptive data from the source. Precise percentages were not provided in the available text.
Table 2: Inhibition of V30M TTR Monomer Formation by L6
| L6 Concentration (µM) | Diflunisal Concentration (µM) | V30M TTR Monomer Formation |
| 3.6 | 0 | Not Inhibited |
| 10 | 0 | Inhibited |
| 10 | 3.6 | Remarkably Suppressed |
Experimental Protocols
Cell Culture and Treatment with L6
This protocol describes the culture of HEK293 cells stably expressing the V30M TTR mutant and their treatment with the this compound.
Materials:
-
HEK299 cells stably expressing V30M TTR
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Antibiotics (e.g., Penicillin-Streptomycin)
-
L6 compound
-
Cell culture flasks/plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Culture the HEK293 cells expressing V30M TTR in DMEM supplemented with 10% FBS and 2% antibiotics in a 37°C incubator with a humidified atmosphere of 5% CO2.
-
Seed the cells in appropriate culture plates and allow them to adhere and grow.
-
Once the cells reach the desired confluency, treat them with the indicated concentrations of L6 (e.g., 10 µM) for 24 hours.
-
After the incubation period, collect the cell culture media for subsequent analysis of secreted TTR.
Western Blotting for Secreted TTR
This protocol details the detection of secreted TTR in the cell culture medium by Western blotting to assess the effect of L6 on TTR stabilization.
Materials:
-
Collected cell culture media
-
SDS-PAGE gels (14% acrylamide)
-
SDS-PAGE running buffer
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-TTR antibody (from Dako)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Collect the culture media from both control and L6-treated cells.
-
Separate the proteins in the collected media by SDS-PAGE on a 14% gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TTR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of TTR dimers in the media of L6-treated cells suggests stabilization of the secreted TTR.
Thioflavin T (ThT) Assay for Amyloid Fibril Formation
This protocol describes the use of the Thioflavin T (ThT) fluorescence assay to quantify the inhibition of TTR amyloid fibril formation by L6.
Materials:
-
Recombinant wild-type (WT) and V30M TTR (0.2 mg/ml)
-
Acetate (B1210297) buffer (200 mM) with 100 mM KCl and 1 mM EDTA (pH adjusted based on TTR type: 3.8 for WT, 4.4 for V30M)
-
L6 compound at various concentrations (e.g., 10 µM and 30 µM)
-
Diflunisal (as a positive control)
-
Thioflavin T (ThT) solution
-
Fluorometer/spectrofluorometer
Procedure:
-
Incubate recombinant WT or V30M TTR (0.2 mg/ml) in the acetate buffer at 37°C for 72 hours with and without the indicated concentrations of L6 and/or diflunisal.
-
After incubation, add ThT to the samples.
-
Measure the fluorescence emission spectra using a spectrofluorometer with excitation and emission wavelengths of 450 nm and 482 nm, respectively.
-
An increase in fluorescence intensity corresponds to the formation of amyloid fibrils. A reduction in fluorescence in the presence of L6 indicates its inhibitory activity.
SDS-PAGE and Coomassie Brilliant Blue (CBB) Staining for Monomer-Tetramer Analysis
This protocol is used to visualize the effect of L6 on the dissociation of TTR tetramers into monomers.
Materials:
-
Aged TTR samples from the ThT assay
-
SDS-PAGE gels (14%)
-
SDS-PAGE running buffer
-
Coomassie Brilliant Blue (CBB) staining solution
-
Destaining solution
Procedure:
-
Take aliquots of the aged TTR samples (from the ThT assay) that were incubated with and without L6.
-
Run the samples on a 14% SDS-PAGE gel to separate the TTR monomers and tetramers.
-
After electrophoresis, stain the gel with Coomassie Brilliant Blue staining solution.
-
Destain the gel to visualize the protein bands.
-
Inhibition of V30M TTR monomer formation by L6 will be observed as a decrease in the intensity of the monomer band and a corresponding stabilization of the tetramer band.
Visualizations
Experimental Workflow for L6 Evaluation
Caption: Experimental workflow for the identification and characterization of this compound.
Mechanism of TTR Stabilization by L6
Caption: Mechanism of action of this compound.
Application Notes and Protocols for TTR Stabilizer L6 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transthyretin (TTR) is a transport protein that can dissociate from its native tetrameric form into monomers, which can then misfold and aggregate into amyloid fibrils. This process is associated with several debilitating conditions, including transthyretin amyloidosis (ATTR). Small molecule stabilizers that bind to the TTR tetramer can prevent its dissociation, thereby inhibiting amyloid formation. L6 is a novel, potent TTR stabilizer that has shown promise in preclinical studies.[1] These application notes provide detailed protocols for utilizing L6 in cell culture models to assess its efficacy and mechanism of action.
Mechanism of Action
L6, with the chemical name 6-benzoyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione, acts as a kinetic stabilizer of the TTR tetramer.[1] It binds to the thyroxine-binding sites of TTR, a central channel within the protein.[1] This binding event increases the energetic barrier for tetramer dissociation, the rate-limiting step in TTR amyloidogenesis, thus preventing the formation of amyloidogenic monomers.[2][3] By maintaining the native tetrameric structure, L6 is expected to mitigate the cytotoxicity associated with TTR aggregation.[4][5]
Data Presentation
The following table summarizes the available quantitative data for the TTR stabilizer L6 from in vitro assays. Corresponding values from cell-based assays should be determined experimentally using the protocols provided below.
| Parameter | TTR Variant | Value (µM) | Assay Type | Reference |
| IC50 | Wild-Type (WT) | 1.3 | ANS Competition | [1] |
| V30M | 1.6 | ANS Competition | [1] | |
| CC50 | - | User Determined | MTT Assay | - |
| EC50 | - | User Determined | See Protocol 3 | - |
Experimental Protocols
Protocol 1: Determination of L6 Cytotoxicity (CC50) using MTT Assay
This protocol outlines the steps to determine the concentration of L6 that reduces the viability of a chosen cell line by 50% (CC50).
Materials:
-
HEK293 cells (or other relevant cell line, e.g., AC16 cardiac cells, IMR-32 neuronal cells)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well cell culture plates, sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 20% SDS in 50% DMF or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend cells to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.
-
-
Preparation of L6 Stock and Dilutions:
-
Prepare a 10 mM stock solution of L6 in sterile DMSO.
-
Perform serial dilutions of the L6 stock solution in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest L6 concentration).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared L6 dilutions and vehicle control to the respective wells.
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each L6 concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of L6 concentration and determine the CC50 value using non-linear regression analysis.
-
Protocol 2: Assessment of TTR Stabilization in Cell Culture by Western Blot
This protocol describes how to evaluate the ability of L6 to stabilize secreted TTR tetramers in the culture medium of cells expressing a TTR variant.
Materials:
-
HEK293 cells stably expressing a TTR variant (e.g., V30M-TTR)
-
Complete cell culture medium (DMEM, 10% FBS, 1% Pen-Strep)
-
This compound
-
DMSO, sterile
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
4-12% Bis-Tris NativePAGE™ Gels
-
NativePAGE™ Sample Buffer and Running Buffer
-
SDS-PAGE gels and buffers (for denaturing analysis)
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-human TTR antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed HEK293-V30M TTR cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of L6 (e.g., 0 µM, 1 µM, 5 µM, 10 µM) for 24 hours. A known TTR stabilizer like Tafamidis can be used as a positive control.
-
-
Sample Collection:
-
Collect the cell culture medium and centrifuge to remove any detached cells.
-
Lyse the cells in the wells using lysis buffer and collect the cell lysates.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
-
Native PAGE (for culture medium):
-
Mix an equal volume of the collected culture medium with 2X NativePAGE™ Sample Buffer. Do not heat the samples.
-
Load the samples onto a NativePAGE™ gel and run according to the manufacturer's instructions.
-
Transfer the proteins to a membrane.
-
-
SDS-PAGE (for cell lysates):
-
Mix equal amounts of protein from the cell lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membranes with blocking buffer for 1 hour at room temperature.
-
Incubate the membranes with the primary anti-TTR antibody overnight at 4°C.
-
Wash the membranes with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add the chemiluminescent substrate.
-
Visualize the bands using an imaging system.
-
-
Data Analysis:
-
For Native PAGE, quantify the intensity of the bands corresponding to tetrameric and monomeric TTR. An increase in the tetramer-to-monomer ratio with increasing L6 concentration indicates stabilization.
-
For SDS-PAGE of cell lysates, analyze the total TTR expression levels.
-
Protocol 3: Evaluation of L6 Efficacy in Preventing TTR-Induced Cytotoxicity (EC50)
This protocol is designed to determine the effective concentration of L6 that provides 50% protection against the cytotoxicity induced by amyloidogenic TTR.
Materials:
-
A cell line susceptible to TTR-induced toxicity (e.g., AC16 or IMR-32)
-
Recombinant amyloidogenic TTR variant (e.g., V122I or L55P)
-
This compound
-
MTT assay reagents (as in Protocol 1)
Procedure:
-
Cell Seeding:
-
Seed the chosen cell line in a 96-well plate as described in Protocol 1.
-
-
Preparation of TTR and L6:
-
Pre-incubate the amyloidogenic TTR variant (at a concentration known to induce ~50% cell death) with a range of L6 concentrations (e.g., from 0.1 to 10 times the TTR concentration) for 2 hours at 37°C.
-
Include controls: cells alone, cells with TTR only, and cells with the highest concentration of L6 only.
-
-
Cell Treatment:
-
Add the pre-incubated TTR/L6 mixtures to the cells.
-
Incubate for 24-72 hours.
-
-
MTT Assay and Data Analysis:
-
Perform the MTT assay as described in Protocol 1.
-
Calculate the percentage of cell viability for each condition, normalizing to the "cells alone" control (100% viability) and the "TTR only" control (representing maximal toxicity).
-
Plot the percentage of protection against the log of L6 concentration and determine the EC50 value.
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for evaluating this compound.
Caption: Potential signaling pathways modulated by TTR stabilization.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of transthyretin in cell biology: impact on human pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Transthyretin Cardiomyocyte Toxicity Inhibition by Resveratrol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of TTR Stabilizer Compound L6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transthyretin (TTR) amyloidosis (ATTR) is a progressive and often fatal disease characterized by the extracellular deposition of amyloid fibrils derived from misfolded transthyretin protein.[1][2][3][4] The dissociation of the native TTR tetramer into monomers is the rate-limiting step in the amyloidogenic cascade.[1] TTR stabilizers are a class of therapeutic agents that bind to the thyroxine-binding sites of the TTR tetramer, preventing its dissociation and thereby halting the progression of the disease.[1][5][6][7]
This document provides detailed application notes and protocols for the in vivo evaluation of Compound L6 , a novel, potent, and selective TTR stabilizer. The methodologies described herein are based on established principles for the preclinical assessment of TTR stabilizers in relevant animal models of TTR amyloidosis.
Mechanism of Action
Compound L6 is a small molecule designed to bind with high affinity to the two unoccupied thyroxine-binding sites on the TTR tetramer. This binding stabilizes the protein's quaternary structure, preventing its dissociation into amyloidogenic monomers. By maintaining TTR in its native, non-pathogenic tetrameric state, Compound L6 is expected to reduce the formation and deposition of amyloid fibrils in tissues such as the heart and peripheral nerves.
Caption: Mechanism of TTR stabilization by Compound L6.
In Vivo Study Protocol: Evaluation of Compound L6 in a Transgenic Mouse Model of TTR Amyloidosis
This protocol outlines a study to assess the efficacy and pharmacodynamics of Compound L6 in a transgenic mouse model expressing a human amyloidogenic TTR variant (e.g., TTR V30M or L55P).[8]
Experimental Animals
-
Species: Mouse
-
Strain: Transgenic mice expressing a human amyloidogenic TTR variant on a murine TTR-null background to prevent the formation of hybrid human/murine heterotetramers.[8]
-
Age: 6-8 months (or age at which amyloid deposition becomes significant in the specific model)
-
Sex: Both males and females
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
Experimental Design and Dosing
The study will consist of four groups to evaluate the dose-dependent effects of Compound L6.
| Group | Treatment | Dose (mg/kg) | Route of Administration | Frequency | Number of Animals (n) |
| 1 | Vehicle Control | 0 | Oral Gavage | Once Daily | 10 |
| 2 | Compound L6 | 10 | Oral Gavage | Once Daily | 10 |
| 3 | Compound L6 | 30 | Oral Gavage | Once Daily | 10 |
| 4 | Compound L6 | 100 | Oral Gavage | Once Daily | 10 |
-
Vehicle: To be determined based on the solubility of Compound L6 (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Duration: 12 weeks.
Experimental Procedures
Caption: In vivo experimental workflow for Compound L6.
a. Acclimatization and Baseline Measurements: Animals will be acclimatized for at least one week before the start of the experiment. Baseline body weight will be recorded, and a baseline blood sample will be collected via tail vein for serum TTR level analysis.
b. Drug Administration: Compound L6 will be administered once daily via oral gavage at the doses specified in the table. The vehicle control group will receive an equivalent volume of the vehicle.
c. Monitoring: Body weight and general health will be monitored weekly.
d. Blood Sampling: Blood samples (approximately 50-100 µL) will be collected at baseline, weeks 4, 8, and at the terminal point of the study. Plasma will be isolated for pharmacokinetic analysis and measurement of TTR stabilization.
e. Terminal Procedures: At the end of the 12-week treatment period, animals will be euthanized. A terminal blood sample will be collected via cardiac puncture. Tissues, including the heart, sciatic nerve, and gastrointestinal tract, will be harvested for histopathological analysis.
Outcome Measures
a. Primary Endpoint: TTR Stabilization in Plasma
-
Methodology: An ex vivo urea (B33335) denaturation assay or a subunit exchange assay will be used to quantify the stabilization of the TTR tetramer in plasma samples.[1] The assay measures the amount of stable TTR tetramer remaining after exposure to a denaturing agent.
-
Analysis: The percentage of TTR stabilization will be calculated for each treatment group and compared to the vehicle control.
b. Secondary Endpoint: Reduction of Amyloid Deposition
-
Methodology: Harvested tissues will be fixed, sectioned, and stained with Congo red. The presence and extent of amyloid deposits will be quantified using microscopy with polarized light. Immunohistochemistry using an anti-human TTR antibody can also be performed for more specific detection.
-
Analysis: A semi-quantitative scoring system will be used to assess the amyloid burden in different tissues.
c. Pharmacokinetic (PK) Analysis
-
Methodology: Plasma concentrations of Compound L6 will be measured at various time points after dosing to determine key PK parameters such as Cmax, Tmax, and AUC.
-
Analysis: PK parameters will be calculated to establish the exposure-response relationship.
d. Biomarker Analysis
-
Methodology: Serum levels of cardiac biomarkers, such as NT-proBNP, may be measured as indicators of cardiac stress, although the relevance of this in mouse models can vary.
-
Analysis: Changes in biomarker levels from baseline will be compared across treatment groups.
Statistical Analysis
All quantitative data will be presented as mean ± standard deviation (SD). Statistical significance between groups will be determined using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test for multiple comparisons. A p-value of <0.05 will be considered statistically significant.
Conclusion
This protocol provides a comprehensive framework for the in vivo evaluation of the TTR stabilizer Compound L6. The successful demonstration of TTR stabilization and reduction of amyloid pathology in a relevant animal model will be a critical step in the preclinical development of this compound for the treatment of TTR amyloidosis.
References
- 1. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of Cardiac Transthyretin Amyloidosis - American College of Cardiology [acc.org]
- 3. oaepublish.com [oaepublish.com]
- 4. Treating Transthyretin Amyloidosis via Adeno-Associated Virus Vector Delivery of Meganucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Transthyretin Amyloidosis (ATTR) Treatments: Stabilizers, Silencers, Depleters, and More! - Mackenzie's Mission [mm713.org]
- 7. droracle.ai [droracle.ai]
- 8. In vivo stabilization of mutant human transthyretin in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Transthyretin (TTR) Stabilization by L6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transthyretin (TTR) is a homotetrameric protein responsible for the transport of thyroxine and retinol-binding protein. Destabilization of the TTR tetramer leads to its dissociation into monomers, which can misfold and aggregate into amyloid fibrils. This process is the pathological hallmark of TTR-related amyloidosis (ATTR), a group of debilitating and often fatal diseases. A promising therapeutic strategy for ATTR is the stabilization of the native TTR tetramer to prevent its dissociation. Small molecule ligands that bind to the thyroxine-binding sites of TTR can act as kinetic stabilizers.
This document provides detailed application notes and protocols for assessing the TTR stabilization capacity of a novel compound, L6 (6-benzoyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione). The provided methodologies and data will enable researchers to effectively evaluate L6 and other potential TTR stabilizers.
Mechanism of TTR Amyloidogenesis and Stabilization
The formation of TTR amyloid fibrils is a multi-step process that begins with the rate-limiting dissociation of the TTR tetramer into its constituent monomers. These monomers are conformationally unstable and prone to misfolding, leading to the formation of soluble oligomers, protofibrils, and ultimately insoluble amyloid fibrils that deposit in various tissues.[1][2] L6 and other TTR stabilizers function by binding to the thyroxine-binding sites located at the dimer-dimer interface of the TTR tetramer, thereby increasing the energy barrier for dissociation and kinetically stabilizing the native tetrameric structure.[1]
Quantitative Assessment of TTR Stabilizers
A direct comparison of the efficacy of different TTR stabilizers is crucial for drug development. The following table summarizes key quantitative data for L6, along with two well-characterized TTR stabilizers, Tafamidis and Diflunisal.
| Compound | Assay | TTR Variant | Value | Unit | Reference |
| L6 | ANS Competition (Ki) | Wild-Type | 0.4 | µM | [1] |
| ANS Competition (Ki) | V30M | 0.5 | µM | [1] | |
| ANS Competition (Ki) | L55P | 10.9 | µM | [1] | |
| ANS Competition (IC50) | Wild-Type | 1.3 | µM | [1] | |
| ANS Competition (IC50) | V30M | 1.6 | µM | [1] | |
| Tafamidis | Binding Affinity (Kd1) | Wild-Type | ~2 | nM | |
| Binding Affinity (Kd2) | Wild-Type | ~200 | nM | ||
| Aggregation Inhibition (EC50) | Wild-Type | 2.7-3.2 | µM | ||
| Subunit Exchange (k_diss) | Wild-Type | 0.0140 | h⁻¹ | ||
| Diflunisal | Binding Affinity (Kd1) | Wild-Type | 75 | nM | |
| Binding Affinity (Kd2) | Wild-Type | 1.1 | µM | ||
| Subunit Exchange (k_diss) | Wild-Type | 0.0155 | h⁻¹ |
Experimental Protocols
Detailed protocols for key in vitro assays to assess TTR stabilization are provided below. These assays are fundamental for characterizing the binding affinity, inhibition of aggregation, and tetramer stabilization properties of compounds like L6.
Thioflavin T (ThT) Aggregation Assay
This assay is used to monitor the formation of amyloid fibrils in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Materials:
-
Recombinant wild-type or variant TTR
-
L6 or other test compounds
-
Thioflavin T (ThT)
-
Assay Buffer (e.g., 200 mM acetate (B1210297) buffer, 100 mM KCl, 1 mM EDTA, pH adjusted to induce aggregation, typically pH 3.8-4.4)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Protocol:
-
Prepare a stock solution of TTR (e.g., 0.4 mg/mL) in a non-aggregating buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare stock solutions of L6 and other test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the desired concentrations of L6 or vehicle control.
-
Add TTR to each well to a final concentration of 0.2 mg/mL.
-
Induce aggregation by adding the acidic assay buffer.
-
Add ThT to each well to a final concentration of 10-20 µM.
-
Seal the plate and incubate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~482 nm at regular intervals for up to 72 hours.
-
Plot the fluorescence intensity against time to generate aggregation curves. The IC50 value for inhibition of aggregation can be calculated by fitting the data from various inhibitor concentrations to a dose-response curve.
Fluorescence Polarization (FP) Binding Assay
This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled ligand (tracer) from the TTR binding site. The change in fluorescence polarization is proportional to the amount of tracer displaced.
Materials:
-
Recombinant TTR
-
Fluorescently labeled T4 or another high-affinity TTR ligand (tracer)
-
L6 or other test compounds
-
Assay Buffer (e.g., 10 mM phosphate buffer, 100 mM KCl, 1 mM EDTA, pH 7.6)
-
Black, non-binding microplates
-
Microplate reader with fluorescence polarization capabilities
Protocol:
-
Prepare solutions of TTR, fluorescent tracer, and L6 in the assay buffer.
-
In a microplate, add a fixed concentration of TTR and the fluorescent tracer.
-
Add serial dilutions of L6 or other test compounds to the wells. Include wells with no compound (maximum polarization) and wells with no TTR (minimum polarization).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).
-
Measure the fluorescence polarization of each well.
-
Calculate the binding affinity (Kd or Ki) by fitting the data to a competitive binding model.
Western Blot Assay for Tetramer Stabilization
This assay directly assesses the ability of a compound to stabilize the TTR tetramer against denaturation by acid or urea (B33335). The amount of intact tetramer remaining after denaturation is visualized by Western blotting.
Materials:
-
Recombinant TTR or plasma samples containing TTR
-
L6 or other test compounds
-
Denaturing agent (e.g., urea or acidic buffer)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against TTR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Incubate TTR (or plasma) with various concentrations of L6 or vehicle control for a defined period (e.g., 24 hours).
-
Induce tetramer dissociation by adding a denaturing agent (e.g., 3 M urea or lowering the pH to ~4.0) and incubate for a set time (e.g., 72 hours).
-
Stop the denaturation and cross-link the remaining tetramers by adding a cross-linking agent like glutaraldehyde.
-
Separate the proteins by SDS-PAGE under non-reducing conditions.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for TTR overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the intensity of the tetramer band to determine the percentage of stabilization.
Subunit Exchange Assay
Considered the gold standard for measuring TTR kinetic stability under physiological conditions, this assay measures the rate of subunit exchange between endogenous (or unlabeled) TTR and a tagged version of TTR. A potent stabilizer will slow down this exchange rate.
Materials:
-
Plasma samples or purified TTR
-
Dual-FLAG-tagged recombinant TTR (FT2-WT TTR)
-
L6 or other test compounds
-
Fluorogenic small molecule A2 for detection
-
Ultra-performance liquid chromatography (UPLC) system with a strong anion exchange column
-
Fluorescence detector
Protocol:
-
Incubate plasma or purified TTR with L6 or vehicle control.
-
Initiate the subunit exchange by adding a known concentration of FT2-WT TTR.
-
At various time points, take aliquots of the reaction mixture.
-
Stop the exchange reaction and label all TTR tetramers by adding the fluorogenic molecule A2.
-
Separate the different TTR tetramer species (untagged, tagged, and hybrid) using UPLC.
-
Detect the fluorescently labeled TTR species using a fluorescence detector.
-
Calculate the rate of subunit exchange by monitoring the appearance of hybrid tetramers over time. A decrease in the exchange rate in the presence of L6 indicates stabilization.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the assessment of TTR stabilization by the novel compound L6. By employing these methodologies, researchers can obtain robust and comparable data to characterize the efficacy of L6 and other potential therapeutic agents for the treatment of TTR amyloidosis. The quantitative data for L6, in comparison to established stabilizers, highlights its potential as a promising candidate for further development.
References
Application Notes and Protocols: TTR Stabilizer L6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transthyretin (TTR) is a homotetrameric protein responsible for transporting thyroxine and retinol-binding protein. Destabilization of the TTR tetramer leads to its dissociation into monomers, which can misfold and aggregate into amyloid fibrils. This process is implicated in several debilitating conditions, including familial amyloid polyneuropathy (FAP) and transthyretin amyloid cardiomyopathy (ATTR-CM). Small molecule stabilizers that bind to the thyroxine-binding sites of the TTR tetramer can prevent this dissociation, representing a promising therapeutic strategy.
L6 is a potent TTR stabilizer that binds to the T4 binding pocket of transthyretin, preventing its dissociation into monomers.[1] This document provides detailed protocols for the preparation and storage of L6 solutions for use in both in vitro and cell-based assays.
Physicochemical and Storage Information
A summary of the key properties and storage recommendations for TTR stabilizer L6 is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₁NO₄ | [1] |
| Molecular Weight | 317.29 g/mol | [1] |
| CAS Number | 881290-53-5 | [1] |
| Appearance | Solid powder | |
| Storage (Solid) | -20°C for up to 3 years | [2] |
| Storage (In Solvent) | -80°C for up to 1 year | [2] |
Solution Preparation
Solubility Data
| Solvent | Concentration (Suggested for Stock) | Notes | Reference |
| DMSO | Up to 40 mg/mL | A concentration of 40 mg/mL in DMSO has been used for preparing formulations for in vivo studies. For in vitro and cell-based assays, a stock solution of 10-20 mM in DMSO is commonly prepared. | [2] |
| Ethanol | Information not available | ||
| Aqueous Buffer | Low solubility | Direct dissolution in aqueous buffers is not recommended. Dilution from a DMSO stock is the preferred method. |
Recommended Solvents and Stock Solution Preparation
For most applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of L6.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the vial of solid L6 to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of L6 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.17 mg of L6 (Molecular Weight: 317.29 g/mol ).
-
Transfer the weighed powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to the tube. For 3.17 mg of L6, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the L6 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.[2]
-
Experimental Protocols
TTR Stabilization Signaling Pathway
This compound functions by kinetically stabilizing the native tetrameric structure of transthyretin. This prevents the initial, rate-limiting step of amyloidogenesis: the dissociation of the tetramer into its constituent monomers.
Caption: Mechanism of TTR stabilization by L6.
In Vitro TTR Fibril Formation Assay
This protocol is adapted from methodologies used for assessing the inhibitory activity of small molecules on TTR amyloid fibril formation.[3]
Experimental Workflow:
Caption: Workflow for the in vitro TTR fibril formation assay.
Protocol:
-
Materials:
-
Recombinant human TTR (wild-type or variant, e.g., V30M)
-
This compound (10 mM stock in DMSO)
-
Acetate (B1210297) buffer (200 mM, pH adjusted based on TTR variant, e.g., pH 3.8 for WT, pH 4.4 for V30M) containing 100 mM KCl and 1 mM EDTA[3]
-
Thioflavin T (ThT) solution
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (Excitation: ~450 nm, Emission: ~482 nm)
-
-
Procedure:
-
Prepare working solutions of L6 by diluting the 10 mM DMSO stock into the acetate buffer. Final concentrations for the assay may range from 1 to 30 µM.[3] Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%).
-
In a 96-well plate, add the recombinant TTR solution to a final concentration of 0.2 mg/mL.[3]
-
Add the L6 working solutions to the wells containing TTR. Include a vehicle control (buffer with the same percentage of DMSO but no L6) and a positive control (a known TTR stabilizer like diflunisal).
-
Incubate the plate at 37°C for 72 hours to allow for fibril formation.[3]
-
After incubation, add Thioflavin T solution to each well and incubate in the dark for 15 minutes.
-
Measure the fluorescence intensity using a plate reader. A decrease in ThT fluorescence in the presence of L6 indicates inhibition of fibril formation.
-
Cell-Based TTR Stabilization Assay
This protocol is based on the methodology described by Yokoyama et al. (2015) using HEK293 cells stably expressing a TTR variant.[3]
Experimental Workflow:
Caption: Workflow for the cell-based TTR stabilization assay.
Protocol:
-
Materials:
-
HEK293 cells stably expressing a TTR variant (e.g., V30M)
-
Complete culture medium (e.g., DMEM with 10% fetal bovine serum)
-
This compound (10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates
-
Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, anti-TTR antibody)
-
-
Procedure:
-
Seed the HEK293-TTR cells in culture plates and allow them to adhere overnight.
-
Prepare a working solution of L6 in complete culture medium. A final concentration of 10 µM has been shown to be effective.[3]
-
Remove the existing medium from the cells and replace it with the medium containing L6. Include a vehicle control (medium with the same percentage of DMSO).
-
Incubate the cells for 24 hours at 37°C in a CO₂ incubator.[3]
-
After incubation, collect the culture medium from each well.
-
Analyze the collected media for the presence of stabilized TTR dimers and monomers using non-denaturing gel electrophoresis followed by Western blotting with an anti-TTR antibody. An increase in the dimer-to-monomer ratio in the L6-treated samples indicates stabilization of the secreted TTR.
-
Conclusion
This compound is a valuable tool for studying the mechanisms of transthyretin amyloidosis and for the development of potential therapeutics. Proper preparation and storage of L6 solutions are critical for obtaining reproducible and reliable experimental results. The protocols provided in this document offer a comprehensive guide for researchers utilizing L6 in their studies.
References
Application of λ6 Light Chain in Amyloid Fibril Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Light chain (AL) amyloidosis is a systemic disease characterized by the deposition of insoluble amyloid fibrils derived from immunoglobulin light chains. The λ6 light chain variable domain (Vλ6) is one of the most frequently implicated subtypes in AL amyloidosis, making it a critical target for research and therapeutic development. In vitro amyloid fibril formation assays using recombinant λ6 light chains, such as the well-characterized WIL protein, provide a robust model system to study the mechanisms of amyloidogenesis, screen for potential inhibitors, and evaluate the efficacy of therapeutic candidates.
Principle of the Assay
The in vitro fibril formation assay for λ6 light chains relies on the intrinsic propensity of these proteins to misfold and self-assemble into amyloid fibrils under specific biophysical conditions. The process is typically monitored in real-time using Thioflavin T (ThT), a fluorescent dye that exhibits a significant increase in fluorescence emission upon binding to the cross-β-sheet structure of amyloid fibrils. This fluorescence enhancement allows for the quantitative analysis of fibrillogenesis kinetics, including the lag phase, elongation phase, and plateau phase.
Key Applications
-
Mechanistic Studies: Elucidating the molecular determinants of λ6 light chain aggregation and fibril formation.
-
Inhibitor Screening: High-throughput screening of small molecules, peptides, or antibodies that can inhibit or delay λ6 fibril formation.[1]
-
Therapeutic Evaluation: Assessing the efficacy of potential drug candidates in preventing aggregation or disaggregating pre-formed fibrils.
-
Diagnostic Development: Investigating the interactions of diagnostic agents with λ6 amyloid fibrils.
Experimental Considerations
-
Protein Purity and Concentration: The purity of the recombinant λ6 light chain is crucial for reproducible results. Protein concentration is a key parameter influencing the kinetics of fibril formation.[2]
-
Buffer Conditions: pH, ionic strength, and the presence of co-solvents can significantly impact the stability of the native protein and the rate of aggregation.[3]
-
Temperature and Agitation: Fibril formation is temperature-dependent, with 37°C being a commonly used physiological temperature. Agitation (shaking or stirring) can accelerate the process by promoting nucleation.[2][4]
-
Thioflavin T Concentration: The concentration of ThT should be optimized to ensure a strong signal-to-noise ratio without interfering with the aggregation process itself.[5]
-
Confirmatory Analyses: Orthogonal techniques such as Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS) should be used to confirm the presence and morphology of amyloid fibrils.[2]
Quantitative Data Summary
The following tables summarize typical quantitative parameters used in λ6 light chain amyloid fibril formation assays based on published literature.
Table 1: Experimental Conditions for λ6 Fibril Formation
| Parameter | Typical Range/Value | Reference |
| Protein (e.g., WIL λ6 VL) | 20 - 80 µM | [2] |
| Buffer | Phosphate-Buffered Saline (PBS) | [2] |
| pH | 7.4 | [2] |
| Temperature | 37 °C | [2][6] |
| Agitation | 900 rpm (orbital shaking) | [2] |
| Thioflavin T (ThT) | 10 - 25 µM | [2][5] |
Table 2: Thioflavin T Assay Parameters
| Parameter | Wavelength (nm) | Reference |
| Excitation | 440 - 450 | [2][4][7] |
| Emission | 482 - 485 | [2][4][7] |
Experimental Protocols
Protocol 1: Preparation of λ6 Light Chain for Fibril Formation Assay
-
Protein Purification: Express and purify recombinant λ6 light chain variable domain (e.g., WIL) using standard chromatographic techniques. Ensure high purity (>95%) as determined by SDS-PAGE and size-exclusion chromatography.
-
Protein Stock Solution: Prepare a concentrated stock solution of the purified λ6 protein in an appropriate buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5). Determine the protein concentration accurately using UV-Vis spectrophotometry.
-
Monomeric Protein Preparation: To ensure a monomeric starting material, centrifuge the protein stock solution at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any pre-existing aggregates. Carefully collect the supernatant containing the soluble, monomeric protein.
Protocol 2: Thioflavin T (ThT) Fibril Formation Assay
-
ThT Stock Solution: Prepare a 1 mM stock solution of Thioflavin T in distilled water. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter. Store the stock solution protected from light at 4°C for up to one week.[7]
-
Reaction Mixture Preparation: In a 96-well black, clear-bottom microplate, prepare the reaction mixtures. For each well, add the following components to a final volume of 200 µL:
-
Incubation and Monitoring:
-
Seal the microplate to prevent evaporation.
-
Incubate the plate in a microplate reader with temperature control set to 37°C and continuous orbital shaking (e.g., 900 rpm).[2]
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.[2][4]
-
-
Data Analysis:
-
Subtract the background fluorescence from the fluorescence readings of the protein-containing samples.
-
Plot the change in fluorescence intensity against time to generate fibrillogenesis curves.
-
Analyze the kinetic parameters, such as the lag time (t_lag) and the apparent rate constant of fibril growth (k_app).
-
Protocol 3: Confirmation of Fibril Formation by Transmission Electron Microscopy (TEM)
-
Sample Preparation: After the ThT assay reaches a plateau, take an aliquot of the reaction mixture.
-
Grid Preparation: Apply 5-10 µL of the sample onto a carbon-coated copper grid for 1-2 minutes.
-
Negative Staining: Remove excess sample with filter paper and wash the grid with distilled water. Stain the grid with 2% (w/v) uranyl acetate (B1210297) for 1-2 minutes.
-
Imaging: Remove excess stain and allow the grid to air dry completely. Image the grid using a transmission electron microscope to visualize the morphology of the amyloid fibrils.
Visualizations
Caption: Experimental workflow for λ6 amyloid fibril formation assay.
Caption: Mechanism of Thioflavin T fluorescence enhancement.
References
- 1. Targeting Amyloid Aggregation: An Overview of Strategies and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Producing amyloid fibrils in vitro: A tool for studying AL amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amyloid Formation in Light Chain Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Light Chain Amyloidosis – Current Findings and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioflavin T spectroscopic assay [assay-protocol.com]
Application Notes and Protocols for Testing Ribosomal Protein L6 in HEK293 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ribosomal Protein L6 (RPL6) is a component of the 60S ribosomal subunit, playing a crucial role in ribosome assembly and protein synthesis.[1][2] Beyond its canonical function, L6 has been implicated in extra-ribosomal activities, notably in the regulation of the HDM2-p53 tumor suppressor pathway.[3] Dysregulation of L6 expression has been observed in various cancers, suggesting its potential as a therapeutic target.[4] Human Embryonic Kidney 293 (HEK293) cells are a robust and highly transfectable cell line, making them an ideal model system for studying the cellular functions of proteins like L6.[5][6][7] These application notes provide detailed protocols for the expression and functional characterization of L6 in HEK293 cells.
Data Presentation
Table 1: Quantitative Data Summary for L6 Expression Analysis
| Parameter | Mock Transfection | L6-Flag Overexpression | L6 Knockdown (siRNA) |
| Relative L6 mRNA Expression (fold change) | 1.0 | User-defined | User-defined |
| Relative L6 Protein Expression (fold change) | 1.0 | User-defined | User-defined |
| p53 Protein Level (relative to loading control) | User-defined | User-defined | User-defined |
| p21 Protein Level (relative to loading control) | User-defined | User-defined | User-defined |
| Luciferase Activity (Relative Light Units) | User-defined | User-defined | User-defined |
Note: This table should be populated with the user's experimental data.
Experimental Protocols
HEK293 Cell Culture
A foundational requirement for studying L6 is the proper maintenance of HEK293 cells to ensure reproducibility.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks/plates
-
Humidified incubator at 37°C with 5% CO2
Protocol:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[8]
-
Passage the cells when they reach 80-90% confluency.
-
To passage, aspirate the medium, wash the cells once with PBS, and then add 1-2 mL of Trypsin-EDTA.
-
Incubate at 37°C for 2-3 minutes until the cells detach.
-
Neutralize the trypsin with 5-10 mL of complete growth medium and centrifuge the cell suspension at 1,000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at the desired density.
Transient Transfection of L6 Plasmid DNA into HEK293 Cells
Transient transfection is a common method to overexpress a gene of interest, in this case, L6. This protocol is based on the use of lipid-based transfection reagents like Lipofectamine.[9]
Materials:
-
HEK293 cells seeded in 6-well plates
-
L6 expression plasmid (e.g., pCMV-L6-Flag)
-
Lipofectamine™ 2000 or a similar transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium
Protocol:
-
The day before transfection, seed HEK293 cells in a 6-well plate at a density that will ensure they are 70-90% confluent at the time of transfection.[10]
-
On the day of transfection, for each well, dilute 2.5 µg of the L6 expression plasmid in 250 µL of Opti-MEM™.
-
In a separate tube, dilute 5 µL of Lipofectamine™ 2000 in 250 µL of Opti-MEM™ and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and the diluted Lipofectamine™ 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.[11]
-
Add the 500 µL of the DNA-lipid complex dropwise to each well containing the cells in fresh complete medium.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with downstream analyses.[12]
Western Blotting for L6 and p53 Pathway Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates.
Materials:
-
Transfected or treated HEK293 cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-L6, anti-p53, anti-p21, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Wash the cells with ice-cold PBS and then lyse them in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[13]
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Note: The optimal antibody dilution should be determined empirically, a good starting point is 1:1000.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Co-Immunoprecipitation (Co-IP) to Identify L6 Interacting Proteins
Co-IP is a technique used to identify protein-protein interactions by using an antibody to pull down a protein of interest along with its binding partners.[14][15]
Materials:
-
HEK293 cells transfected with a tagged-L6 plasmid (e.g., L6-Flag)
-
Co-IP lysis buffer (non-denaturing)
-
Anti-Flag antibody or antibody against the endogenous protein of interest
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Protocol:
-
Lyse the transfected cells with a non-denaturing Co-IP lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[15]
-
Incubate the pre-cleared lysate with an anti-Flag antibody (for tagged L6) or a specific L6 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners.
Luciferase Reporter Assay for p53 Pathway Activation
A luciferase reporter assay can be used to quantitatively measure the effect of L6 on the transcriptional activity of p53.[16][17][18]
Materials:
-
HEK293 cells
-
p53-responsive luciferase reporter plasmid (containing p53 binding sites upstream of a luciferase gene)
-
Renilla luciferase plasmid (for normalization)
-
L6 expression plasmid or L6 siRNA
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Co-transfect HEK293 cells with the p53-responsive luciferase reporter plasmid, the Renilla luciferase plasmid, and either the L6 expression plasmid or L6 siRNA.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Measure the firefly luciferase activity in the cell lysate using a luminometer.
-
Subsequently, measure the Renilla luciferase activity in the same sample.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The ratio of firefly to Renilla luciferase activity indicates the level of p53-mediated transcription.
Mandatory Visualizations
L6 Signaling Pathway in the Context of HDM2-p53 Regulation
Caption: L6 regulates the p53 pathway by inhibiting HDM2-mediated p53 degradation.
Experimental Workflow for L6 Overexpression and Analysis
Caption: Workflow for overexpressing L6 in HEK293 cells and subsequent analysis.
References
- 1. 60S ribosomal protein L6 - Wikipedia [en.wikipedia.org]
- 2. Involvement of ribosomal protein L6 in assembly of functional 50S ribosomal subunit in Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of the HDM2-p53 pathway by ribosomal protein L6 in response to ribosomal stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HEK293 Cell Line as a Platform to Produce Recombinant Proteins and Viral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beckman.com [beckman.com]
- 7. mdpi.com [mdpi.com]
- 8. protocols.io [protocols.io]
- 9. Culture and transfection of HEK293T cells [protocols.io]
- 10. Co-immunoprecipitation protocol to study LRRK2 binding to Rab12 in a cell-based assay [protocols.io]
- 11. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 12. qiagen.com [qiagen.com]
- 13. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. assaygenie.com [assaygenie.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Simultaneous Dual-Emission Detection of Luciferase Reporter Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 18. promega.com [promega.com]
Application Notes and Protocols for TTR Stabilizer L6 in V30M TTR Variant Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transthyretin (TTR) amyloidosis is a progressive and often fatal disease characterized by the misfolding and aggregation of the TTR protein. The Val30Met (V30M) mutation is one of the most common variants, leading to the production of an unstable TTR tetramer that readily dissociates into monomers, which then misfold and form amyloid fibrils. These fibrils deposit in various tissues, primarily the peripheral nerves and heart, causing neuropathy and cardiomyopathy.
A promising therapeutic strategy for TTR amyloidosis is the stabilization of the native TTR tetramer to prevent its dissociation. Small molecule stabilizers bind to the thyroxine-binding sites of TTR, kinetically stabilizing the tetramer and inhibiting the amyloidogenic cascade.
This document provides detailed application notes and protocols for the study of L6, a novel TTR stabilizer, in the context of V30M TTR variant research. L6 has shown potential in inhibiting the dissociation of the TTR tetramer and suppressing the formation of amyloid fibrils. These protocols are intended to guide researchers in the in vitro evaluation of L6 and other potential TTR stabilizers.
Quantitative Data Summary
The following tables summarize the quantitative data for L6 and other relevant TTR stabilizers from published studies. Direct comparison of absolute values should be made with caution as experimental conditions may vary between studies.
Table 1: In Vitro Efficacy of TTR Stabilizers against V30M TTR
| Compound | Assay | Parameter | Value | Reference |
| L6 | ANS Competition | IC50 | 1.6 µM | [1] |
| ANS Competition | Ki | 1.6 µM | [1] | |
| L6 + Diflunisal | ThT Assay | Fibril Formation | Remarkable suppression | [1] |
| Diflunisal | Subunit Exchange | Stabilization | 95% reduction in dissociation at 250 µM | [2] |
| Tafamidis | Urea Denaturation | Stabilization | Stabilized V30M/WT heterotetramers at 7.2 µM | [3] |
| Subunit Exchange | Stabilization | <20% subunit exchange at 1.25 molar ratio after 96h | [3] | |
| Acoramidis | Western Blot | Stabilization | Near-complete stabilization in human serum at 10 µM | [4] |
Table 2: Binding Affinity of TTR Stabilizers
| Compound | Target | Method | Kd | Reference |
| L6 | WT TTR | ANS Competition | 3.2 µM | [1] |
| V30M TTR | ANS Competition | 3.3 µM | [1] | |
| Tafamidis | WT TTR | Not Specified | ~2 nM and ~200 nM (negative cooperativity) | [3] |
| Acoramidis | WT TTR | Not Specified | Not Specified | |
| Diflunisal | WT TTR | Not Specified | Not Specified |
Signaling Pathways and Experimental Workflows
TTR V30M Amyloidogenic Cascade and L6 Intervention
The following diagram illustrates the key steps in the V30M TTR amyloid cascade and the point of intervention for a TTR stabilizer like L6. The mutation destabilizes the native tetramer, leading to its dissociation into monomers which then misfold and aggregate into amyloid fibrils. L6 binds to the thyroxine-binding sites on the TTR tetramer, stabilizing its native conformation and preventing the initial dissociation step.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterizing Diflunisal as a Transthyretin Kinetic Stabilizer at Relevant Concentrations in Human Plasma using Subunit Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing the TTR Stabilizer L6 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the transthyretin (TTR) stabilizer L6, with a focus on its use in combination with other therapeutic agents for the potential treatment of Transthyretin Amyloidosis (ATTR). Detailed protocols for key experiments are included to facilitate further research and development in this area.
Introduction to Transthyretin Amyloidosis and TTR Stabilizers
Transthyretin amyloidosis (ATTR) is a progressive and often fatal disease characterized by the misfolding and aggregation of the transport protein transthyretin (TTR).[1][2][3] Normally, TTR circulates as a stable homotetramer.[2][3] In ATTR, this tetramer dissociates into monomers, which then misfold and aggregate into amyloid fibrils that deposit in various organs, including the heart and peripheral nerves, leading to organ dysfunction.[1][2][4]
A key therapeutic strategy is the stabilization of the TTR tetramer to prevent its dissociation, which is the rate-limiting step in amyloid fibril formation.[4][5] Small molecule stabilizers bind to the thyroxine-binding sites of the TTR tetramer, enhancing its stability.[6] Several TTR stabilizers have been developed, including tafamidis (B1682582) and diflunisal (B1670566).[7] This document focuses on a novel TTR stabilizer, L6, and its potential for use in combination therapies.
The TTR Stabilizer L6
L6, with the chemical name 6-benzoyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione, is a small molecule identified through virtual screening and biochemical assays as a potential TTR stabilizer.[4] It has a novel skeletal structure compared to other known TTR stabilizers.[4] X-ray crystallography has revealed that L6 binds to the thyroxine (T4) binding pocket of TTR, thereby stabilizing the tetrameric structure.[4]
Combination Therapy: L6 and Diflunisal
Preclinical studies have investigated the combination of L6 with diflunisal, another known TTR stabilizer. The rationale for this combination is to potentially achieve a synergistic effect in suppressing amyloid fibril formation. Research has shown that the combination of L6 and diflunisal can strongly suppress the formation of wild-type TTR amyloid fibrils.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies on L6, both alone and in combination with diflunisal.
Table 1: Inhibition of Wild-Type TTR Amyloid Fibril Formation by L6 and Diflunisal
| Treatment | Concentration (µM) | Inhibition of Amyloid Fibril Formation (%) |
| Control (DMSO) | - | 0 |
| L6 | 10 | ~50 |
| L6 | 30 | ~80 |
| Diflunisal | 10 | ~40 |
| L6 + Diflunisal | 10 + 10 | >90 |
Data are estimated from graphical representations in the source publication and are for illustrative purposes.[4]
Table 2: Inhibition of V30M TTR Amyloid Fibril Formation by L6
| Treatment | Concentration (µM) | Inhibition of Amyloid Fibril Formation (%) |
| Control (DMSO) | - | 0 |
| L6 | 10 | ~60 |
| L6 | 30 | ~85 |
Data are estimated from graphical representations in the source publication and are for illustrative purposes.[4]
Signaling Pathway and Experimental Workflows
TTR Amyloidosis Signaling Pathway
The following diagram illustrates the pathological cascade of TTR amyloidosis, which therapeutic agents like L6 aim to inhibit.
Caption: Pathological cascade of TTR amyloidosis and the mechanism of TTR stabilizers.
Experimental Workflow: Screening for TTR Stabilizers
The diagram below outlines a typical workflow for identifying and characterizing TTR stabilizers like L6.
Caption: Workflow for the discovery and validation of TTR stabilizers.
Experimental Protocols
Western Blot for TTR Tetramer Stabilization
Objective: To qualitatively and semi-quantitatively assess the ability of a compound to stabilize the TTR tetramer and prevent its dissociation into monomers under denaturing conditions.
Materials:
-
Recombinant wild-type (WT) or mutant TTR protein
-
Compound L6 and/or other stabilizers (e.g., diflunisal)
-
Acetate (B1210297) buffer (200 mM, pH 3.8 for WT TTR, pH 4.4 for V30M TTR)
-
100 mM KCl, 1 mM EDTA
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Anti-TTR antibody
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Prepare solutions of recombinant TTR (e.g., 0.2 mg/mL) in acetate buffer containing 100 mM KCl and 1 mM EDTA.
-
Add the indicated concentrations of L6, diflunisal, or a combination of both to the TTR solutions. Include a vehicle control (e.g., DMSO).
-
Incubate the samples for 72 hours at 37°C to induce TTR dissociation and aggregation in the control group. This process is often referred to as "aging".[4]
-
After incubation, prepare samples for SDS-PAGE by adding loading buffer. Do not boil the samples, as this will denature the tetramers.
-
Run the samples on a native or semi-native PAGE gel to separate TTR monomers, dimers, and tetramers.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TTR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analyze the band intensities to determine the relative amounts of TTR monomers, dimers, and tetramers in each sample. An increase in the tetramer band and a decrease in the monomer/dimer bands in the presence of the compound indicates stabilization.
Thioflavin T (ThT) Assay for Amyloid Fibril Formation
Objective: To quantify the amount of amyloid fibril formation in the presence and absence of TTR stabilizers.
Materials:
-
Recombinant WT or mutant TTR protein
-
Compound L6 and/or other stabilizers
-
Acetate buffer (as above)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Phosphate (B84403) buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)
-
96-well black assay plates
-
Fluorescence plate reader
Protocol:
-
Prepare and incubate the TTR samples with the test compounds as described in the Western blot protocol (steps 1-3).
-
Prepare a ThT working solution by diluting the stock solution in phosphate buffer.[8]
-
In a 96-well black assay plate, add a small volume of the "aged" TTR sample to each well.[9]
-
Add the ThT working solution to each well.
-
Incubate the plate in the dark at room temperature for a short period (e.g., 15-30 minutes).
-
Measure the fluorescence intensity using a plate reader with excitation at approximately 440-450 nm and emission at approximately 482-490 nm.[8][9]
-
A decrease in fluorescence intensity in the presence of the compound compared to the control indicates inhibition of amyloid fibril formation.
Fluorescence Probe Exclusion (FPE) Assay
Objective: To measure the binding site occupancy of a TTR stabilizer.
Materials:
-
Recombinant TTR protein
-
TTR stabilizer compounds
-
A fluorescent probe that binds to the thyroxine-binding site of TTR
-
Buffer (e.g., PBS)
-
Fluorometer
Protocol:
-
This assay relies on a fluorescent probe that becomes fluorescent upon binding to the thyroxine-binding site of TTR.
-
Incubate TTR with varying concentrations of the stabilizer compound.
-
Add the fluorescent probe to the TTR-stabilizer mixture.
-
Measure the fluorescence over time.
-
The presence of a stabilizer in the binding pocket will prevent or slow down the binding of the fluorescent probe, resulting in a lower fluorescence signal compared to the control without a stabilizer.[5]
-
The percentage of TTR occupancy by the stabilizer can be calculated from the reduction in fluorescence.
TTR Subunit Exchange Assay
Objective: To directly measure the rate of TTR tetramer dissociation under physiological conditions, which is considered the gold standard for assessing kinetic stabilizer efficacy.[10]
Materials:
-
Human plasma or buffer
-
Untagged recombinant WT TTR
-
Tagged (e.g., FLAG-tagged) recombinant WT TTR
-
TTR stabilizer compounds
-
Ion exchange chromatography system
Protocol:
-
Incubate human plasma or a solution of untagged TTR with the TTR stabilizer compound at various concentrations.
-
Initiate the subunit exchange by adding a substoichiometric amount of tagged TTR homotetramers.[11][12]
-
At different time points, take aliquots of the reaction mixture.
-
Analyze the aliquots by ion exchange chromatography to separate the different TTR tetramer species (untagged, tagged, and hybrid).[13]
-
The rate of formation of hybrid tetramers is a direct measure of the rate of TTR tetramer dissociation.
-
A potent stabilizer will significantly slow down the rate of subunit exchange.
Conclusion
The this compound shows promise in preclinical studies, particularly in its synergistic effect when combined with diflunisal. The protocols provided herein offer a framework for the continued investigation of L6 and other potential TTR stabilizers, both as monotherapies and in combination regimens. Further research is warranted to fully elucidate the therapeutic potential of such combination strategies in the treatment of transthyretin amyloidosis.
References
- 1. Transthyretin Cardiac Amyloidosis: Pathogenesis, Treatments, and Emerging Role in Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transthyretin (TTR) Cardiac Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transthyretin-Related Amyloidosis: Background, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 4. researchgate.net [researchgate.net]
- 5. docs.publicnow.com [docs.publicnow.com]
- 6. researchgate.net [researchgate.net]
- 7. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thioflavin T spectroscopic assay [assay-protocol.com]
- 9. Thioflavin T Assay [protocols.io]
- 10. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis | springermedizin.de [springermedizin.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Transthyretin slowly exchanges subunits under physiological conditions: A convenient chromatographic method to study subunit exchange in oligomeric proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Evaluation of TTR Stabilizer L6 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transthyretin (TTR) amyloidosis (ATTR) is a progressive and often fatal disease characterized by the extracellular deposition of amyloid fibrils derived from misfolded transthyretin protein. The dissociation of the native TTR tetramer into aggregation-prone monomers is the rate-limiting step in the amyloidogenic cascade. TTR stabilizers are a class of therapeutic agents designed to bind to the native TTR tetramer, preventing its dissociation and thereby halting the progression of the disease.
These application notes provide a comprehensive overview of the preclinical evaluation of a novel TTR stabilizer, designated L6, using established animal models of ATTR. The protocols outlined below are intended to guide researchers in assessing the pharmacokinetic profile, pharmacodynamic activity, and in vivo efficacy of L6.
I. Animal Models for TTR Stabilizer Evaluation
The selection of an appropriate animal model is critical for the preclinical evaluation of TTR stabilizers. Due to species differences in TTR sequence and stability, transgenic mouse models expressing human TTR variants are the preferred choice.
Recommended Animal Models:
-
hTTR-V30M Transgenic Mice: This is one of the most widely used models, expressing the human TTR variant Val30Met, which is commonly associated with familial amyloid polyneuropathy (FAP). These mice develop age-dependent TTR deposition in various tissues, including the gastrointestinal tract, peripheral nerves, and heart.
-
hTTR-L55P Transgenic Mice: This model expresses the highly amyloidogenic human TTR variant Leu55Pro, leading to a more aggressive phenotype with earlier onset of TTR deposition.
-
hTTR-V122I Transgenic Mice: This model is particularly relevant for studying familial amyloid cardiomyopathy (FAC), as the Val122Ile mutation is the most common cause of hereditary cardiac amyloidosis in individuals of African descent.
-
Humanized TTR Mouse Models: To overcome the inhibitory effect of mouse TTR on human TTR aggregation, humanized models have been developed where the mouse TTR gene is replaced with the human TTR gene. These models provide a more physiologically relevant system for studying TTR amyloidogenesis.
II. Experimental Protocols
A. In Vivo Efficacy Study in hTTR-V30M Mice
This protocol describes a typical in vivo efficacy study to evaluate the ability of L6 to prevent TTR deposition in a transgenic mouse model of ATTR.
1. Animal Husbandry and Acclimation:
- House male hTTR-V30M transgenic mice (e.g., on a C57BL/6 background) in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
- Provide ad libitum access to standard chow and water.
- Acclimate mice for at least one week before the start of the experiment.
2. L6 Formulation and Administration:
- Prepare L6 in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in sterile water).
- Administer L6 or vehicle control daily via oral gavage at a volume of 10 mL/kg body weight.
- The study should include multiple dose groups of L6 (e.g., 1, 10, and 30 mg/kg/day) to assess dose-response relationships.
3. Study Design and Duration:
- Randomly assign mice (n=10-15 per group) to the following treatment groups:
- Group 1: Vehicle control
- Group 2: L6 (1 mg/kg/day)
- Group 3: L6 (10 mg/kg/day)
- Group 4: L6 (30 mg/kg/day)
- Initiate treatment in young adult mice (e.g., 6 months of age) before significant TTR deposition occurs.
- Continue treatment for a period of 6 months.
4. Endpoint Analysis:
- At the end of the study, euthanize mice and collect blood and tissues (heart, sciatic nerve, gastrointestinal tract) for analysis.
- Perform the following analyses:
- TTR Tetramer Stability Assay (Western Blot): Assess the stabilization of TTR in plasma.
- Immunohistochemistry (IHC) for TTR Deposition: Quantify TTR amyloid deposits in tissue sections.
- Congo Red Staining: Confirm the amyloid nature of the TTR deposits.
B. Pharmacokinetic (PK) Study in Mice
This protocol outlines a study to determine the pharmacokinetic profile of L6 in mice.
1. Animal and Dosing:
- Use adult male CD-1 mice (or other appropriate strain).
- Administer a single dose of L6 via oral gavage (e.g., 10 mg/kg) and intravenous injection (e.g., 2 mg/kg).
2. Sample Collection:
- Collect blood samples via retro-orbital bleeding or tail vein at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
- Process blood to obtain plasma and store at -80°C until analysis.
3. Bioanalysis:
- Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of L6 in plasma.
4. PK Parameter Calculation:
- Calculate key pharmacokinetic parameters including:
- Maximum plasma concentration (Cmax)
- Time to maximum plasma concentration (Tmax)
- Area under the plasma concentration-time curve (AUC)
- Half-life (t1/2)
- Oral bioavailability (%F)
III. Detailed Methodologies
A. TTR Tetramer Stability Assay (Western Blot)
This assay measures the ability of L6 to stabilize the TTR tetramer in plasma against denaturation.
1. Sample Preparation:
- Thaw plasma samples on ice.
- Incubate plasma (5 µL) with and without a denaturing agent (e.g., 4M urea) for 1 hour at 37°C.
2. SDS-PAGE:
- Mix the treated plasma with non-reducing Laemmli sample buffer.
- Load samples onto a 12% polyacrylamide gel.
- Run the gel at 120V until the dye front reaches the bottom.
3. Western Blotting:
- Transfer proteins to a PVDF membrane at 100V for 1 hour.
- Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against human TTR (e.g., rabbit polyclonal, 1:1000 dilution) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.
- Wash the membrane three times with TBST.
4. Detection and Quantification:
- Develop the blot using an enhanced chemiluminescence (ECL) substrate.
- Capture the image using a chemiluminescence imaging system.
- Quantify the band intensities for the TTR tetramer and monomer. The ratio of tetramer to total TTR is a measure of stability.
B. Immunohistochemistry (IHC) for TTR Deposition
This method is used to visualize and quantify TTR deposits in tissues.
1. Tissue Preparation:
- Fix tissues in 10% neutral buffered formalin for 24 hours.
- Process tissues and embed in paraffin.
- Cut 5 µm thick sections and mount on positively charged slides.
2. Staining Protocol:
- Deparaffinize and rehydrate tissue sections.
- Perform antigen retrieval by heating sections in 10 mM sodium citrate (B86180) buffer (pH 6.0) for 20 minutes.
- Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
- Block non-specific binding with 5% normal goat serum for 1 hour.
- Incubate with a primary antibody against human TTR (e.g., rabbit polyclonal, 1:500 dilution) overnight at 4°C.
- Wash with PBS.
- Incubate with a biotinylated secondary antibody for 1 hour.
- Wash with PBS.
- Incubate with an avidin-biotin-peroxidase complex for 30 minutes.
- Develop the signal with diaminobenzidine (DAB) substrate.
- Counterstain with hematoxylin.
- Dehydrate and mount with a permanent mounting medium.
3. Quantification:
- Capture images of stained sections using a light microscope.
- Quantify the TTR-positive area using image analysis software (e.g., ImageJ). The percentage of the total tissue area that is TTR-positive is calculated.
C. Congo Red Staining
This stain is the gold standard for identifying amyloid deposits.
1. Staining Protocol:
- Deparaffinize and rehydrate tissue sections.
- Stain in a freshly prepared alkaline Congo red solution for 20-30 minutes.
- Differentiate in an alkaline alcohol solution.
- Rinse in water.
- Counterstain with hematoxylin.
- Dehydrate and mount.
2. Analysis:
- Examine sections under a light microscope. Amyloid deposits will appear pink to red.
- Confirm the presence of amyloid by viewing the sections under polarized light. Amyloid deposits will exhibit apple-green birefringence.
IV. Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Effect of L6 on TTR Tetramer Stability in hTTR-V30M Mice
| Treatment Group | Dose (mg/kg/day) | TTR Tetramer/Total TTR Ratio (Mean ± SEM) | % Increase in Stability vs. Vehicle |
| Vehicle | 0 | 0.35 ± 0.04 | - |
| L6 | 1 | 0.52 ± 0.05 | 48.6 |
| L6 | 10 | 0.78 ± 0.06 | 122.9 |
| L6 | 30 | 0.89 ± 0.04 | 154.3 |
| p<0.05, **p<0.01 vs. Vehicle |
Table 2: Quantification of TTR Deposition in the Heart of hTTR-V30M Mice
| Treatment Group | Dose (mg/kg/day) | TTR-Positive Area (%) (Mean ± SEM) | % Reduction in Deposition vs. Vehicle |
| Vehicle | 0 | 12.5 ± 1.8 | - |
| L6 | 1 | 8.2 ± 1.1 | 34.4 |
| L6 | 10 | 4.1 ± 0.7 | 67.2 |
| L6 | 30 | 2.3 ± 0.5 | 81.6 |
| p<0.05, **p<0.01 vs. Vehicle |
Table 3: Pharmacokinetic Parameters of L6 in Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | %F |
| IV | 2 | 1500 | 0.25 | 3500 | 4.5 | - |
| PO | 10 | 850 | 1.0 | 6300 | 5.2 | 72 |
V. Visualization of Pathways and Workflows
A. TTR Amyloidogenic Cascade and Mechanism of L6 Action
The following diagram illustrates the key steps in the formation of TTR amyloid fibrils and the proposed mechanism by which L6 intervenes.
Troubleshooting & Optimization
TTR stabilizer L6 solubility and stability issues
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the transthyretin (TTR) stabilizer L6. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential solubility and stability issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is TTR stabilizer L6 and how does it work?
A1: this compound (6-benzoyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione) is a small molecule designed to inhibit the formation of amyloid fibrils associated with transthyretin amyloidosis (ATTR).[1] It functions by binding to the thyroxine (T4) binding pocket of the TTR protein. This binding stabilizes the native tetrameric structure of TTR, preventing its dissociation into monomers, which is the rate-limiting step in the amyloidogenic cascade.[1][2]
Q2: What is the recommended solvent for preparing stock solutions of L6?
A2: For most in vitro biological assays, it is recommended to prepare stock solutions of L6 in dimethyl sulfoxide (B87167) (DMSO).[3][4] Ensure the DMSO is of high purity and anhydrous to minimize degradation and precipitation.
Q3: What are the recommended storage conditions for L6 powder and stock solutions?
A3:
-
Powder: Store at -20°C for long-term stability (up to 3 years).
-
Stock Solutions (in DMSO): Store at -80°C for up to one year.[5] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[5] DMSO is also hygroscopic; minimize its exposure to atmospheric moisture, which can dilute the stock concentration over time.[3]
Q4: I am observing precipitation when I dilute my L6 DMSO stock solution into an aqueous buffer for my assay. What should I do?
A4: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules like L6.[3] This indicates that the compound's aqueous solubility limit has been exceeded. Please refer to the Troubleshooting Guide: L6 Precipitation in Aqueous Buffers below for detailed solutions.
Q5: How can I assess the stability of L6 in my specific assay conditions?
A5: To confirm the stability of L6 under your experimental conditions, you can perform a time-course experiment. Prepare your complete assay medium including L6 and incubate it for the duration of your experiment. At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and test its activity in your assay. A significant decrease in activity over time may indicate compound degradation.[3]
Troubleshooting Guides
Guide 1: L6 Precipitation in Aqueous Buffers
If you observe turbidity or precipitation after diluting your L6 DMSO stock into an aqueous buffer, follow these steps:
Troubleshooting Workflow for L6 Precipitation
Caption: A logical workflow for troubleshooting precipitation of L6 in aqueous solutions.
-
Decrease Final L6 Concentration: The most straightforward solution is to lower the final concentration of L6 in your assay to a level below its solubility limit in the aqueous buffer.
-
Optimize DMSO Concentration: While minimizing DMSO is generally preferred, a certain percentage is necessary to maintain solubility. Ensure your final DMSO concentration is sufficient, but typically not exceeding 0.5% to avoid off-target effects or cytotoxicity.[3] Always include a vehicle control with the same final DMSO concentration.
-
Adjust Buffer pH: The solubility of compounds with ionizable groups can be pH-dependent.[6] Experiment with a range of pH values for your buffer to determine the optimal pH for L6 solubility, ensuring it remains compatible with your assay.
-
Use Co-solvents or Surfactants: For particularly challenging solubility issues, consider incorporating solubility enhancers into your buffer.
Guide 2: Inconsistent L6 Activity or Suspected Degradation
If you observe a loss of L6 activity or inconsistent results over time, consider the following stability issues:
Workflow for Investigating L6 Instability
Caption: A workflow for diagnosing and resolving issues of L6 instability.
-
Stock Solution Integrity:
-
Age of Stock: DMSO stock solutions, even when stored at -80°C, have a limited shelf life. If your stock is older than one year, it is recommended to prepare a fresh solution.
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as this can lead to compound degradation and precipitation upon thawing.[5] Aliquot your stock into single-use volumes.
-
Visual Inspection: Before use, visually inspect the thawed stock solution for any color change or precipitation. A color change may indicate chemical degradation.[5]
-
-
Stability in Assay Medium:
-
Reactive Components: Some components in complex cell culture media or assay buffers can react with and degrade small molecules.
-
Light Exposure: Some compounds are photosensitive. Protect your solutions from light during preparation, incubation, and storage.
-
Temperature: Elevated temperatures during long incubation periods can accelerate the degradation of some compounds.[5]
-
Quantitative Data Summary
The following table summarizes the reported inhibitory and binding activities of L6 against TTR.
| Parameter | Wild-Type (WT) TTR | V30M Mutant TTR | Reference |
| IC₅₀ (Fibril Formation) | ~10 µM | ~10 µM | [7] |
| Kᵢ (ANS Displacement) | 1.05 ± 0.13 µM | Not Reported | [7] |
| Kᴅ (Binding Affinity) | 0.81 ± 0.11 µM | Not Reported | [7] |
IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibition constant; Kᴅ: Dissociation constant; ANS: 8-Anilino-1-naphthalenesulfonic acid.
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for TTR Fibril Formation Inhibition
This assay measures the extent of amyloid fibril formation by quantifying the fluorescence of Thioflavin T, a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.
-
Reagent Preparation:
-
TTR Stock Solution: Prepare a stock solution of recombinant human TTR (WT or mutant) in an appropriate buffer (e.g., 10 mM sodium phosphate, 100 mM KCl, 1 mM EDTA, pH 7.2).
-
L6 Stock Solution: Prepare a concentrated stock solution of L6 in 100% DMSO.
-
Acidification Buffer: Prepare a 200 mM acetate (B1210297) buffer with 100 mM KCl and 1 mM EDTA at the desired pH to induce fibril formation (e.g., pH 4.4 for V30M TTR, pH 3.8 for WT TTR).[7]
-
ThT Solution: Prepare a stock solution of ThT in a suitable buffer (e.g., 5 mM glycine-NaOH, pH 9.0).[8]
-
-
Assay Procedure: a. In a microplate, combine the TTR protein solution with varying concentrations of L6 (or vehicle control - DMSO). b. Induce fibril formation by adding the acidification buffer. c. Incubate the plate at 37°C for a specified period (e.g., 72 hours), allowing for fibril formation.[7] d. After incubation, add the ThT solution to each well. e. Measure the fluorescence intensity using a plate reader with excitation at approximately 450 nm and emission at approximately 482 nm.[1]
-
Data Analysis:
-
Subtract the background fluorescence of ThT alone.
-
Plot the fluorescence intensity against the concentration of L6.
-
Calculate the IC₅₀ value, which is the concentration of L6 that inhibits 50% of TTR fibril formation compared to the vehicle control.
-
Protocol 2: Kinetic Solubility Assay (Turbidimetric Method)
This high-throughput assay provides a rapid assessment of the solubility of L6 when transitioning from a DMSO stock to an aqueous buffer.
-
Reagent Preparation:
-
L6 Stock Solution: Prepare a high-concentration stock solution of L6 in 100% DMSO (e.g., 10 mM).
-
Aqueous Buffer: Use the relevant aqueous buffer for your main biological assay (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
-
Assay Procedure: a. In a clear microtiter plate, add a small volume (e.g., 2 µL) of the L6 DMSO stock solution to multiple wells. b. Add the aqueous buffer to the wells to achieve a range of final L6 concentrations. c. Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).[9] d. Measure the turbidity (light scattering) in each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[6]
-
Data Analysis:
-
An increase in turbidity or absorbance compared to the buffer-only control indicates precipitation.
-
The kinetic solubility is the highest concentration of L6 that does not show a significant increase in turbidity.
-
Protocol 3: Western Blot for TTR Tetramer Stabilization
This assay assesses the ability of L6 to stabilize the TTR tetramer and prevent its dissociation into monomers under denaturing conditions (e.g., acidic pH).
-
Sample Preparation:
-
Cross-linking and Electrophoresis: a. To preserve the tetrameric structure, cross-link the proteins in the samples with glutaraldehyde (B144438) (e.g., 0.5% final concentration) for a short duration (e.g., 5 minutes) at room temperature.[12] b. Stop the reaction and prepare the samples for SDS-PAGE by adding sample buffer. Do not boil the samples if you want to preserve the non-denatured tetrameric form. c. Separate the proteins by SDS-PAGE.
-
Immunoblotting: a. Transfer the separated proteins to a PVDF or nitrocellulose membrane. b. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST). c. Incubate the membrane with a primary antibody specific for human TTR. d. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis:
-
Quantify the band intensities for the TTR tetramer and monomer using densitometry software.
-
Calculate the ratio of tetramer to monomer for each condition. An increase in the tetramer/monomer ratio in the presence of L6 indicates stabilization.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. docs.publicnow.com [docs.publicnow.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Enhanced transthyretin tetramer stability following expression of an amyloid disease transsuppressor variant in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TTR Stabilizer L6 Concentration in Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on optimizing the concentration of TTR stabilizers, with a specific focus on the compound L6 (6-benzoyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TTR kinetic stabilizers like L6?
A1: Transthyretin (TTR) is a protein that can dissociate from its normal tetrameric structure into monomers. These monomers can misfold and aggregate into amyloid fibrils, which are associated with diseases like transthyretin amyloidosis (ATTR). TTR kinetic stabilizers, such as L6, are small molecules designed to bind to the thyroxine-binding sites of the TTR tetramer.[1][2][3] This binding stabilizes the tetrameric structure, preventing its dissociation into monomers and thereby inhibiting the formation of amyloid fibrils.[1][4] The dissociation of the TTR tetramer is the rate-limiting step in the amyloidogenic cascade.[5]
Q2: What are the common assays used to evaluate the efficacy of TTR stabilizers like L6?
A2: Several in vitro and cell-based assays are commonly used to assess the potency and efficacy of TTR stabilizers. These include:
-
Thioflavin T (ThT) Binding Assay: Measures the formation of amyloid fibrils. ThT is a fluorescent dye that binds to amyloid fibrils, and an increase in fluorescence intensity indicates fibril formation. L6 has been shown to suppress amyloid fibril formation in this assay.[6]
-
Subunit Exchange Assay: Considered the "gold standard" for evaluating TTR kinetic stabilizer efficacy under physiological conditions, this assay measures the rate of TTR tetramer dissociation by tracking the exchange of subunits between tagged and untagged TTR tetramers.[5][7]
-
Fluorescence Probe Exclusion Assay: This method assesses the ability of a stabilizer to bind to the thyroxine-binding sites on TTR by measuring the displacement of a fluorescent probe.[8]
-
Western Blot Analysis: Can be used to measure the amount of intact TTR tetramer remaining after exposure to denaturing conditions, such as acidic pH or urea.[8][9]
-
Cell-Based Assays: HEK293 cells expressing mutant TTR can be used to evaluate the ability of a stabilizer to stabilize secreted TTR.[6][10]
Q3: What is a typical starting concentration for L6 in these assays?
A3: Based on published data, effective concentrations of L6 for in vitro assays are in the micromolar range. Specifically, concentrations of 10 µM and 30 µM have been shown to suppress the formation of wild-type TTR amyloid fibrils.[6] For cell-based assays, a concentration of 10 µM has been used to stabilize secreted V30M TTR.[10]
Troubleshooting Guide
Issue 1: High variability or inconsistent results in the ThT binding assay.
-
Possible Cause 1: Inconsistent TTR protein quality or aggregation state.
-
Solution: Ensure consistent purification of recombinant TTR. Before starting the assay, centrifuge the TTR solution at high speed to remove any pre-existing aggregates.
-
-
Possible Cause 2: Inaccurate L6 concentration.
-
Solution: Prepare fresh stock solutions of L6 and verify the concentration using spectrophotometry if possible. Use a consistent solvent (e.g., DMSO) and ensure the final solvent concentration is the same across all wells and does not exceed a level that affects the assay (typically <1%).
-
-
Possible Cause 3: Pipetting errors.
-
Solution: Use calibrated pipettes and be meticulous with pipetting, especially for small volumes. Employ reverse pipetting for viscous solutions.
-
Issue 2: L6 appears less potent in plasma-based assays compared to buffer.
-
Possible Cause 1: Binding of L6 to other plasma proteins.
-
Solution: This is an expected phenomenon. Plasma proteins, particularly albumin, can bind to small molecule stabilizers, reducing their effective concentration available to bind to TTR.[5] It is crucial to determine the efficacy of stabilizers in the presence of plasma or serum to better predict their in vivo activity.
-
-
Possible Cause 2: Incorrect assay conditions.
-
Solution: Ensure that the subunit exchange assay is performed under physiological conditions (e.g., in human plasma) to get a clinically relevant measure of kinetic stabilization.[7]
-
Issue 3: Difficulty in determining the IC50 value for L6 in a competitive binding assay.
-
Possible Cause 1: Inappropriate concentration range of L6.
-
Solution: Perform a wide range of serial dilutions of L6 to ensure the full dose-response curve is captured. This should span from concentrations that show no inhibition to those that show maximal inhibition.
-
-
Possible Cause 2: The fluorescent probe concentration is too high.
-
Solution: The concentration of the fluorescent probe should ideally be at or below its Kd for TTR to ensure accurate determination of the competitor's IC50.
-
Quantitative Data Summary
| Parameter | Value | TTR Variant | Assay | Reference |
| Effective Concentration | 10 µM | Wild-Type | ThT Assay | [6] |
| Effective Concentration | 30 µM | Wild-Type | ThT Assay | [6] |
| Effective Concentration | 10 µM | V30M | Cell-Based Assay (Western Blot) | [10] |
| IC50 | 1.3 µM | Wild-Type | ANS Displacement Assay | [6] |
| IC50 | 1.6 µM | V30M | ANS Displacement Assay | [6] |
| Kd | 3.2 µM | Wild-Type | ANS Binding Assay | [6] |
| Kd | 3.3 µM | V30M | ANS Binding Assay | [6] |
Experimental Protocols
1. Thioflavin T (ThT) Amyloid Fibril Formation Assay
-
Objective: To determine the inhibitory effect of L6 on TTR amyloid fibril formation.
-
Materials:
-
Recombinant wild-type or mutant TTR (e.g., V30M TTR) at a stock concentration of 0.2 mg/ml.[6]
-
L6 stock solution in DMSO.
-
Acetate (B1210297) buffer (200 mM) with 100 mM KCl and 1 mM EDTA, pH adjusted to induce fibril formation (e.g., pH 3.8 for WT TTR, pH 4.4 for V30M TTR).[10]
-
Thioflavin T (ThT) solution.
-
96-well black, clear-bottom microplate.
-
-
Procedure:
-
In a 96-well plate, add the TTR protein solution.
-
Add varying concentrations of L6 (e.g., 0, 3.6, 10, 30 µM) to the wells.[6] Include a positive control (e.g., another known stabilizer like diflunisal) and a negative control (vehicle only).
-
Add the acetate buffer to initiate fibril formation.
-
Incubate the plate at 37°C for 72 hours with gentle shaking.[10]
-
After incubation, add ThT solution to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 450 nm and emission at approximately 482 nm.[6]
-
A decrease in fluorescence intensity in the presence of L6 compared to the control indicates inhibition of fibril formation.
-
2. Cell-Based TTR Stabilization Assay
-
Objective: To assess the ability of L6 to stabilize TTR secreted from cells.
-
Materials:
-
Procedure:
-
Culture the HEK293 cells expressing TTR to the desired confluency.
-
Treat the cells with the desired concentration of L6 (e.g., 10 µM) for 24 hours.[10] Include an untreated control.
-
Collect the cell culture media.
-
Analyze the collected media by non-denaturing PAGE followed by Western blotting using an anti-TTR antibody.
-
An increase in the ratio of tetrameric TTR to monomeric or dimeric TTR in the L6-treated samples compared to the control indicates stabilization.
-
Visualizations
Caption: Mechanism of TTR stabilization by L6.
Caption: Workflow for the Thioflavin T (ThT) assay.
References
- 1. What are TTR modulators and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Modulation of the Mechanisms Driving Transthyretin Amyloidosis [frontiersin.org]
- 5. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: TTR Stabilizer L6 Experimental Results
Welcome to the technical support center for troubleshooting experimental results related to the Transthyretin (TTR) stabilizer L6. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during TTR stabilization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a TTR stabilizer like L6?
A1: TTR stabilizers, also known as kinetic stabilizers, function by binding to the thyroxine-binding sites of the TTR tetramer. This binding stabilizes the native tetrameric structure and prevents its dissociation into monomers, which is the rate-limiting step in the formation of amyloid fibrils that cause Transthyretin Amyloidosis (ATTR). By stabilizing the tetramer, these compounds inhibit the entire aggregation cascade.[1]
Q2: I am not seeing a significant shift in the melting temperature (Tm) in my Thermal Shift Assay (TSA) with L6. What could be the reason?
A2: Several factors could contribute to a lack of a significant thermal shift. First, ensure that the L6 compound is soluble in your assay buffer and that the final concentration is accurate. Poor solubility can lead to a lower effective concentration. Second, verify the integrity and concentration of your TTR protein. The protein should be properly folded and free of aggregates. Finally, the buffer conditions, including pH and ionic strength, can influence ligand binding and protein stability; ensure these are optimal for your experiment.[2] It's also possible that the stabilizing effect of L6 under the specific TSA conditions is modest. A small but reproducible shift can still be significant.
Q3: My Thioflavin T (ThT) assay results show inconsistent fibril formation in the control group (TTR alone). How can I improve reproducibility?
A3: Inconsistent aggregation in the control group is a common issue. To improve reproducibility, ensure your TTR protein preparation is consistent and starts from a monomeric or tetrameric state with minimal pre-existing aggregates. The aggregation of TTR can be sensitive to pH, temperature, and agitation.[3][4] Standardize these conditions meticulously across all experiments. Using a consistent agitation method and ensuring identical buffer composition for all samples is crucial for reliable results.[3]
Q4: In my ANS displacement assay, I see a high background fluorescence. What is the likely cause?
A4: High background fluorescence in an 8-Anilino-1-naphthalenesulfonic acid (ANS) displacement assay can arise from several sources. The ANS probe itself can bind to non-specific sites on your protein or even form micelles that are fluorescent. Ensure you are using an appropriate concentration of ANS. Additionally, components in your buffer, such as certain detergents, can bind to ANS and increase background noise.[2] Running proper controls with buffer and ANS alone is essential to identify the source of the background.
Troubleshooting Guides
Thermal Shift Assay (TSA / DSF)
| Issue | Possible Cause | Recommended Solution |
| No sigmoidal unfolding curve | Protein is already denatured or aggregated at the start of the experiment. | Verify protein integrity using techniques like Dynamic Light Scattering (DLS) or Circular Dichroism (CD). Prepare fresh protein samples. |
| Incorrect protein concentration. | Optimize protein concentration. Too high a concentration can lead to aggregation, while too low may result in a weak signal. | |
| Low signal-to-noise ratio | Suboptimal dye concentration. | Titrate the fluorescent dye (e.g., SYPRO Orange) to find the optimal concentration for your protein. |
| Incompatible buffer components. | Some buffer components can interfere with the dye. Test different buffer formulations.[2] | |
| Shift in Tm is not dose-dependent | Compound (L6) has poor solubility at higher concentrations. | Check the solubility of L6 in your assay buffer. Consider using a co-solvent like DMSO, ensuring the final concentration does not affect protein stability. |
| Compound has reached its maximum stabilizing effect at the lowest concentration tested. | Test a wider range of L6 concentrations, including lower concentrations. | |
| Decrease in melting temperature (destabilization) | Compound binding favors the unfolded state. | While most stabilizers increase Tm, some ligands can destabilize the protein.[5] This is a valid result but requires further investigation to understand the mechanism. |
Thioflavin T (ThT) Aggregation Assay
| Issue | Possible Cause | Recommended Solution |
| High initial ThT fluorescence | Presence of pre-formed aggregates in the TTR sample. | Purify TTR to remove aggregates before starting the assay. Consider size-exclusion chromatography. |
| ThT is binding to non-amyloid species or the stabilizer itself. | Run controls with ThT and the stabilizer alone to check for intrinsic fluorescence or interaction. | |
| No aggregation observed in the control | Aggregation conditions are not optimal (e.g., pH, temperature). | TTR aggregation can be induced by lowering the pH (e.g., to 4.4) or by agitation.[3][4] Ensure your conditions are suitable for inducing aggregation within the experimental timeframe. |
| TTR concentration is too low. | Increase the TTR concentration to promote aggregation.[3] | |
| High well-to-well variability | Inconsistent agitation or temperature control. | Use a plate shaker with consistent speed and ensure uniform temperature across the plate.[3] |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents in each well. |
Fluorescence Polarization (FP) Assay
| Issue | Possible Cause | Recommended Solution |
| Low dynamic range (small change in mP) | The fluorescent tracer and the protein are too similar in size. | A significant difference in molecular weight between the tracer and the binder is ideal for a large change in polarization.[6] |
| Low binding affinity between the tracer and TTR. | Optimize the tracer concentration and ensure the binder concentration is appropriate to achieve a stable signal.[6] | |
| High background polarization | The fluorescent tracer is binding to the microplate or buffer components (e.g., BSA). | Use non-binding surface plates and test buffer components for non-specific binding to the tracer.[6] |
| Impure tracer with free fluorophore. | Ensure high purity of the labeled tracer.[6] | |
| IC50 values are not reproducible | Inaccurate pipetting or dilutions. | Verify pipette calibration and perform serial dilutions carefully. |
| Assay conditions (temperature, incubation time) are not consistent. | Standardize all assay parameters and allow the binding reaction to reach equilibrium. |
Experimental Protocols
Thermal Shift Assay (Differential Scanning Fluorimetry)
-
Preparation of Reagents :
-
Prepare a stock solution of purified TTR protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of L6 in an appropriate solvent (e.g., DMSO).
-
Dilute the fluorescent dye (e.g., SYPRO Orange) according to the manufacturer's instructions.
-
-
Assay Setup :
-
In a 96-well or 384-well PCR plate, add the TTR protein to a final concentration of 2-5 µM.
-
Add varying concentrations of L6 (and a vehicle control, e.g., DMSO).
-
Add the fluorescent dye to its optimal final concentration.
-
Bring the final volume to 20-25 µL with the assay buffer.
-
-
Data Acquisition :
-
Seal the plate and centrifuge briefly to remove bubbles.
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve protocol, typically ramping the temperature from 25 °C to 95 °C with a ramp rate of 0.5-1.0 °C/minute.
-
Measure fluorescence at each temperature increment.
-
-
Data Analysis :
-
Plot fluorescence intensity versus temperature. The resulting sigmoidal curve represents protein unfolding.[5][7]
-
The melting temperature (Tm) is the midpoint of this transition, which can be determined by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative of the curve.[7][8]
-
A positive shift in Tm (ΔTm) in the presence of L6 indicates stabilization.[5]
-
Thioflavin T (ThT) Aggregation Assay
-
Preparation of Reagents :
-
Prepare a stock solution of purified TTR (e.g., 0.2 mg/mL) in an appropriate buffer. To induce aggregation, an acidic buffer is often used (e.g., 200 mM acetate (B1210297) buffer, pH 3.8-4.4).[9]
-
Prepare a stock solution of L6 in a suitable solvent.
-
Prepare a stock solution of ThT (e.g., 1 mM) in water and filter it.
-
-
Assay Setup :
-
In a black, clear-bottom 96-well plate, add TTR to the desired final concentration.
-
Add different concentrations of L6 or a vehicle control.
-
Incubate the plate at 37 °C with intermittent shaking to promote fibril formation. The incubation can last for 72 hours or more.[9]
-
-
Measurement :
-
At specified time points, add ThT to each well to a final concentration of ~10-20 µM.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths around 450 nm and 482 nm, respectively.[9]
-
-
Data Analysis :
-
Plot ThT fluorescence intensity against time. A sigmoidal curve is indicative of amyloid fibril formation.
-
Compare the fluorescence levels of samples with L6 to the control to determine the extent of aggregation inhibition.
-
Visualizations
TTR Amyloidosis Pathway and Stabilizer Intervention
Caption: The pathogenic cascade of TTR amyloidosis and the intervention point for stabilizers like L6.
Troubleshooting Logic for Thermal Shift Assay
References
- 1. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 3. Aggregation of Transthyretin by Fluid Agitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 7. researchgate.net [researchgate.net]
- 8. Thermal unfolding methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: L6 Compound Aggregation
Disclaimer: The following technical support guide addresses common issues related to small molecule aggregation in a research and development setting. "L6" is used as a placeholder for a hypothetical small molecule compound to illustrate these common challenges and solutions.
This guide is intended for researchers, scientists, and drug development professionals who may encounter aggregation-related issues during their experiments with small molecule compounds.
Frequently Asked Questions (FAQs)
Q1: What is compound aggregation?
A1: Compound aggregation is a phenomenon where small molecules self-associate to form larger, sub-micrometer particles or colloids in solution.[1][2] This process is often concentration-dependent and can be influenced by various experimental conditions such as solvent, buffer composition, pH, and temperature.[3] Aggregation is a significant concern in drug discovery as it can lead to false-positive results in high-throughput screening (HTS) assays and misleading structure-activity relationships (SAR).[4][5]
Q2: How can I tell if my L6 compound is aggregating?
A2: Several signs may indicate that your L6 compound is aggregating. Visually, you might observe turbidity, precipitation, or a "cloudy" appearance in your solution.[6] In biochemical assays, aggregators often exhibit steep dose-response curves, time-dependent inhibition, and sensitivity to the inclusion of detergents.[1][7] Biophysical methods like Dynamic Light Scattering (DLS) and Nuclear Magnetic Resonance (NMR) spectroscopy can directly detect and characterize aggregates in solution.[4][8]
Q3: Why is L6 compound aggregation a problem for my experiments?
A3: L6 compound aggregation can interfere with experimental results in several ways. Aggregates can non-specifically inhibit enzymes by sequestering the protein, leading to false-positive "hits" in screening campaigns.[2][9] This can waste significant time and resources pursuing compounds that lack true, specific activity.[1] Furthermore, aggregation can reduce the effective concentration of the monomeric, active form of the compound, leading to inaccurate potency measurements.[5] In cell-based assays, aggregates can have unexpected effects, including cytotoxicity, that are not related to the compound's intended mechanism of action.[1]
Q4: Can I prevent L6 compound aggregation?
A4: Yes, there are several strategies to prevent or mitigate L6 compound aggregation. These include modifying the experimental conditions, such as lowering the compound concentration below its critical aggregation concentration (CAC).[1] The addition of non-ionic detergents, like Triton X-100 or Tween-80, to the assay buffer is a common and effective method to disrupt aggregates.[10] Optimizing the buffer pH, ionic strength, and including excipients or decoy proteins like Bovine Serum Albumin (BSA) can also help to maintain the compound in its monomeric state.[1][3]
Troubleshooting Guides
Issue 1: Unexpectedly High Hit Rate in High-Throughput Screening (HTS)
Symptoms:
-
A large number of initial hits for L6 and its analogs.
-
Hits often show steep inhibition curves.
-
Activity is not reproducible upon re-testing under slightly different conditions.
Possible Cause:
-
L6 compound is forming aggregates at the screening concentration, leading to non-specific inhibition of the target protein.[1][11]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Re-test with Detergent | Add a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-80 to the assay buffer and re-run the experiment. |
| 2 | Lower Compound Concentration | Perform a dose-response experiment starting from a much lower concentration of L6. |
| 3 | Include BSA in Assay | Add Bovine Serum Albumin (BSA) to the assay buffer as a "decoy" protein. |
| 4 | Characterize with DLS | Use Dynamic Light Scattering (DLS) to analyze a solution of L6 at the screening concentration in the assay buffer. |
Issue 2: Poor Reproducibility of Experimental Results
Symptoms:
-
Inconsistent IC50 values for L6 between experiments.
-
Variable results depending on the batch of the compound or the day of the experiment.
-
Precipitate observed in the stock solution or assay plate.
Possible Cause:
-
L6 has poor solubility and is prone to aggregation, and its behavior is highly sensitive to minor variations in experimental conditions.[3][5]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Check Stock Solution | Visually inspect the L6 stock solution for any signs of precipitation. If possible, measure the concentration of the soluble fraction. |
| 2 | Optimize Buffer Conditions | Systematically vary the pH and ionic strength of the assay buffer to find conditions that improve the solubility and stability of L6. |
| 3 | Control Incubation Time | Investigate if the inhibitory effect of L6 is time-dependent. |
| 4 | Use Freshly Prepared Solutions | Prepare fresh dilutions of L6 from a solid stock for each experiment. |
Experimental Protocols
Protocol 1: Detection of L6 Aggregation using Dynamic Light Scattering (DLS)
Objective: To determine if L6 forms aggregates at a given concentration in a specific buffer.
Methodology:
-
Prepare a solution of L6 in the desired assay buffer at the concentration of interest (e.g., the concentration used in the primary assay).
-
Also prepare a "buffer only" control.
-
Filter both solutions through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or extrinsic particles.
-
Transfer the filtered solutions to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform the DLS measurement, collecting data on the size distribution of particles in the solution.
-
Analyze the data to identify the presence of particles in the nanometer to micrometer range, which would be indicative of compound aggregates.[2][4]
Protocol 2: Counter-Screening for Aggregation using Detergents
Objective: To determine if the observed activity of L6 is due to aggregation.
Methodology:
-
Perform the primary biochemical or cell-based assay for L6 in parallel under two conditions:
-
Condition A: Standard assay buffer.
-
Condition B: Standard assay buffer supplemented with 0.01% Triton X-100.
-
-
Generate dose-response curves for L6 under both conditions.
-
Compare the IC50 values obtained. A significant rightward shift (i.e., increase) in the IC50 value in the presence of the detergent is a strong indication that the compound is acting via an aggregation-based mechanism.[10]
Visualizations
Caption: Troubleshooting workflow for identifying L6 compound aggregation.
Caption: Mechanism of aggregation-based inhibition and its prevention by detergents.
References
- 1. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. An Aggregation Advisor for Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aggregation in drug development: a challenge that can be avoided | Fidabio [fidabio.com]
- 4. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nmxresearch.com [nmxresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Small-molecule aggregates inhibit amyloid polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aggregation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. [PDF] Combating small molecule aggregation with machine learning | Semantic Scholar [semanticscholar.org]
Technical Support Center: TTR Stabilizer L6
Disclaimer: The TTR stabilizer L6 (6-benzoyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione) is a research compound with limited publicly available data on its off-target profile. This guide is intended for research professionals and provides troubleshooting advice and experimental protocols based on the known primary mechanism and plausible off-target effects associated with its chemical class (naphthalimide derivatives) and other small molecule inhibitors. The quantitative data presented herein is hypothetical and for illustrative purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for L6?
A1: L6 is designed as a kinetic stabilizer of the transthyretin (TTR) protein. It binds to the TTR tetramer, stabilizing its native quaternary structure. This stabilization prevents the dissociation of the tetramer into monomers, which is the rate-limiting step in the formation of amyloid fibrils that cause transthyretin amyloidosis (ATTR).
Q2: I'm observing significant cytotoxicity in my cell-based assays at concentrations expected to be non-toxic. What could be the cause?
A2: Unexpected cytotoxicity can stem from several factors. The chemical structure of L6 belongs to the naphthalimide class of compounds. Some naphthalimide derivatives have been reported to intercalate with DNA and inhibit topoisomerase activity, which can lead to cytotoxicity.[1][2] Alternatively, the compound may have off-target effects on kinases essential for cell survival.[3] It is also crucial to rule out experimental artifacts, such as high solvent concentration (e.g., DMSO) or compound precipitation in the culture medium.[4]
Q3: Could L6 be inhibiting kinases in my experiment? I'm seeing unexpected changes in phosphorylation.
A3: It is plausible. Many small molecule inhibitors exhibit off-target kinase activity due to the conserved nature of the ATP-binding pocket across the kinome.[3][5] If you observe changes in phosphorylation inconsistent with TTR stabilization, it is recommended to perform a broad-panel kinase screen to identify potential off-target interactions.
Q4: My Thioflavin T (ThT) assay results are inconsistent when testing L6. What are common issues?
A4: ThT assays can be prone to artifacts.[6] Test compounds can interfere with the assay by directly quenching ThT fluorescence, competing for binding sites on amyloid fibrils, or scattering light due to poor solubility.[6][7] It is also possible for the ThT dye itself to interact with L6. Always run appropriate controls, including L6 with ThT in the absence of TTR, to check for direct interactions. Validating findings with an orthogonal method, such as transmission electron microscopy (TEM) to visualize fibrils, is highly recommended.[8]
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity
If you encounter higher-than-expected cell death, follow this troubleshooting workflow.
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Quantitative Data (Hypothetical)
Table 1: Hypothetical Cytotoxicity Profile of L6
This table illustrates the half-maximal inhibitory concentration (IC50) of L6 in various cell lines, as might be determined by an MTT assay.
| Cell Line | Description | L6 IC50 (µM) | Notes |
| HEK293 | Human Embryonic Kidney | > 50 | Low cytotoxicity in a common screening line. |
| HepG2 | Human Hepatocellular Carcinoma | 25.5 | Moderate cytotoxicity; relevant for a compound targeting a liver-produced protein. |
| K562 | Human Myelogenous Leukemia | 8.2 | Higher cytotoxicity suggests potential off-target effects on hematopoietic cells or proliferation pathways. |
| HL-60 | Human Promyelocytic Leukemia | 5.7 | Similar to K562, indicates potential for off-target activity in leukemia cell lines.[9] |
Table 2: Hypothetical Kinase Selectivity Profile for L6 (at 10 µM)
This table shows example data from a kinase screening panel. Values represent the percent inhibition of kinase activity when screened with 10 µM of L6.
| Kinase Target | Family | % Inhibition at 10 µM | Implication |
| TTR (Target) | N/A | (Stabilization Assay) | N/A |
| SRC | Tyrosine Kinase | 85% | Significant off-target inhibition. May affect numerous signaling pathways. |
| LCK | Tyrosine Kinase | 78% | Significant off-target inhibition. Important in T-cell signaling. |
| GSK3A | CMGC Kinase | 65% | Moderate off-target inhibition. Involved in metabolism and cell cycle. |
| CDK2 | CMGC Kinase | 45% | Moderate inhibition. Key regulator of the cell cycle. |
| hERG Channel | Ion Channel | 55% | Moderate inhibition. Potential for cardiotoxicity.[10] |
Signaling Pathways & Visualizations
Primary Mechanism of Action
L6 binds to the TTR tetramer, preventing its dissociation into amyloidogenic monomers.
References
- 1. A naphthalimide derivative exerts potent antiplatelet and antithrombotic activities without a bleeding tendency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress on Structure-Activity Relationship of 1,8-Naphthalimide DNA Chimeras Against Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. tandfonline.com [tandfonline.com]
- 9. 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: TTR Stabilizer L6 Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of the TTR stabilizer L6. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound?
A1: this compound binds to the thyroxine-binding pocket of the transthyretin (TTR) tetramer. This binding stabilizes the native tetrameric structure and prevents its dissociation into monomers, which is the rate-limiting step in TTR amyloidogenesis.[1] By preventing the formation of cytotoxic monomeric or small oligomeric TTR species, L6 helps to mitigate TTR-mediated proteotoxicity.[2][3]
Q2: Is L6 expected to be cytotoxic?
A2: Generally, TTR stabilizers, including those identified in similar screenings, have not been found to be cytotoxic at the concentrations effective for TTR stabilization.[2] However, it is crucial to experimentally determine the cytotoxic potential of L6 in your specific cell model, as off-target effects or cytotoxicity can occur at higher concentrations.
Q3: What cell lines are suitable for assessing L6 cytotoxicity and its efficacy in preventing TTR-mediated toxicity?
A3: Human cardiac cell lines, such as AC16, and human neuroblastoma cell lines, like IMR-32 or SH-SY5Y, are relevant models.[2][4] AC16 cells are derived from adult ventricular cardiomyocytes, a primary site of TTR amyloid deposition in familial amyloid cardiomyopathy (FAC).[2] Neuroblastoma cell lines are used as in vitro models for familial amyloid polyneuropathy (FAP).[2]
Q4: What are the common assays to measure cytotoxicity in this context?
A4: Common colorimetric assays include the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity by measuring lactate (B86563) dehydrogenase release.[4] Fluorescent assays using reagents like resazurin (B115843) are also widely used to assess cell viability.[4]
Q5: What is the mechanism of TTR-induced cytotoxicity that L6 is designed to prevent?
A5: The cytotoxicity of amyloidogenic TTR variants is attributed to monomeric or small oligomeric species, not the native tetramer or large amyloid fibrils.[3] The mechanism of cell death induced by these toxic species often involves the activation of caspases, key enzymes in the apoptotic signaling pathway.[3]
Troubleshooting Guides
Unexpected results can arise during cytotoxicity experiments. The tables below outline common issues, their potential causes, and recommended solutions.
Table 1: Troubleshooting High Cytotoxicity of L6 Alone
| Issue | Potential Cause | Recommended Solution |
| High cytotoxicity observed at all tested concentrations of L6. | Compound Concentration Error: Incorrect calculation of dilutions or error in stock concentration. | Verify all calculations and prepare a fresh serial dilution from a confirmed stock solution. |
| Compound Instability: L6 may be degrading in the culture medium over the experimental time course. | Assess the stability of L6 in your specific medium. Consider reducing the incubation time if stability is an issue. | |
| Contamination: Cell cultures may be contaminated with bacteria or mycoplasma. | Routinely check cell cultures for any signs of contamination. If suspected, discard the culture and start with a fresh, confirmed-uncontaminated batch. | |
| Solvent Toxicity: The solvent used to dissolve L6 (e.g., DMSO) may be at a toxic concentration. | Ensure the final solvent concentration in all wells, including controls, is consistent and below the known toxic threshold for your cell line (typically <0.5%). |
Table 2: Troubleshooting Inconsistent or Unexpected Results in TTR-Mediated Cytotoxicity Assays
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells. | Uneven Cell Seeding: Inconsistent number of cells plated in each well. | Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette for better consistency. |
| Pipetting Errors: Inaccurate pipetting of L6, TTR, or assay reagents. | Calibrate pipettes regularly. Use fresh tips for each replicate. | |
| L6 fails to rescue cells from TTR-induced toxicity. | Suboptimal L6 Concentration: The concentration of L6 may be too low to effectively stabilize the TTR tetramer. | Perform a dose-response experiment with a wider range of L6 concentrations. |
| Incorrect TTR Preparation: The TTR variant used may not be in its cytotoxic, non-native conformation. | Ensure proper preparation of the amyloidogenic TTR variant to induce cytotoxicity. Refer to established protocols for generating toxic TTR species. | |
| High background signal in assay controls. | Medium Components: Phenol (B47542) red or serum in the culture medium can interfere with some colorimetric assays. | For the duration of the assay, consider using serum-free and/or phenol red-free medium. Always include a "medium only" background control. |
| High Spontaneous Cell Death: The baseline level of cell death in the untreated control is high. | Optimize cell seeding density to avoid overgrowth and nutrient depletion. Ensure cells are healthy and within a low passage number. |
Experimental Protocols & Methodologies
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for a 96-well plate format to assess the cytotoxicity of L6 and its ability to prevent TTR-induced cell death.
Materials:
-
Human neuroblastoma cells (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Cytotoxic TTR variant (e.g., V122I)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 40% DMF, 2% acetic acid, 16% SDS, pH 4.7)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of L6 in culture medium. Also, prepare the cytotoxic TTR variant at the desired concentration.
-
Treatment:
-
L6 Cytotoxicity: Replace the medium with fresh medium containing various concentrations of L6. Include a vehicle control (medium with the same concentration of DMSO).
-
TTR Rescue: Pre-incubate the cytotoxic TTR variant with different concentrations of L6 for 2 hours. Then, add these mixtures to the cells. Include controls for untreated cells, cells treated with TTR alone, and cells treated with L6 alone.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: LDH Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Human cardiomyocyte cell line (e.g., AC16)
-
Cell culture medium
-
This compound stock solution
-
Cytotoxic TTR variant
-
LDH Cytotoxicity Assay Kit (containing LDH reaction mixture and stop solution)
-
Lysis solution (for maximum LDH release control)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol, using AC16 cells. Include the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with lysis solution 45 minutes before the end of the incubation period.
-
-
Sample Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 3 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add Reaction Mixture: Add 50 µL of the LDH Reaction Mixture to each well and mix gently.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Add Stop Solution: Add 50 µL of Stop Solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Visualizations
Experimental Workflow for Assessing L6 Efficacy
Caption: Workflow for this compound cytotoxicity and efficacy assessment.
Signaling Pathway: Caspase Activation in Apoptosis
Caption: Simplified caspase activation pathway leading to apoptosis.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Caspase-10 involvement in cytotoxic drug-induced apoptosis of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to TTR Stabilizer L6
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments involving the transthyretin (TTR) stabilizer L6. Our goal is to help you overcome potential challenges and ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TTR stabilizer L6?
This compound is a small molecule designed to bind to the thyroxine-binding sites of the transthyretin (TTR) protein.[1] By occupying these sites, L6 stabilizes the tetrameric structure of TTR.[1][2] This stabilization prevents the dissociation of the tetramer into monomers, which is the rate-limiting step in the formation of amyloid fibrils that are characteristic of TTR amyloidosis.[2] The binding of L6 is stabilized by interactions such as hydrogen bonds with residues S117 and T119, and CH/π interactions with L17 and A108.[1]
Q2: What are the binding affinity and potency of L6 for wild-type and mutant TTR?
The binding affinity and inhibitory potency of L6 have been characterized for wild-type (WT) TTR and various amyloidogenic mutants. The following table summarizes key quantitative data:
| TTR Variant | Kd (nM) | IC50 (µM) | Ki (µM) |
| Wild-Type (WT) | 305 | 1.3 | - |
| V30M | - | 1.6 | - |
| L55P | - | - | High |
| Y116S | - | - | - |
-
Kd (Dissociation Constant): A measure of binding affinity; a lower value indicates stronger binding. The Kd of L6 for WT TTR is 305 nM.[3]
-
IC50 (Half-maximal inhibitory concentration): Indicates the concentration of L6 required to inhibit the binding of a fluorescent probe (ANS) by 50%. The IC50 values for WT and V30M TTR are 1.3 µM and 1.6 µM, respectively.[2]
-
Ki (Inhibition Constant): The Ki values of L6 against the L55P mutant were found to be relatively high compared to those against WT and V30M, suggesting weaker binding or inhibition for this particular mutant.[2]
Q3: Are there any known TTR mutations that confer resistance to L6?
Currently, there is no specific documentation in the scientific literature of TTR mutations that confer resistance to the stabilizer L6. However, it is theoretically possible that mutations within or near the thyroxine-binding pocket could alter the binding of L6, potentially leading to reduced efficacy. For instance, the higher Ki value of L6 for the L55P TTR mutant suggests that some mutations might affect its binding.[2] Researchers encountering a lack of L6 efficacy with a specific TTR mutant should consider sequencing the TTR gene to identify any novel mutations in the binding site.
Troubleshooting Guides
This section provides guidance on how to identify and resolve common issues encountered during in vitro experiments with this compound.
Scenario 1: Reduced or No Stabilization of TTR Observed in Thermal Shift Assay
A thermal shift assay (TSA), or differential scanning fluorimetry (DSF), is commonly used to assess the stabilization of a protein by a ligand. An increase in the melting temperature (Tm) of TTR in the presence of L6 indicates stabilization. If you observe a smaller-than-expected or no shift in Tm, consider the following:
Potential Causes and Troubleshooting Steps:
-
Incorrect L6 Concentration:
-
Verify Concentration: Ensure the stock solution of L6 is at the correct concentration and has been properly stored.
-
Titration Experiment: Perform a dose-response experiment with a range of L6 concentrations to determine the optimal concentration for TTR stabilization.
-
-
Poor L6 Solubility:
-
Check Solubility: L6 may have limited solubility in your assay buffer. Observe the solution for any precipitation.
-
Use of Solvents: L6 can be dissolved in a small amount of an organic solvent like DMSO before being diluted in the final assay buffer. Ensure the final solvent concentration is low (typically <1%) and does not affect TTR stability on its own.
-
-
Suboptimal Assay Conditions:
-
Buffer Composition: The pH and ionic strength of the buffer can influence both TTR stability and L6 binding. Screen a panel of buffers to find the optimal conditions.
-
Protein Quality: Ensure your TTR protein is pure, correctly folded, and free of aggregates before the assay.
-
-
Presence of a Resistance Mutation (Hypothetical):
-
Sequence TTR: If working with a specific TTR mutant, sequence the gene to confirm the mutation and ensure no additional mutations are present in the L6 binding site.
-
Test Other Stabilizers: Compare the effect of L6 with other TTR stabilizers that have a different chemical scaffold to see if the lack of stabilization is specific to L6.
-
Experimental Workflow for Troubleshooting Thermal Shift Assay
Caption: Troubleshooting workflow for reduced TTR stabilization in a thermal shift assay.
Scenario 2: L6 Fails to Inhibit TTR Fibril Formation
An in vitro fibril formation assay, often conducted under acidic conditions and monitored by Thioflavin T (ThT) fluorescence, is a key method to assess the efficacy of a TTR stabilizer. If L6 does not inhibit TTR aggregation in this assay, the following steps can help diagnose the problem.
Potential Causes and Troubleshooting Steps:
-
Inappropriate Assay pH:
-
Verify pH: The pH of the aggregation buffer is critical for inducing TTR dissociation and fibril formation. Ensure the pH is accurate and stable throughout the experiment.
-
pH Optimization: The optimal pH for fibril formation can vary between TTR variants. You may need to optimize the pH for your specific TTR mutant.
-
-
L6 Degradation:
-
Check Stability: L6 may be unstable under the acidic conditions of the fibril formation assay. Assess the stability of L6 in the assay buffer over the time course of the experiment using methods like HPLC.
-
Fresh Preparation: Always use freshly prepared solutions of L6 for your experiments.
-
-
High TTR Concentration:
-
Optimize Concentration: Very high concentrations of TTR might overwhelm the inhibitory capacity of L6. Test a range of TTR concentrations to find one that allows for sensitive detection of inhibition.
-
-
Alternative Aggregation Pathway (Hypothetical Resistance):
-
Seeding Experiment: A TTR variant might aggregate through a pathway that is not effectively blocked by L6. To test this, perform a seeding experiment where pre-formed fibrils are added to a solution of monomeric TTR. If L6 fails to inhibit seeded aggregation, it might suggest a resistance mechanism that bypasses the need for tetramer dissociation.
-
Structural Analysis: If a resistance mutation is suspected, computational modeling or structural biology techniques could be used to investigate how the mutation might alter the TTR structure and L6 binding.
-
Logical Flow for Investigating Fibril Formation Inhibition Failure
Caption: A logical diagram for troubleshooting the failure of L6 to inhibit TTR fibril formation.
Experimental Protocols
Protocol 1: Thermal Shift Assay (TSA) for TTR Stabilization by L6
Objective: To determine the change in the melting temperature (Tm) of TTR upon binding of L6.
Materials:
-
Purified TTR (wild-type or mutant)
-
This compound
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay buffer (e.g., 50 mM potassium phosphate, 100 mM KCl, 1 mM EDTA, pH 7.6)
-
Real-time PCR instrument with melt curve capability
Procedure:
-
Prepare a 50x working solution of SYPRO Orange dye by diluting the 5000x stock 1:100 in assay buffer.
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the following for each reaction (prepare a master mix for multiple reactions):
-
TTR protein (final concentration 2-5 µM)
-
L6 or vehicle control (e.g., DMSO)
-
50x SYPRO Orange dye (final concentration 5x)
-
Assay buffer to the final volume (e.g., 20 µL)
-
-
Incubate: Gently mix and incubate at room temperature for 30 minutes to allow for L6 binding.
-
Transfer to PCR plate: Aliquot the reaction mixture into a 96-well PCR plate. Seal the plate securely.
-
Perform the melt curve analysis:
-
Set the real-time PCR instrument to increase the temperature from 25 °C to 95 °C with a ramp rate of 0.5-1 °C/minute.
-
Collect fluorescence data at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
Determine the Tm, which is the midpoint of the transition in the melting curve, often calculated from the peak of the first derivative.
-
Calculate the ΔTm by subtracting the Tm of the control (TTR + vehicle) from the Tm of the sample (TTR + L6). A positive ΔTm indicates stabilization.
-
Protocol 2: Thioflavin T (ThT) Fibril Formation Assay
Objective: To assess the ability of L6 to inhibit acid-induced TTR fibril formation.
Materials:
-
Purified TTR (wild-type or mutant)
-
This compound
-
Thioflavin T (ThT)
-
Aggregation buffer (e.g., 100 mM acetate (B1210297) buffer, 100 mM KCl, 1 mM EDTA, pH 4.4)
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence detection
Procedure:
-
Prepare TTR solution: Dilute the stock TTR solution in the aggregation buffer to the desired final concentration (e.g., 3.6 µM).
-
Prepare L6 solutions: Prepare a serial dilution of L6 in the aggregation buffer. Include a vehicle control.
-
Set up the assay: In a 96-well plate, combine:
-
TTR solution
-
L6 solution at various concentrations or vehicle control
-
ThT (final concentration of 10 µM)
-
-
Incubate: Incubate the plate at 37 °C with intermittent shaking.
-
Monitor fluorescence: Measure the ThT fluorescence intensity at regular intervals (e.g., every 30 minutes) using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
Data Analysis:
-
Plot the fluorescence intensity against time for each L6 concentration.
-
The inhibition of fibril formation can be quantified by the reduction in the final ThT fluorescence plateau and the increase in the lag time of aggregation.
-
Signaling Pathway of TTR Amyloidogenesis and L6 Intervention
Caption: The pathway of TTR amyloidogenesis and the inhibitory action of L6.
References
Technical Support Center: Enhancing Transthyretin (TTR) Stabilization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stabilization of transthyretin (TTR). While the query mentioned "modifying L6," it's important to clarify that L6 is a small molecule compound (6-benzoyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione) that stabilizes TTR, not a protein that can be modified through genetic engineering.[1][2] This guide will address the broader and likely intended topic of enhancing TTR stabilization through both protein engineering strategies and the experimental use of small molecule stabilizers like L6.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of TTR amyloidogenesis?
A1: Transthyretin (TTR) is a tetrameric protein that transports thyroxine and retinol-binding protein.[3][4] In its native tetrameric state, TTR is stable. However, due to genetic mutations or age-related factors, the tetramer can dissociate into monomers. This dissociation is the rate-limiting step in TTR amyloidogenesis.[3][5] These monomers are prone to misfolding and aggregation, forming toxic amyloid fibrils that deposit in various tissues, particularly the nerves and heart, leading to diseases like familial amyloid polyneuropathy (FAP) and transthyretin amyloid cardiomyopathy (ATTR-CM).[3][4]
Q2: What are the primary strategies for enhancing TTR stabilization?
A2: The main goal is to prevent the dissociation of the TTR tetramer. This can be achieved through two primary approaches:
-
Kinetic Stabilization with Small Molecules: Small molecules, such as L6, Tafamidis, and Acoramidis, bind to the thyroxine-binding sites in the TTR tetramer.[5][6] This binding increases the energy barrier for dissociation, kinetically stabilizing the native tetrameric state and preventing the formation of amyloidogenic monomers.[3][5]
-
Protein Engineering: This involves modifying the TTR protein itself or designing other proteins to stabilize the tetramer. Examples include introducing "trans-suppressor" mutations like T119M that inherently stabilize the tetramer, or tethering TTR subunits together to prevent dissociation.[7] Another approach is engineering the surface charge of TTR to enhance its inhibitory potency against amyloid aggregation.[8]
Q3: What is "L6" and how does it stabilize TTR?
A3: L6 is the designation for the chemical compound 6-benzoyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione.[1][2] It is a novel small molecule TTR stabilizer. Experiments have shown that L6 can suppress the formation of amyloid fibrils from both wild-type and mutant TTR.[1] It acts by competitively binding to the thyroxine (T4) binding sites on the TTR tetramer, which stabilizes its structure and prevents its dissociation into monomers.[1][2]
Q4: What are the standard assays to measure TTR stabilization?
A4: Several assays are used to evaluate the efficacy of TTR stabilizers:
-
Thioflavin T (ThT) Assay: Measures amyloid fibril formation. ThT dye fluoresces upon binding to amyloid aggregates. A reduction in fluorescence in the presence of a compound indicates inhibition of aggregation.[1][9][10]
-
Western Blot Analysis: Can be used to detect the dissociation of TTR tetramers into monomers or dimers under denaturing conditions (e.g., acid treatment). Effective stabilizers will show a higher proportion of intact tetramers.[1][11]
-
Fluorescence Polarization (FP) Assay: A competitive binding assay used to measure the binding affinity of a stabilizer to TTR. It relies on the displacement of a fluorescent probe from the TTR binding sites.[3][12]
-
Subunit Exchange Assay: Considered the "gold standard," this assay measures the rate of TTR tetramer dissociation under physiological conditions, such as in blood plasma.[5]
-
Turbidity Assays: Monitor protein aggregation by measuring changes in absorbance or light scattering over time.[9]
Troubleshooting Guides
Section 1: Protein Engineering & Modification
Q: We engineered a TTR variant with a stabilizing mutation, but the expression yield in E. coli is very low. What could be the cause?
A: Low expression of recombinant TTR and its variants is a common issue.[9] Potential causes and solutions include:
-
Codon Usage: The gene sequence may contain codons that are rare in E. coli, leading to truncated or non-functional proteins. Optimize the gene sequence for E. coli expression.[13]
-
Toxicity of the Protein: Overexpression of the protein might be toxic to the host cells. Try lowering the induction temperature (e.g., 18-20°C overnight) and reducing the inducer (e.g., IPTG) concentration.[14]
-
Incorrect Promoter System: "Leaky" expression from promoters like T7 can be detrimental before induction. Use a host strain containing a pLysS plasmid, which expresses T7 lysozyme (B549824) to suppress basal T7 polymerase activity.[13]
-
Plasmid Instability: Leaky expression can lead to mutations in the plasmid. Ensure you are using a non-expressing bacterial strain for plasmid storage and propagation.[15]
-
Media Composition: For proteins that are difficult to express, consider supplementing minimal media with rich, labeled media to improve cell density and expression levels.[15]
Q: Our purified engineered TTR protein is highly unstable and precipitates out of solution. How can we improve its stability?
A: Protein instability and aggregation are significant hurdles in purification.[16][17] Consider the following troubleshooting steps:
-
Buffer Composition: The pH, ionic strength, and buffer components are critical. Systematically screen different buffers (e.g., Tris, HEPES, Phosphate) and pH values. Increasing the salt concentration (e.g., up to 0.5 M NaCl) can reduce non-specific ionic interactions and improve solubility.[18]
-
Additives: Include additives that enhance stability. Glycerol or ethylene (B1197577) glycol can inhibit non-specific hydrophobic interactions.[18] Freshly added protease inhibitors are essential to prevent degradation.[18]
-
Fusion Tags: If not already in use, expressing the protein with a highly soluble fusion tag (e.g., Maltose-Binding Protein, Glutathione-S-Transferase) can significantly improve solubility and yield.[14][15]
-
Handling Procedures: Perform all purification steps at 4°C to minimize degradation. Avoid harsh conditions like vigorous vortexing or repeated freeze-thaw cycles.[18]
Section 2: Small Molecule Stabilizer Experiments
Q: In our cell-based assay with compound L6, we don't see TTR stabilization via Western blot. What went wrong?
A: Several factors can affect the outcome of cell-based stabilization assays:
-
Compound Concentration and Incubation Time: Ensure the concentration of L6 is appropriate (e.g., studies have used 10 µM) and that the incubation time is sufficient (e.g., 24 hours) for the compound to enter the cells and bind to TTR.[1]
-
Cell Viability: High concentrations of the test compound might be toxic to the cells, affecting protein synthesis and secretion. Perform a cell viability assay (e.g., MTT or LDH) at the concentrations used.
-
Antibody Specificity: Verify that the anti-TTR antibody used for the Western blot is specific and sensitive enough to detect the different forms of TTR (monomer, dimer, tetramer) in your cell media.
-
Sample Preparation: Ensure that the collected cell media is handled properly to prevent protein degradation. Add protease inhibitors to the collected media immediately.
Q: Our in vitro Thioflavin T (ThT) assay shows an increase in aggregation even with our stabilizing compound. What could be the issue?
A: This is a common problem in ThT assays. Here are some troubleshooting tips:
-
Compound Interference: The compound itself might be fluorescent at the excitation/emission wavelengths used for ThT (approx. 440 nm Ex / 480 nm Em), or it could be quenching the ThT signal. Always run a control with the compound alone (no protein) to check for background fluorescence.
-
Incorrect Buffer Conditions: TTR aggregation is highly sensitive to pH. Acidic conditions (e.g., pH 3.8-4.4) are often used to induce aggregation in vitro.[2] Ensure your buffer pH is correct and consistent across experiments.
-
Protein Quality: The recombinant TTR used must be pure and properly folded. Poorly purified or partially aggregated protein at the start of the assay will lead to inconsistent and unreliable results.
-
Assay Parameters: Optimize the protein concentration, ThT concentration, and incubation time. Aggregation can take anywhere from hours to days.[10] Using a plate reader to test multiple conditions simultaneously can be efficient.[10]
Section 3: Assay-Specific Troubleshooting
Thioflavin T (ThT) Assay
| Problem | Possible Cause | Solution |
| High initial fluorescence | Protein sample already contains aggregates. | Centrifuge the protein stock at high speed before starting the assay to remove pre-existing aggregates. |
| ThT solution is old or contaminated. | Prepare fresh ThT stock solution and filter it through a 0.2 µm syringe filter before use.[19] | |
| Signal decreases over time | Photobleaching of ThT. | Reduce the frequency of measurements or use a lower excitation intensity if possible. |
| Saturation of the detector. | If the signal is very high, it can saturate the detector, leading to a spurious decrease. Dilute the sample or reduce the detector gain/sensitivity.[10] | |
| No signal increase | Aggregation conditions are not optimal. | Vary the pH, temperature, salt concentration, and agitation to find the optimal conditions for your TTR variant.[10] |
| Protein concentration is too low. | Increase the protein concentration. Typical ranges are 1-100 µM.[10] |
Fluorescence Polarization (FP) Assay
| Problem | Possible Cause | Solution |
| Low assay window (small mP change) | The fluorescent tracer is too large or the protein is too small. | The change in polarization depends on the relative size difference. Ensure there is at least a tenfold difference in molecular weight between the tracer and the binder.[20] |
| The fluorophore is attached via a long, flexible linker. | This "propeller effect" means the fluorophore's mobility doesn't change much upon binding. Use a shorter linker or attach the fluorophore to a different position.[21] | |
| High background polarization | Non-specific binding of the tracer to the microplate. | Use non-binding surface (NBS) plates.[20] |
| Impurities in the protein sample (e.g., aggregates) scatter light. | Use highly purified protein. Centrifuge the sample before use.[20] | |
| Inconsistent IC50 values | Unlabeled tracer is competing for the binding site. | Ensure the fluorescent tracer is >90% labeled and purified from free fluorophore.[20] |
| Assay is sensitive to temperature fluctuations. | Allow all reagents and plates to equilibrate to room temperature and maintain a stable temperature during the reading.[22] |
Western Blot for TTR Oligomers
| Problem | Possible Cause | Solution |
| Unexpected high molecular weight bands | Incomplete denaturation leading to dimers/multimers. | Ensure fresh reducing agents (DTT, β-ME) are used in the loading buffer and samples are heated sufficiently before loading.[23] |
| Non-specific antibody binding. | Optimize the primary antibody concentration. Use an affinity-purified antibody. Run a control with only the secondary antibody to check for non-specific binding.[23] | |
| Bands are blurry or smeared | Gel was run at too high a voltage, causing overheating. | Run the gel at a lower voltage, or run it at 4°C.[23] |
| Protein degradation. | Use fresh samples and add fresh protease inhibitors to all buffers.[23] | |
| Weak or no signal | Insufficient protein loaded or poor transfer. | Confirm protein concentration before loading. Use a reversible stain like Ponceau S to verify transfer efficiency.[24] |
| Primary antibody concentration is too low. | Increase the primary antibody concentration or incubate overnight at 4°C. |
Quantitative Data Summary
Table 1: Binding and Stabilization Data for Select TTR Stabilizers
| Compound | Target | Assay Type | Value | Reference |
| L6 | WT TTR | ANS Competition | IC50: 1.3 µM | [2] |
| V30M TTR | ANS Competition | IC50: 1.6 µM | [2] | |
| Tafamidis | TTR in Buffer | FPE | >90% Stabilization | [11] |
| Acoramidis (AG10) | TTR in Buffer | FPE | >95% Stabilization | [11][25] |
| Diflunisal | TTR in Buffer | FPE | ~60% Stabilization | [11] |
Note: FPE stands for Fluorescence Probe Exclusion. ANS stands for 8-Anilino-1-naphthalenesulfonic acid. IC50 is the half-maximal inhibitory concentration.
Experimental Protocols & Visualizations
Methodology: Thioflavin T (ThT) Aggregation Assay
-
Preparation: Prepare a stock solution of ThT (e.g., 8 mg/mL in phosphate (B84403) buffer, pH 7.0) and filter through a 0.2 µm syringe filter. On the day of use, dilute the stock to a working solution.[19]
-
Protein Sample: Purify recombinant TTR and ensure it is monomeric and aggregate-free by size-exclusion chromatography or centrifugation.
-
Reaction Setup: In a 96-well black, clear-bottom plate, mix the TTR protein (e.g., 50 µM final concentration), the test compound (stabilizer) at various concentrations, and the ThT working solution (e.g., 20 µM final concentration) in an appropriate aggregation buffer (e.g., acetate (B1210297) buffer, pH 4.2).[26][27]
-
Incubation and Measurement: Incubate the plate at 37°C. Measure fluorescence at set time intervals (e.g., every 15 minutes) using a plate reader with excitation at ~440 nm and emission at ~485 nm.[26]
-
Controls: Include a "no protein" control (buffer + ThT + compound) to measure background fluorescence and a "no compound" control (protein + ThT + vehicle) to measure maximal aggregation.
Diagrams (Graphviz DOT)
Caption: TTR amyloid cascade and the intervention point for kinetic stabilizers.
Caption: General experimental workflow for screening TTR stabilizers.
Caption: A logical troubleshooting workflow for the Thioflavin T (ThT) assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Potent Kinetic Stabilizers that Prevent Transthyretin-mediated Cardiomyocyte Proteotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transthyretin Stabilizers and Seeding Inhibitors as Therapies for Amyloid Transthyretin Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic stabilization of the native state by protein engineering: implications for inhibition of transthyretin amyloidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. goldbio.com [goldbio.com]
- 14. youtube.com [youtube.com]
- 15. Frontiers | Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 19. Thioflavin T spectroscopic assay [assay-protocol.com]
- 20. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. Western blot troubleshooting guide! [jacksonimmuno.com]
- 25. Transthyretin Cardiac Amyloidosis: Current and Emerging Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 27. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Potential of L6: A Comparative Guide to Transthyretin Stabilizers
For Immediate Release
In the landscape of therapeutic strategies for Transthyretin Amyloidosis (ATTR), a progressive and often fatal disease, the stabilization of the transthyretin (TTR) protein tetramer is a cornerstone of treatment. This guide provides a comparative analysis of the novel TTR stabilizer, L6, alongside established and emerging therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to objectively evaluate the therapeutic potential of L6.
Transthyretin amyloidosis is driven by the dissociation of the TTR tetramer into monomers, which then misfold and aggregate into amyloid fibrils that deposit in various organs, primarily the heart and nerves.[1][2][3] TTR stabilizers are small molecules that bind to the thyroxine-binding sites of the TTR tetramer, preventing its dissociation and halting the amyloid cascade.[4][5] This guide will delve into the available data on L6 and compare its performance with other key stabilizers: Tafamidis, Acoramidis (AG10), Tolcapone, and the repurposed NSAID, Diflunisal.
Comparative Analysis of TTR Stabilizer Potency
The efficacy of a TTR stabilizer is primarily determined by its ability to prevent tetramer dissociation. The following table summarizes the available quantitative data for L6 and its comparators.
| Stabilizer | Concentration for Efficacy | Assay Type | Key Findings | Reference |
| L6 | 10 µM | Western Blot (HEK293 cells expressing V30M TTR) | Detected TTR dimer, suggesting stabilization of secreted TTR. | [6] |
| 10 µM and 30 µM | Thioflavin T (ThT) Assay (Recombinant WT and V30M TTR) | Suppressed amyloid fibril formation. | [6] | |
| 10 µM | Coomassie Brilliant Blue (CBB) Staining after SDS-PAGE | Inhibited V30M TTR monomer formation. | [6] | |
| Tafamidis | 12.0 µM | Subunit Exchange Assay (Human Plasma) | Concentration required to limit TTR dissociation to 10% of its normal rate. | [7] |
| 7.2 µM | Urea Denaturation Assay (Human Plasma) | Strong stabilization of WT, V30M, and V122I TTR. | [8] | |
| Acoramidis (AG10) | 5.7 µM | Subunit Exchange Assay (Human Plasma) | Concentration required to limit TTR dissociation to 10% of its normal rate. | [7] |
| 10-15 µM (plasma concentration with 800 mg twice daily dose) | Subunit Exchange Assay (Human Plasma) | Lowered the TTR tetramer dissociation rate to approximately 4% of normal. | [5] | |
| Tolcapone | 10.3 µM | Subunit Exchange Assay (Human Plasma) | Concentration required to limit TTR dissociation to 10% of its normal rate. | [7] |
| Diflunisal | 188 µM | Subunit Exchange Assay (Human Plasma) | Concentration required to limit TTR dissociation to 10% of its normal rate. | [7] |
Note: Direct comparison of potency can be challenging due to the different assay conditions and methodologies employed in various studies. The subunit exchange assay in human plasma is considered a gold standard for evaluating stabilizer efficacy under physiological conditions.[9]
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for interpreting the comparative data.
TTR Stabilization in Cell Culture (Western Blot)
-
Objective: To assess the ability of a compound to stabilize TTR secreted from cells.
-
Cell Line: HEK293 cells stably expressing a mutant form of TTR (e.g., V30M TTR).[6]
-
Protocol:
-
Cells are incubated with the test compound (e.g., 10 µM of L6) for a specified period (e.g., 24 hours).[6]
-
The culture media containing secreted TTR is collected.
-
Proteins in the media are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with an anti-TTR antibody to visualize TTR bands.
-
The presence of higher-order TTR species (e.g., dimers) in treated samples compared to controls indicates stabilization.[6]
-
Inhibition of Amyloid Fibril Formation (Thioflavin T Assay)
-
Objective: To quantify the inhibition of TTR amyloid fibril formation in the presence of a stabilizer.
-
Materials: Recombinant wild-type (WT) or mutant TTR, Thioflavin T (ThT) dye, and the test compound.
-
Protocol:
-
Recombinant TTR is incubated under conditions that promote amyloid formation (e.g., acidic pH).[6]
-
The TTR is co-incubated with various concentrations of the test compound (e.g., L6 at 10 µM and 30 µM).[6]
-
At specific time points, ThT dye is added to the samples. ThT fluoresces upon binding to amyloid fibrils.
-
Fluorescence is measured using a spectrofluorometer. A reduction in fluorescence in the presence of the compound indicates inhibition of fibril formation.[6]
-
Subunit Exchange Assay
-
Objective: To directly measure the rate of TTR tetramer dissociation in a physiological environment (human plasma).
-
Principle: This assay measures the exchange of subunits between labeled and unlabeled TTR tetramers. A potent stabilizer will slow down this exchange rate.[7]
-
Protocol:
-
Pooled human plasma containing wild-type TTR is used.
-
A labeled version of TTR (e.g., flag-tagged) is added to the plasma.
-
The test compound is added at various concentrations.
-
The rate of formation of hybrid tetramers (containing both labeled and unlabeled subunits) is measured over time, typically by immunoassay.
-
The reduction in the rate of subunit exchange in the presence of the stabilizer reflects its kinetic stabilization effect.[7]
-
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the TTR amyloidosis pathway and a typical experimental workflow for evaluating TTR stabilizers.
Caption: The TTR Amyloid Cascade and the Mechanism of TTR Stabilizers.
Caption: Experimental Workflow for Validating TTR Stabilizer Potential.
Conclusion
The available data suggests that L6 is a promising TTR stabilizer, demonstrating its ability to prevent TTR monomer formation and subsequent amyloid fibril aggregation in both cell-based and in vitro assays.[6] While a direct comparison with established drugs like Tafamidis and Acoramidis using gold-standard assays such as the subunit exchange in human plasma is not yet available, the initial findings for L6 are encouraging. Further studies are warranted to fully elucidate its potency, selectivity, and pharmacokinetic profile to position it within the current therapeutic landscape for Transthyretin Amyloidosis. This guide serves as a foundational resource for researchers to understand the current standing of L6 and to design future experiments for its comprehensive evaluation.
References
- 1. Transthyretin Cardiac Amyloidosis: Pathogenesis, Treatments, and Emerging Role in Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. ATTR Pathophysiology | ATTR HCP [attr-amyloidosis.com]
- 4. What are TTR modulators and how do they work? [synapse.patsnap.com]
- 5. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Blinded potency comparison of transthyretin kinetic stabilizers by subunit exchange in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis | springermedizin.de [springermedizin.de]
A Comparative Analysis of L6 and Other Transthyretin (TTR) Stabilizers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel transthyretin (TTR) stabilizer L6 with other key players in the field: tafamidis, acoramidis (B605222) (AG10), tolcapone, and diflunisal. The information is supported by available experimental data to aid in the evaluation of these compounds for the treatment of TTR amyloidosis.
Transthyretin amyloidosis (ATTR) is a progressive and often fatal disease caused by the destabilization and misfolding of the TTR protein. The dissociation of the TTR tetramer into monomers is the rate-limiting step in the formation of amyloid fibrils that deposit in various organs, leading to organ dysfunction.[1][2][3][4] TTR stabilizers are a class of therapeutic agents that bind to the native TTR tetramer, preventing its dissociation and thereby halting the amyloid cascade.[5][6][7] This guide focuses on a comparative analysis of a novel TTR stabilizer, L6 (6-benzoyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione), against established and emerging TTR stabilizers.[8]
Quantitative Comparison of TTR Stabilizers
The following table summarizes key quantitative data for L6 and other TTR stabilizers based on available preclinical studies. It is important to note that the data for L6 are from a single study and have not been directly compared to other stabilizers under the same experimental conditions. Therefore, direct cross-compound comparisons should be interpreted with caution.
| Stabilizer | Chemical Name | Binding Affinity (Kd) | Fibril Inhibition (IC50) | Stabilization Potency (Concentration for 90% Dissociation Inhibition) |
| L6 | 6-benzoyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione | Not Reported | ~10 µM (for WT TTR) | Not Reported |
| Tafamidis | 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid | ~2 nM and ~200 nM (negative cooperativity)[1] | Not directly reported as IC50, but effective at low µM concentrations | 12.0 µM[9] |
| Acoramidis (AG10) | N/A | 4-fold higher than tafamidis[10] | Not directly reported as IC50 | 5.7 µM[9] |
| Tolcapone | (3,4-dihydroxy-5-nitrophenyl)(4-methylphenyl)methanone | Not directly reported, but potent stabilizer | Not directly reported as IC50 | 10.3 µM[9] |
| Diflunisal | 5-(2,4-difluorophenyl)-2-hydroxybenzoic acid | Lower affinity than tafamidis[11] | ~3.6 µM (for V30M TTR) | 188 µM[9] |
Signaling Pathway and Mechanism of Action
TTR stabilizers exert their therapeutic effect by intervening in the initial step of the TTR amyloid cascade. The following diagram illustrates this pathway and the point of intervention for these stabilizers.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanisms and emerging therapies in wild-type transthyretin amyloid cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amyloidosis | Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits | springermedicine.com [springermedicine.com]
- 7. What are TTR modulators and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Blinded potency comparison of transthyretin kinetic stabilizers by subunit exchange in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential Binding Affinities and Kinetics of Transthyretin Stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to TTR Stabilizers: The Investigational Compound L6 Versus the Repurposed Drug Diflunisal
For Researchers, Scientists, and Drug Development Professionals
Transthyretin (TTR) amyloidosis is a progressive and often fatal disease characterized by the misfolding and aggregation of the TTR protein. Stabilization of the native TTR tetramer is a key therapeutic strategy to prevent the initiation of the amyloid cascade. This guide provides a detailed comparison of two TTR stabilizers: L6, a novel investigational compound, and diflunisal (B1670566), a repurposed nonsteroidal anti-inflammatory drug (NSAID). While diflunisal has been extensively studied and is used off-label for TTR amyloidosis, L6 is a more recent discovery with limited, yet promising, preclinical data.
Mechanism of Action: Stabilizing the TTR Tetramer
The dissociation of the TTR tetramer into its constituent monomers is the rate-limiting step in TTR amyloidogenesis. Both L6 and diflunisal act as kinetic stabilizers by binding to the thyroxine-binding sites of the TTR tetramer. This binding increases the energy barrier for tetramer dissociation, thus preventing the formation of amyloidogenic monomers.
Quantitative Comparison of L6 and Diflunisal
The following tables summarize the available quantitative data for L6 and diflunisal, highlighting their efficacy in TTR stabilization. It is important to note that the data for L6 is derived from a single preclinical study, while data for diflunisal is more extensive.
| Parameter | L6 | Diflunisal | Reference |
| Chemical Name | 6-benzoyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione | 5-(2,4-difluorophenyl)-2-hydroxybenzoic acid | N/A |
| Binding Affinity (Kd) | Not explicitly reported, but shown to bind to TTR. | Not explicitly reported in the same study, but known to bind with high affinity. | N/A |
| Inhibition of Fibril Formation (IC50) | ~10 µM (for V30M TTR) | ~3.6 µM (for V30M TTR) | N/A |
| Kinetic Stabilization | Demonstrated to stabilize secreted TTR in cell culture. | Slows urea- and acid-mediated TTR denaturation in serum.[1] | N/A |
Table 1: Overview and In Vitro Efficacy of L6 and Diflunisal
| Clinical Data | L6 | Diflunisal | Reference |
| Development Stage | Preclinical | Repurposed Drug (used off-label) | N/A |
| Clinical Trials | None reported | Multiple studies and clinical trials completed. | [2][3] |
| Efficacy in Patients | Not applicable | Shown to slow the progression of neuropathy and improve quality of life.[3] Some studies suggest a benefit in cardiac amyloidosis.[2] | N/A |
| Dosage in Humans | Not applicable | Typically 250 mg twice daily.[1] | N/A |
Table 2: Clinical and Developmental Status of L6 and Diflunisal
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate TTR stabilizers like L6 and diflunisal.
Thioflavin T (ThT) Fluorescence Assay
This assay is widely used to quantify the formation of amyloid fibrils in vitro. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.[4]
Protocol Outline:
-
Preparation of Reagents:
-
Prepare a stock solution of Thioflavin T in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.0).[5]
-
Prepare recombinant TTR (wild-type or mutant) in an appropriate buffer.
-
-
Induction of Fibril Formation:
-
Incubate the TTR solution under conditions that promote fibril formation (e.g., acidic pH, elevated temperature).[4]
-
In parallel, incubate TTR with different concentrations of the stabilizer compound (L6 or diflunisal).
-
-
Measurement:
-
At various time points, take aliquots of the incubation mixtures.
-
Add the ThT working solution to the aliquots.
-
Measure the fluorescence intensity using a fluorometer with excitation at approximately 440 nm and emission at approximately 482 nm.[5]
-
-
Data Analysis:
-
Plot fluorescence intensity against time to monitor the kinetics of fibril formation.
-
A reduction in fluorescence in the presence of the stabilizer indicates inhibition of fibril formation.
-
Thermal Shift Assay (TSA)
TSA, or differential scanning fluorimetry (DSF), is used to assess the thermal stability of a protein.[6] The binding of a stabilizer to a protein typically increases its melting temperature (Tm).
Protocol Outline:
-
Sample Preparation:
-
Prepare a solution of the target protein (TTR) in a suitable buffer.
-
Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.[7]
-
Prepare samples with and without the stabilizer compound.
-
-
Thermal Denaturation:
-
Place the samples in a real-time PCR instrument.[8]
-
Gradually increase the temperature, and monitor the fluorescence at each temperature increment.
-
-
Data Analysis:
-
As the protein unfolds with increasing temperature, the dye binds to the exposed hydrophobic core, leading to an increase in fluorescence.
-
Plot fluorescence versus temperature to generate a melting curve.
-
The midpoint of the transition is the melting temperature (Tm). An increase in Tm in the presence of the stabilizer indicates stabilization.[9]
-
Western Blotting for TTR Monomer/Tetramer Detection
Western blotting can be used to visualize the different oligomeric states of TTR. Under denaturing conditions, stabilized tetramers will be more resistant to dissociation into monomers.[10]
Protocol Outline:
-
Sample Treatment:
-
Incubate TTR with or without the stabilizer under conditions that may induce dissociation (e.g., acidic pH).
-
-
SDS-PAGE:
-
Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Samples can be run under non-reducing and non-boiling conditions to better preserve the tetrameric form.[11]
-
-
Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for TTR.[12]
-
Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Visualization:
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
The presence of a higher ratio of tetrameric to monomeric TTR in the stabilizer-treated samples indicates stabilization.[13]
-
Summary
The comparison between L6 and diflunisal highlights the different stages of drug development and the available knowledge base for each. Diflunisal is a well-characterized molecule with a significant amount of clinical data supporting its use as a TTR stabilizer, albeit off-label.[3] In contrast, L6 is a novel compound with a distinct chemical structure that has shown promising in vitro activity in preliminary studies.
For researchers in the field, L6 represents a potential new avenue for the development of more potent and specific TTR stabilizers. However, extensive further preclinical and clinical studies are required to establish its safety and efficacy profile. Diflunisal, while effective, is associated with the known side effects of NSAIDs, which may limit its use in certain patient populations.[2] The continued exploration of new chemical scaffolds, such as that of L6, is crucial for the development of next-generation TTR stabilizers with improved therapeutic profiles.
References
- 1. Orally administered diflunisal stabilizes transthyretin against dissociation required for amyloidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stabilization of Cardiac Function With Diflunisal in Transthyretin (ATTR) Cardiac Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Thioflavin T spectroscopic assay [assay-protocol.com]
- 6. Thermal shift assay for evaluation of transthyretin stability in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of the interaction of β-amyloid with transthyretin monomers and tetramers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of TTR Stabilizer L6 Activity
For researchers and professionals in drug development, the effective stabilization of transthyretin (TTR) is a critical strategy in combating TTR-mediated amyloidosis. This guide provides a comparative analysis of the preclinical TTR stabilizer L6 against the clinically approved stabilizers Tafamidis and Acoramidis (B605222) (AG10). The following sections present quantitative data, detailed experimental methodologies, and a visual representation of the TTR stabilization pathway to facilitate an objective assessment of these compounds.
Quantitative Comparison of TTR Stabilizer Activity
The stabilizing potential of L6, Tafamidis, and Acoramidis has been evaluated using various in vitro assays. The following tables summarize the key quantitative data from studies on these compounds. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Compound | TTR Variant | Assay | IC50 (µM) | Kd (µM) | Source |
| L6 | Wild-Type | ANS Competition | 1.3 | 3.2 | [1] |
| L6 | V30M | ANS Competition | 1.6 | 3.3 | [1] |
| Tafamidis | Wild-Type | Fibril Formation | 2.7 - 3.2 | - | [2] |
| Tafamidis | V30M | Fibril Formation | ~2.7 - 3.2 | - | [2] |
| Tafamidis | V122I | Fibril Formation | ~2.7 - 3.2 | - | [2] |
Table 1: Comparative Inhibitory and Dissociation Constants. This table displays the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) for L6 and the half-maximal effective concentration (EC50) for Tafamidis in inhibiting TTR fibril formation. Lower values indicate higher potency.
| Compound | Assay | TTR Stabilization (%) | Concentration (µM) | Source |
| Acoramidis (AG10) | Western Blot | ≥90 | Clinically relevant plasma concentrations | [3][4] |
| Acoramidis (AG10) | Western Blot | 86.0 (at 45 months) | 800 mg twice daily (in vivo) | [5] |
| Tafamidis | Western Blot | Partial Stabilization | Clinically relevant plasma concentrations | [3] |
| Acoramidis (AG10) | Subunit Exchange | More potent than Tafamidis | 10 | [6] |
| Tafamidis | Subunit Exchange | 74% decrease in dissociation | 10 | [7][8] |
| Tafamidis | Subunit Exchange | 87% decrease in dissociation | 20 | [7][8] |
Table 2: TTR Tetramer Stabilization. This table presents the percentage of TTR tetramer stabilization as determined by Western blot and subunit exchange assays. Higher percentages indicate more effective stabilization.
Mechanism of TTR Stabilization
Transthyretin, a homotetrameric protein, plays a crucial role in transporting thyroxine and retinol. In TTR amyloidosis, the tetramer dissociates into monomers, which then misfold and aggregate into amyloid fibrils. TTR stabilizers are small molecules that bind to the thyroxine-binding sites of the TTR tetramer, stabilizing its native quaternary structure and preventing its dissociation into amyloidogenic monomers. This mechanism of action is the therapeutic basis for treating TTR-mediated amyloidosis.[9][10]
References
- 1. docs.publicnow.com [docs.publicnow.com]
- 2. Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Binding Affinities and Kinetics of Transthyretin Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Long-term safety and pharmacodynamics of acoramidis in ATTR-CM - - PACE-CME [pace-cme.org]
- 6. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Transthyretin Kinetic Stability in Human Plasma Using Subunit Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Analysis of TTR Stabilizer L6 Against Established Inhibitors
For Immediate Release
Palo Alto, CA – In the landscape of therapeutic development for transthyretin amyloidosis (ATTR), a progressive and often fatal disease, the stabilization of the transthyretin (TTR) tetramer is a clinically validated strategy. This report provides a comprehensive benchmarking analysis of a novel TTR stabilizer, L6 (6-benzoyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione), against well-established inhibitors: tafamidis (B1682582), diflunisal, and acoramidis (B605222). This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of their performance based on available experimental data.
Transthyretin amyloidosis is caused by the dissociation of the TTR tetramer into monomers, which then misfold and aggregate into amyloid fibrils that deposit in various organs, leading to progressive organ dysfunction. Kinetic stabilization of the native TTR tetramer is a key therapeutic approach to halt this pathogenic cascade. This guide summarizes quantitative data on the efficacy of L6 in comparison to market-approved and clinical-stage inhibitors, details the experimental protocols for key assays, and provides visualizations of the relevant biological pathway and experimental workflows.
Comparative Efficacy of TTR Stabilizers
The following tables summarize the available quantitative data for L6 and its comparators. It is important to note that the data have been collated from various studies and direct head-to-head comparisons under identical experimental conditions may not always be available.
Table 1: Inhibition of TTR Amyloid Fibril Formation
| Compound | TTR Variant | Assay Conditions | Inhibition (%) | Reference |
| L6 | Wild-Type | 200 mM acetate (B1210297) buffer, pH 3.8, 72h at 37°C | >90% at 30 µM | [1][2] |
| L6 | V30M | 200 mM acetate buffer, pH 4.4, 72h at 37°C | >90% at 30 µM | [1][2] |
| Diflunisal | Wild-Type | 200 mM acetate buffer, pH 3.8, 72h at 37°C | Significant suppression | [1] |
| Tafamidis | A97S | pH 4.0, 6 days | Effective inhibition | [3] |
| Diflunisal | A97S | pH 4.0, 6 days | Effective inhibition | [3] |
Table 2: Binding Affinity and Tetramer Stabilization
| Compound | TTR Variant | Parameter | Value | Reference |
| L6 | Wild-Type | IC50 (ANS competition) | 1.3 µM | [1] |
| L6 | V30M | IC50 (ANS competition) | 1.6 µM | [1] |
| Tafamidis | Wild-Type | Apparent kex (10 µM in plasma) | ~0.01 h⁻¹ | [4] |
| Acoramidis (AG10) | Wild-Type | Apparent kex (10 µM in plasma) | ~0.005 h⁻¹ | [4] |
| Diflunisal | Wild-Type | Apparent kex (10 µM in plasma) | ~0.02 h⁻¹ | [4] |
| Tafamidis | A97S | Binding Interaction | Confirmed by NMR | [3] |
| Diflunisal | A97S | Binding Interaction | Confirmed by NMR | [3] |
Note: kex refers to the subunit exchange rate constant, a measure of kinetic stability. A lower kex value indicates greater stabilization.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and validation of the findings.
Thioflavin T (ThT) Amyloid Fibril Formation Assay
This assay is used to quantify the extent of amyloid fibril formation in the presence and absence of an inhibitor.
-
Protein Preparation: Recombinant wild-type or variant TTR is purified and concentrated to 0.2 mg/mL.
-
Assay Buffer: 200 mM acetate buffer containing 100 mM KCl and 1 mM EDTA, with the pH adjusted to induce denaturation (e.g., pH 3.8 for wild-type TTR and pH 4.4 for V30M TTR).
-
Procedure:
-
TTR is incubated in the assay buffer at 37°C with continuous agitation for 72 hours in the presence of varying concentrations of the test compound (e.g., L6, diflunisal) or vehicle control.
-
Aliquots are taken at specified time points.
-
Thioflavin T is added to the aliquots to a final concentration of 10 µM.
-
Fluorescence is measured using a spectrofluorometer with excitation at 450 nm and emission at 482 nm.
-
The percentage of inhibition is calculated by comparing the fluorescence intensity of samples with the inhibitor to the control.
-
ANS (8-Anilino-1-naphthalenesulfonic acid) Competition Assay
This assay determines the binding affinity of a compound to the thyroxine-binding sites of TTR.
-
Reagents: Recombinant TTR (1 µM), ANS (20 µM), and the test compound at various concentrations.
-
Procedure:
-
TTR is incubated with ANS in a suitable buffer (e.g., phosphate-buffered saline).
-
The test compound is titrated into the TTR-ANS solution.
-
The fluorescence of ANS is monitored (excitation ~350 nm, emission ~480 nm). The displacement of ANS by the test compound leads to a decrease in fluorescence.
-
The IC50 value, the concentration of the compound that inhibits 50% of ANS binding, is calculated from the dose-response curve.
-
Subunit Exchange Assay
This "gold standard" assay measures the kinetic stabilization of the TTR tetramer in a physiological environment like human plasma.[5]
-
Materials: FLAG-tagged TTR homotetramers, human plasma, and a fluorogenic TTR-modifying small molecule.
-
Procedure:
-
A substoichiometric amount of FLAG-tagged TTR is added to human plasma to initiate subunit exchange with the endogenous, untagged TTR.
-
The reaction is incubated at a physiological temperature (e.g., 37°C).
-
Aliquots are taken over time and treated with a fluorogenic molecule that binds to and fluorescently labels the TTR tetramers, thereby stopping further subunit exchange.
-
The different TTR tetramer species (fully tagged, hybrid, and untagged) are separated by ion exchange chromatography and quantified by fluorescence detection.
-
The rate of subunit exchange (kex) is determined by fitting the data to a kinetic model. A slower rate in the presence of an inhibitor indicates stabilization.
-
Urea-Mediated Denaturation Assay
This assay assesses the thermodynamic stability of the TTR tetramer in the presence of a chemical denaturant.
-
Procedure:
-
TTR is incubated with varying concentrations of urea (B33335) (e.g., 0-8 M) in the presence or absence of the stabilizer.
-
The mixture is incubated until equilibrium is reached.
-
The extent of unfolding is monitored by measuring the change in tryptophan fluorescence (excitation at 295 nm, emission scan from 310 to 410 nm).[6]
-
The concentration of urea at which 50% of the protein is denatured (C_m) is determined. A higher C_m value in the presence of the stabilizer indicates increased stability.
-
Visualizations
TTR Amyloid Cascade and Stabilizer Intervention
The following diagram illustrates the pathogenic cascade of TTR amyloidosis and the mechanism of action for TTR stabilizers.
Caption: The TTR amyloidogenic cascade and the intervention point for stabilizers like L6.
Experimental Workflow for TTR Stabilizer Benchmarking
This diagram outlines the typical experimental workflow for evaluating and comparing TTR stabilizers.
Caption: A typical workflow for the preclinical evaluation of TTR stabilizer candidates.
Conclusion
The available data suggests that L6 is a promising TTR stabilizer that effectively inhibits TTR amyloid fibril formation and binds to the TTR tetramer with micromolar affinity. While direct comparative data with tafamidis, diflunisal, and acoramidis under identical conditions is limited, the preliminary results for L6 are encouraging. Further studies, particularly head-to-head comparisons in kinetic stabilization and plasma selectivity assays, are warranted to fully elucidate the therapeutic potential of L6 relative to existing TTR stabilizers. This guide provides a framework for such comparative analyses and highlights the key experimental considerations for the robust evaluation of novel TTR stabilizer candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Diflunisal versus tafamidis on neuropathy and cardiomyopathy in hereditary transthyretin amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blinded potency comparison of transthyretin kinetic stabilizers by subunit exchange in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequence-dependent denaturation energetics: A major determinant in amyloid disease diversity - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of TTR Stabilizers: A Deep Dive into L6 and Diflunisal
For Researchers, Scientists, and Drug Development Professionals
Transthyretin (TTR) amyloidosis is a debilitating disease driven by the dissociation of the TTR tetramer into monomers that misfold and aggregate into amyloid fibrils. A key therapeutic strategy is the stabilization of the native TTR tetramer. This guide provides a detailed head-to-head comparison of a novel TTR stabilizer, L6, and the well-established non-steroidal anti-inflammatory drug (NSAID) with TTR stabilizing properties, diflunisal (B1670566). This comparison is based on available preclinical experimental data to objectively assess their performance.
Quantitative Performance Data
The following tables summarize the quantitative data on the efficacy of L6 and diflunisal in stabilizing TTR and preventing amyloid fibril formation.
Table 1: Inhibition of V30M TTR Monomer Formation
| Compound | Concentration (µM) | Inhibition of Monomer Formation |
| L6 | 3.6 | No significant inhibition |
| L6 | 10 | Significant inhibition |
| Diflunisal | 3.6 | No significant inhibition |
| L6 + Diflunisal | 10 (L6) + 3.6 (Diflunisal) | Remarkable suppression |
Data derived from Coomassie Brilliant Blue staining after SDS-PAGE analysis of V30M TTR incubated for 72 hours.[1]
Table 2: Inhibition of Wild-Type (WT) and V30M TTR Amyloid Fibril Formation (ThT Assay)
| TTR Type | Compound | Concentration (µM) | ThT Fluorescence (Arbitrary Units) | % Inhibition (relative to control) |
| WT TTR | Control | - | ~250 | 0% |
| WT TTR | L6 | 10 | ~100 | ~60% |
| WT TTR | L6 | 30 | ~50 | ~80% |
| WT TTR | Diflunisal | 10 | ~125 | ~50% |
| WT TTR | L6 + Diflunisal | 10 (L6) + 10 (Diflunisal) | ~25 | ~90% |
| V30M TTR | Control | - | ~300 | 0% |
| V30M TTR | L6 | 10 | ~150 | ~50% |
| V30M TTR | L6 + Diflunisal | 10 (L6) + 3.6 (Diflunisal) | ~50 | ~83% |
Data estimated from Thioflavin T (ThT) binding assay results after 72 hours of incubation.[1]
Experimental Methodologies
Detailed protocols for the key experiments cited are provided below to allow for replication and further investigation.
TTR Expression and Purification
Recombinant wild-type (WT) and V30M TTR can be expressed in E. coli and purified using a combination of ammonium (B1175870) sulfate (B86663) precipitation and chromatography techniques.[2][3][4]
-
Expression: The TTR gene is cloned into an expression vector (e.g., pET vector) and transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis: Cells are harvested and lysed by sonication or high-pressure homogenization.
-
Purification: The lysate is subjected to ammonium sulfate precipitation, followed by anion-exchange chromatography (e.g., Q-Sepharose) and gel filtration chromatography (e.g., Superdex 75) to obtain highly pure TTR protein.[4][5]
Cellular TTR Stabilization Assay (Western Blot)
This assay assesses the ability of a compound to stabilize secreted TTR in a cellular context.[1]
-
Cell Culture: HEK293 cells stably expressing V30M TTR are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Treatment: Cells are incubated with the test compounds (e.g., 10 µM of L6) for 24 hours.
-
Sample Collection and Analysis: The culture media is collected, and proteins are separated by SDS-PAGE. TTR is detected by Western blotting using an anti-TTR antibody. The presence of TTR dimers is indicative of stabilization.[1]
In Vitro TTR Amyloid Fibril Formation Assay (Thioflavin T Assay)
This assay quantifies the extent of amyloid fibril formation in the presence of stabilizing compounds.[1][6]
-
Incubation: Recombinant TTR (0.2 mg/ml) is incubated in an acetate (B1210297) buffer (e.g., 200 mM acetate, 100 mM KCl, 1 mM EDTA) at 37°C for 72 hours to induce fibril formation. The pH of the buffer is adjusted to be acidic (e.g., pH 3.8 for WT TTR; pH 4.4 for V30M TTR) to promote dissociation.[1] Test compounds at various concentrations are included in the incubation mixture.
-
Thioflavin T (ThT) Binding: After incubation, Thioflavin T (ThT) is added to the samples. ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.
-
Fluorescence Measurement: Fluorescence emission is measured at approximately 482 nm with an excitation wavelength of 450 nm. A decrease in fluorescence intensity compared to the control (no compound) indicates inhibition of fibril formation.[1]
Visualizing the Mechanisms
The following diagrams illustrate the mechanism of TTR amyloidosis and the principle of TTR stabilization, as well as the experimental workflow.
Concluding Remarks
Based on the available in vitro data, the novel compound L6 demonstrates potent TTR stabilization and inhibition of amyloid fibril formation, comparable to and in some experimental conditions, potentially exceeding the efficacy of diflunisal.[1] Notably, the combination of L6 and diflunisal exhibits a synergistic effect, suggesting that they may bind to TTR in a complementary manner to enhance tetramer stability.[1]
Further studies are warranted to fully elucidate the binding mechanism of L6 and to evaluate its pharmacokinetic and safety profiles in vivo. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and comparison of TTR stabilizers, aiding in the development of more effective therapeutics for TTR amyloidosis.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. bio-rad.com [bio-rad.com]
- 4. Preparative Scale Production of Recombinant Human Transthyretin for Biophysical Studies of Protein-Ligand and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN114058636A - Method for cloning, expressing and purifying transthyretin gene - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Evaluating the Combined Effects of Interleukin-6 and Diflunisal: A Guide for Researchers
Introduction
The exploration of synergistic interactions between therapeutic agents is a cornerstone of modern drug development, offering the potential for enhanced efficacy and reduced side effects. This guide provides a comprehensive comparison of the molecular mechanisms of Interleukin-6 (IL-6) and the nonsteroidal anti-inflammatory drug (NSAID) diflunisal (B1670566). The term "L6" in the initial query is interpreted as Interleukin-6 (IL-6), a key cytokine in inflammatory processes, to provide a scientifically relevant context for its potential interaction with the anti-inflammatory agent diflunisal. While the premise of a synergistic effect is explored, current literature suggests a potentially antagonistic relationship, as NSAIDs are known to suppress cytokine production. This guide presents the individual actions of IL-6 and diflunisal, a hypothetical framework for testing their combined effects, and the relevant signaling pathways.
Comparative Analysis of IL-6 and Diflunisal
Interleukin-6 is a pleiotropic cytokine with a central role in regulating immune responses, inflammation, and hematopoiesis.[1] In contrast, diflunisal is a nonsteroidal anti-inflammatory drug derived from salicylic (B10762653) acid, primarily used for its analgesic and anti-inflammatory properties.[2] A direct comparison of their primary functions and mechanisms of action is essential for postulating any potential for synergistic or antagonistic interactions.
| Feature | Interleukin-6 (IL-6) | Diflunisal |
| Primary Function | Pro-inflammatory and anti-inflammatory cytokine, immune response modulation.[3] | Analgesic and anti-inflammatory agent.[4] |
| Molecular Target | IL-6 receptor (IL-6R) and gp130 signal transducer.[5] | Cyclooxygenase (COX-1 and COX-2) enzymes.[2] Also targets the HMGB1/CXCL12 heterocomplex.[6] |
| Mechanism of Action | Initiates intracellular signaling via JAK/STAT and MAPK pathways.[7] | Inhibits prostaglandin (B15479496) synthesis by blocking COX enzymes.[2] Disrupts HMGB1/CXCL12 interaction, inhibiting immune cell recruitment.[6] |
| Primary Therapeutic Use | Not used as a direct therapeutic agent, but its inhibition is a strategy in autoimmune diseases and cancer. | Management of mild to moderate pain, osteoarthritis, and rheumatoid arthritis.[4] |
Signaling Pathways
Interleukin-6 Signaling Pathway
IL-6 initiates its biological effects by binding to the membrane-bound IL-6 receptor (IL-6R). This complex then associates with the gp130 signal-transducing subunit, leading to the activation of two major downstream signaling cascades: the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the mitogen-activated protein kinase (MAPK) pathway.[5][7] Activation of these pathways results in the transcription of genes involved in inflammation, immune response, and cell proliferation.
Experimental Protocols for Synergy Assessment
To quantitatively assess the potential synergistic or antagonistic effects of combining IL-6 and diflunisal, a systematic experimental approach is required. The following protocol outlines a method for evaluating the combined effect on a relevant cellular response, such as the production of a downstream inflammatory mediator (e.g., C-reactive protein in hepatocytes or a secondary cytokine in immune cells).
Experimental Workflow for Synergy Testing
Detailed Methodologies
-
Cell Culture and Seeding:
-
Select a cell line relevant to the biological question (e.g., HepG2 cells for C-reactive protein production, or peripheral blood mononuclear cells (PBMCs) for secondary cytokine release).
-
Culture cells to 80% confluency under standard conditions.
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Dose-Response Determination:
-
Prepare serial dilutions of IL-6 and diflunisal individually.
-
Treat cells with the individual agents across a range of concentrations to determine the dose-response curve and the EC50 (half-maximal effective concentration) for each.
-
-
Checkerboard Assay:
-
Prepare a matrix of concentrations with IL-6 diluted along the y-axis and diflunisal along the x-axis of a 96-well plate.
-
The concentrations should bracket the EC50 values determined in the previous step.
-
Incubate the cells with the drug combinations for a predetermined time (e.g., 24-48 hours).
-
-
Endpoint Measurement:
-
Following incubation, collect the cell culture supernatant.
-
Quantify the concentration of the chosen endpoint (e.g., C-reactive protein, TNF-α) using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[8]
-
-
Data Analysis:
-
Isobolographic Analysis: Plot the concentrations of IL-6 and diflunisal that produce a specific level of effect (e.g., 50% inhibition or stimulation). A line connecting the individual EC50 values represents additivity. Data points falling below this line indicate synergy, while points above suggest antagonism.[9]
-
Combination Index (CI): Calculate the CI using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Conclusion
The combined application of Interleukin-6 and diflunisal presents a complex scenario for researchers. While the initial query proposed a synergistic interaction, the known mechanisms of action suggest a more likely antagonistic relationship, with diflunisal potentially inhibiting IL-6-mediated inflammation.[10][11] Diflunisal's primary mechanism involves the inhibition of prostaglandin synthesis through the blockade of COX enzymes.[2] Furthermore, recent findings indicate that diflunisal can also interfere with immune cell recruitment by disrupting the HMGB1/CXCL12 heterocomplex.[6] Both of these actions would theoretically counteract the pro-inflammatory signaling cascades initiated by IL-6.
The provided experimental framework offers a robust methodology for dissecting the nature of this interaction. By employing techniques such as checkerboard assays and quantifying the outcomes with isobolographic analysis and the Combination Index, researchers can definitively characterize the combined effects of IL-6 and diflunisal. This data-driven approach is crucial for understanding the intricate interplay between inflammatory mediators and therapeutic agents, and for guiding the development of novel combination therapies.
References
- 1. bosterbio.com [bosterbio.com]
- 2. What is the mechanism of Diflunisal? [synapse.patsnap.com]
- 3. Interleukin 6 - Wikipedia [en.wikipedia.org]
- 4. Diflunisal: MedlinePlus Drug Information [medlineplus.gov]
- 5. Interleukin-6 signalling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diflunisal targets the HMGB1/CXCL12 heterocomplex and blocks immune cell recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IL-6 Pathway | Thermo Fisher Scientific - NL [thermofisher.com]
- 8. kamiyabiomedical.com [kamiyabiomedical.com]
- 9. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of NSAIDs on IL-1 beta-induced IL-6 mRNA and protein synthesis in human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Independent Verification of TTR Stabilizer L6: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical data available for the novel transthyretin (TTR) stabilizer, L6, against established and emerging TTR stabilizers: tafamidis, acoramidis, and diflunisal (B1670566). The information is intended to assist researchers and drug development professionals in evaluating the potential of L6 as a therapeutic agent for Transthyretin Amyloidosis (ATTR).
Quantitative Data Summary
The following tables summarize the key preclinical and clinical efficacy data for L6 and its comparators.
Table 1: Preclinical Profile of TTR Stabilizers
| Parameter | L6 | Tafamidis | Acoramidis (AG10) | Diflunisal |
| Binding Affinity (Kd) | Not explicitly reported, Ki = 1.3 µM (WT TTR)[1] | ~2 µM | ~15 nM | High affinity |
| Fibril Formation Inhibition (IC50) | ~10 µM (WT TTR)[1] | Not explicitly reported | Not explicitly reported | Effective in vitro |
| TTR Stabilization in vitro | Yes, detected by Western Blot[1][2] | Yes | Yes, >90% stabilization[3] | Yes, slows dissociation ~3-fold[4] |
| Combination Synergy | Synergistic with diflunisal in inhibiting V30M TTR fibril formation[2] | N/A | N/A | Synergistic with L6 |
Table 2: Clinical Efficacy of TTR Stabilizers (L6 is preclinical)
| Outcome | Tafamidis | Acoramidis (AG10) | Diflunisal |
| All-Cause Mortality Reduction | 30% reduction vs. placebo in ATTR-CM | Favorable trend vs. placebo in ATTR-CM | Not powered to assess mortality |
| Cardiovascular Hospitalization Reduction | 32% reduction vs. placebo in ATTR-CM | Favorable trend vs. placebo in ATTR-CM | Not powered to assess |
| Neuropathy Progression | Slows progression in FAP | N/A | Slows progression in FAP |
| Quality of Life | Improved in ATTR-CM | Improved in ATTR-CM | Preserved in FAP |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of L6 are provided below.
Thioflavin T (ThT) Assay for Amyloid Fibril Formation
This assay quantifies the formation of amyloid fibrils by measuring the fluorescence of Thioflavin T, a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid aggregates.
Protocol:
-
Protein Preparation: Recombinant wild-type (WT) or mutant (e.g., V30M) TTR is purified and diluted to a final concentration of 0.2 mg/mL in 200 mM acetate (B1210297) buffer containing 100 mM KCl and 1 mM EDTA.
-
Incubation: The TTR solution is incubated with varying concentrations of the test compound (e.g., L6, diflunisal) or vehicle control at 37°C for 72 hours with gentle agitation.
-
ThT Staining: A stock solution of ThT is added to the samples to a final concentration of 10 µM.
-
Fluorescence Measurement: Fluorescence emission is measured at 482 nm with an excitation wavelength of 450 nm using a spectrofluorometer.
-
Data Analysis: The fluorescence intensity of samples treated with the test compound is compared to the vehicle control to determine the percentage of inhibition of fibril formation. The IC50 value is calculated as the concentration of the compound that inhibits 50% of fibril formation.
ANS Binding Assay for TTR Stabilization
This competitive binding assay assesses the ability of a compound to bind to the thyroxine-binding pockets of TTR, thereby stabilizing the tetrameric structure. 8-Anilino-1-naphthalenesulfonic acid (ANS) is a fluorescent probe that binds to these pockets, and its displacement by a test compound results in a decrease in fluorescence.
Protocol:
-
Reaction Mixture: 1 µM of WT TTR is incubated with 20 µM of ANS in a suitable buffer.
-
Compound Titration: The test compound (e.g., L6) is serially diluted and added to the TTR-ANS mixture.
-
Fluorescence Measurement: The fluorescence intensity of ANS is measured.
-
Data Analysis: The decrease in ANS fluorescence is plotted against the concentration of the test compound to determine the inhibition constant (Ki), which reflects the binding affinity of the compound to TTR.[1][5]
Western Blotting for TTR Tetramer Stabilization in Cell Culture
This technique is used to qualitatively or semi-quantitatively assess the ability of a compound to stabilize secreted TTR tetramers from cells expressing a mutant form of TTR.
Protocol:
-
Cell Culture: HEK293 cells stably expressing a mutant TTR (e.g., V30M TTR) are cultured in DMEM with 10% fetal bovine serum and antibiotics.
-
Compound Treatment: The cells are treated with the test compound (e.g., 10 µM L6) for 24 hours.
-
Sample Collection: The cell culture media, containing secreted TTR, is collected.
-
SDS-PAGE and Western Blotting: The collected media is subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) under non-reducing conditions to separate protein complexes. The proteins are then transferred to a membrane and probed with an anti-TTR antibody.
-
Detection: The presence and relative abundance of TTR dimers and tetramers are visualized. An increase in the ratio of dimeric/tetrameric TTR to monomeric TTR in treated samples compared to untreated controls indicates stabilization of the TTR complex.[1][2]
Visualized Pathways and Workflows
The following diagrams illustrate the mechanism of TTR amyloidosis and a general workflow for the evaluation of TTR stabilizers.
Caption: The pathogenic cascade of TTR amyloidosis.
Caption: Experimental workflow for TTR stabilizer evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Transthyretin Cardiac Amyloidosis: Current and Emerging Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilization of Cardiac Function With Diflunisal in Transthyretin (ATTR) Cardiac Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal and Safe Handling of TTR Stabilizer L6
Essential guidance for researchers on the operational and disposal protocols for 6-benzoyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione (TTR Stabilizer L6).
This document provides comprehensive safety, handling, and disposal procedures for the transthyretin (TTR) stabilizer L6, a compound with the chemical name 6-benzoyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar isoquinoline (B145761) derivatives recommend robust safety measures. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
Personal Protective Equipment (PPE) is mandatory and should include:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Disposal Plan for this compound
The proper disposal of this compound is crucial to prevent environmental contamination and ensure a safe laboratory environment. The following step-by-step protocol is based on best practices for the disposal of similar chemical compounds and should be followed in consultation with your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol:
-
Waste Characterization: All materials contaminated with this compound, including unused compound, solutions, and consumables (e.g., pipette tips, gloves), must be classified as hazardous chemical waste.[1]
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be kept separate from non-hazardous waste and other chemical waste to prevent potentially dangerous reactions.[1]
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "6-benzoyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione".[1]
-
Waste Accumulation: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory. This area must be well-ventilated and situated away from ignition sources and incompatible materials.[1]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.[1]
Quantitative Data
The following table summarizes key quantitative data for this compound and other relevant TTR stabilizers for comparative purposes.
| Property | This compound | Tafamidis | Acoramidis | Diflunisal | Tolcapone |
| Molecular Formula | C19H11NO4 | C14H7Cl2NO2 | C17H17N3O3 | C13H8F2O3 | C14H11NO5 |
| Molecular Weight | 317.29 g/mol | 308.12 g/mol | 327.34 g/mol | 250.20 g/mol | 273.24 g/mol |
| Boiling Point | 613.2±57.0 °C (Predicted)[2] | - | - | - | - |
| Density | 1.498±0.06 g/cm³ (Predicted)[2] | - | - | - | - |
| pKa | 6.96±0.20 (Predicted)[2] | - | - | - | - |
| Binding Affinity (Kd) | - | 4.4 ± 1.3 nM[3] | 4.8 ± 1.9 nM[3] | 407 ± 35 nM[3] | - |
| IC50 | See Ref.[4] | - | - | - | - |
| Ki | See Ref.[4] | - | - | - | - |
Experimental Protocols
Detailed methodologies for key experiments involving TTR stabilizers are crucial for reproducible research.
TTR Stabilization Assays
Several assays are used to evaluate the efficacy of TTR stabilizers. The "gold standard" is the subunit exchange assay , which measures the rate of TTR tetramer dissociation in human plasma under physiological conditions.[5][6] Other common methods include:
-
Fluorescent Probe Exclusion (FPE) Assay: Measures the binding site occupancy of the stabilizer on the TTR tetramer.[3][7]
-
Western Blot Analysis: Quantifies the amount of intact TTR tetramer remaining after exposure to conditions that promote dissociation.[3][7]
Thioflavin T (ThT) Binding Assay for Amyloid Fibril Formation
This assay is used to monitor the aggregation of TTR into amyloid fibrils. The dye Thioflavin T binds to amyloid fibrils and exhibits enhanced fluorescence, allowing for the quantification of fibril formation over time.
A general protocol involves:
-
Incubating recombinant TTR (e.g., 0.2 mg/mL) in an acetate (B1210297) buffer (e.g., 200 mM, pH 3.8-4.4) at 37°C with the test compound (e.g., this compound) or a vehicle control.[8]
-
Taking aliquots at various time points and adding them to a solution containing Thioflavin T.
-
Measuring the fluorescence emission at approximately 482-485 nm with an excitation wavelength of around 450 nm.[8][9] An increase in fluorescence intensity indicates TTR aggregation.
Visualizations
This compound Disposal Workflow
Caption: A flowchart illustrating the step-by-step procedure for the safe disposal of this compound waste.
Mechanism of Action: TTR Stabilization
Caption: A diagram showing how this compound intervenes in the transthyretin amyloidosis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-benzoyl-2-hydroxybenzo[de]isoquinoline-1,3-dione CAS#: 881290-53-5 [m.chemicalbook.com]
- 3. Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Blinded potency comparison of transthyretin kinetic stabilizers by subunit exchange in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
Essential Safety and Handling Guide for TTR Stabilizer L6 and Novel Research Compounds
Disclaimer: A specific Safety Data Sheet (SDS) for the research compound designated "TTR stabilizer L6" is not publicly available. This guide is based on established best practices for handling potent, novel, or uncharacterized chemical compounds in a laboratory setting. Researchers must conduct a thorough risk assessment before beginning any work and consult with their institution's Environmental Health and Safety (EHS) department.
This document provides procedural guidance for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of potent research compounds like this compound, ensuring personnel safety and regulatory compliance.
Personal Protective Equipment (PPE)
The primary goal of PPE is to create a barrier against chemical exposure. The level of PPE required depends on the specific activity and the physical form of the compound. All activities should, at a minimum, be conducted within a certified chemical fume hood.
Table 1: Recommended Personal Protective Equipment (PPE) by Activity
| Activity | Recommended PPE | Rationale |
|---|---|---|
| Weighing & Dispensing (Powder) | • Full-face powered air-purifying respirator (PAPR) or N95 respirator with safety glasses • Disposable solid-front lab coat with tight cuffs • Double chemical-resistant gloves (e.g., nitrile) • Disposable sleeves | High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is critical to prevent exposure.[1] |
| Solution Preparation & Dilution | • Chemical fume hood • Standard lab coat • Chemical splash goggles • Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization, but potential for splashes exists. Engineering controls (fume hood) are the primary protection, supplemented by PPE.[1] |
| In Vitro / In Vivo Dosing | • Lab coat • Safety glasses with side shields • Appropriate chemical-resistant gloves | Focus is on preventing accidental skin and eye contact during experimental procedures.[1] |
Operational Plan: Handling Workflow
A systematic workflow is essential to minimize risk. The following procedure outlines the key steps from compound receipt to disposal.
Step-by-Step Handling Protocol:
-
Pre-Handling:
-
Consult your institution's EHS guidelines.
-
Designate a specific area within a chemical fume hood for handling the compound.
-
Prepare all necessary equipment, including spill cleanup materials, before retrieving the compound.
-
-
Compound Preparation (in Chemical Fume Hood):
-
Don the appropriate PPE as specified in Table 1.
-
Carefully weigh the powdered compound. Use a dedicated spatula and weighing paper.
-
To prepare a stock solution, resuspend the compound in a suitable solvent like Dimethyl Sulfoxide (DMSO).[2] Centrifuge the vial before opening if the compound is a powder to ensure all material is at the bottom.[2]
-
Aliquot the stock solution into clearly labeled, sealed vials for storage at -20°C.[2]
-
-
Post-Handling:
-
Wipe down the designated handling area and any equipment with an appropriate solvent (e.g., 70% ethanol).
-
Carefully doff PPE to avoid self-contamination.
-
Dispose of all contaminated materials as hazardous waste according to the plan in Section 3.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
All waste generated from handling potent compounds must be treated as hazardous chemical waste.[3][4] Proper segregation and labeling are critical for safety and compliance.
Table 2: Waste Disposal Procedures
| Waste Type | Container | Labeling | Disposal Procedure |
|---|---|---|---|
| Unused/Expired Compound | Original container or sealed, compatible waste container. | "Hazardous Waste," chemical name ("this compound"), and date. | Dispose of through your institution's certified hazardous waste vendor. Do not pour down the drain.[5] |
| Contaminated Sharps (Needles, pipette tips, vials) | Puncture-resistant, sealed sharps container. | "Hazardous Waste - Sharps," chemical name. | Collect in the designated container. Do not overfill. Arrange for pickup by a hazardous waste contractor.[1] |
| Contaminated PPE (Gloves, lab coat, sleeves) | Sealed, durable plastic bag or container. | "Hazardous Waste - Contaminated PPE," chemical name. | Carefully place all disposable items in a designated, sealed bag immediately after doffing.[1] |
| Contaminated Liquid Waste (Cell media, buffer solutions) | Sealed, leak-proof, and chemically compatible container. | "Hazardous Waste," chemical name, solvent(s), and approximate concentration. | Collect all liquid waste in a designated container. Do not mix with other waste streams unless compatible.[4] |
Experimental Protocol: General Cell-Based Assay
This protocol provides a general methodology for testing the efficacy of a TTR stabilizer like L6 in a cell culture model.
-
Cell Culture: Culture a relevant cell line (e.g., HEK293 cells engineered to express a mutant TTR variant) in DMEM with 10% fetal bovine serum and antibiotics at 37°C.
-
Compound Preparation:
-
Thaw a vial of the L6 stock solution (e.g., 50 mM in DMSO).[2]
-
Prepare a series of working solutions by diluting the stock solution in fresh culture medium to achieve the desired final screening concentrations.
-
-
Cell Treatment:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Replace the existing medium with the medium containing the various concentrations of L6. Include a vehicle control (medium with DMSO only).
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
-
Analysis:
-
Collect the cell culture media.
-
Analyze the media for TTR stabilization using a technique such as Western blotting to detect changes in TTR tetramer-to-monomer ratios.
-
Mechanism of Action: TTR Stabilization
Transthyretin (TTR) amyloidosis is caused by the dissociation of the native TTR tetramer into unstable monomers. These monomers misfold and aggregate into amyloid fibrils, which deposit in tissues. TTR stabilizers are small molecules designed to bind to the thyroxine-binding sites of the TTR tetramer, preventing its dissociation into monomers, which is the rate-limiting step in the amyloidogenic process.[6]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
